Streptocyclin
Description
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8.2C21H39N7O12.3H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t7-,8-,15-,21-,22-;2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m000.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMGIEQMCLPPPH-OWWKMAFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H107ClN16O44S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1936.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8069-81-6 | |
| Record name | Streptocycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008069816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Streptocycline on Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptocycline, a widely used antibiotic in agriculture, is a combination of Streptomycin Sulphate and Tetracycline Hydrochloride, typically in a 9:1 ratio. This guide provides a detailed examination of the molecular mechanisms through which Streptocycline exerts its antibacterial effects on plant pathogens. The primary mode of action for both components is the inhibition of bacterial protein synthesis, a critical process for bacterial viability and virulence. Streptomycin, an aminoglycoside, binds to the 30S ribosomal subunit, inducing misreading of the mRNA codon and leading to the synthesis of non-functional or aberrant proteins. Tetracycline also targets the 30S ribosomal subunit but acts by blocking the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby arresting peptide elongation. This dual-front assault on protein synthesis disrupts cellular function, leading to a bacteriostatic or bactericidal effect. This technical guide will delve into the specific molecular interactions, downstream cellular consequences, and mechanisms of resistance associated with Streptocycline's action on key plant pathogens.
Core Mechanism of Action: Inhibition of Protein Synthesis
Streptocycline's efficacy stems from the synergistic or additive effects of its two components, Streptomycin and Tetracycline, both of which target the bacterial ribosome, the cellular machinery responsible for protein synthesis.
Streptomycin Sulphate: Inducing Mistranslation
Streptomycin, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit of prokaryotic ribosomes.[1][2] Its binding to the 16S rRNA within the 30S subunit induces a conformational change that interferes with the fidelity of translation.[3][4] This interference manifests in two key ways:
-
Inhibition of Initiation: Streptomycin can disrupt the formation of the initiation complex, which is the first step in protein synthesis, thereby preventing the ribosome from starting to read the mRNA molecule.[5]
-
Codon Misreading: More significantly, streptomycin's binding causes a distortion of the A-site, the ribosomal site that accepts incoming aminoacyl-tRNAs.[3][4] This distortion reduces the accuracy of the codon-anticodon pairing, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant or non-functional proteins can disrupt various cellular processes and even be toxic to the bacterial cell.[6][7]
Tetracycline Hydrochloride: Blocking Elongation
Tetracycline and its derivatives are broad-spectrum bacteriostatic agents that also target the 30S ribosomal subunit.[2] Unlike streptomycin, tetracycline's primary mechanism is to block the elongation phase of protein synthesis. It achieves this by binding to a region on the 16S rRNA that prevents the aminoacyl-tRNA from binding to the A-site of the ribosome.[2] This effectively halts the addition of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis.
Quantitative Data: Efficacy of Streptocycline and its Components
The efficacy of Streptocycline and its individual components varies depending on the target plant pathogen. Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness, representing the lowest concentration that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Streptomycin against various plant pathogenic bacteria.
| Bacterial Species | Host Plant(s) | MIC (µg/mL) | Reference(s) |
| Xanthomonas oryzae pv. oryzae | Rice | >50 | [8] |
| Pseudomonas syringae pv. actinidiae | Kiwifruit | >100 | [9] |
| Clavibacter michiganensis | Tomato | 128 | [10][11] |
| Erwinia amylovora | Apple, Pear | 0.5 - 4 | [12] |
| Xanthomonas campestris pv. vesicatoria | Pepper, Tomato | 100 - 400 | [13] |
| Pseudomonas syringae | Various | 16 | [14] |
Table 2: In vitro efficacy of Streptocycline against Xanthomonas oryzae pv. oryzae.
| Concentration of Streptocycline | Inhibition Zone (mm) | Reference(s) |
| 500 ppm (0.05%) | 24.25 | [7] |
| 200 ppm | 23.49% inhibition | [15] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Nutrient Broth, Tryptic Soy Broth)
-
Streptocycline stock solution
-
Sterile diluent (broth or water)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of the Streptocycline stock solution in the broth medium across the wells of the microtiter plate. Typically, a range of concentrations is tested.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the specific bacterium (e.g., 28-30°C for many plant pathogens) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.[13][16][17]
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of an antibiotic on bacterial protein synthesis using a cell-free system.[18][19]
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine, or a non-radioactive system with a colorimetric or luminescent readout)
-
ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase)
-
Streptocycline or its components at various concentrations
-
Trichloroacetic acid (TCA) for precipitation of proteins (for radioactive assays)
-
Scintillation counter or luminometer/spectrophotometer
Procedure:
-
Set up reaction mixtures containing the cell-free extract, DNA template, amino acid mixture, and energy source.
-
Add different concentrations of Streptocycline to the reaction tubes. Include a control with no antibiotic.
-
Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes) to allow for transcription and translation.[5]
-
For radioactive detection: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins. Filter the precipitate and wash to remove unincorporated radiolabeled amino acids. Measure the radioactivity of the filter using a scintillation counter. A decrease in radioactivity in the presence of the antibiotic indicates inhibition of protein synthesis.
-
For luminescent/colorimetric detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a luminometer or spectrophotometer. A decrease in signal intensity corresponds to inhibition of protein synthesis.[19]
Ribosome Binding Assay by Equilibrium Dialysis
This technique is used to quantify the binding of an antibiotic to its ribosomal target.[20][21][22]
Materials:
-
Purified bacterial ribosomes (70S or 30S subunits)
-
Radiolabeled antibiotic (e.g., [³H]dihydrostreptomycin or [³H]tetracycline)
-
Equilibrium dialysis apparatus with a semi-permeable membrane (with a molecular weight cutoff that retains ribosomes but allows the antibiotic to pass through)
-
Dialysis buffer
-
Scintillation counter
Procedure:
-
Place a known concentration of purified ribosomes in the dialysis chamber on one side of the semi-permeable membrane.
-
On the other side of the membrane, add the dialysis buffer containing a known concentration of the radiolabeled antibiotic.
-
Allow the system to reach equilibrium by gentle agitation at a constant temperature (e.g., 4°C or 37°C) for several hours.
-
At equilibrium, take samples from both chambers and measure the concentration of the radiolabeled antibiotic using a scintillation counter.
-
The concentration of the antibiotic in the ribosome-containing chamber will be higher than in the buffer-only chamber due to binding. The amount of bound antibiotic can be calculated from the difference in concentrations. This allows for the determination of binding affinity (Kd).
Signaling Pathways and Downstream Effects
The inhibition of protein synthesis by Streptocycline triggers a cascade of downstream cellular events and stress responses in plant pathogens.
Induction of the Cpx Envelope Stress Response
The accumulation of mistranslated and misfolded proteins in the bacterial envelope, a direct consequence of streptomycin's action, is a potent inducer of the Cpx two-component signal transduction system.[1][23] This system, composed of the sensor kinase CpxA and the response regulator CpxR, detects envelope stress and activates the transcription of genes involved in protein folding, degradation, and repair, in an attempt to mitigate the damage.[18]
Impact on Biofilm Formation
Sub-inhibitory concentrations of tetracyclines have been shown to induce biofilm formation in some bacteria.[4][22][24] Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which can enhance their survival and resistance to environmental stresses, including antibiotics. The induction of biofilm formation can be a defensive response of the pathogen to the presence of the antibiotic.
Effects on Virulence Factor Production
Protein synthesis is essential for the production of virulence factors, such as extracellular enzymes and toxins, which are crucial for the pathogen's ability to infect the host plant. By inhibiting protein synthesis, Streptocycline directly reduces the production of these virulence factors, thereby diminishing the pathogen's ability to cause disease. In Pseudomonas aeruginosa, the master regulator of stress responses, RpoS, is involved in the regulation of quorum sensing and several virulence genes.[7][17][25][26] The cellular stress induced by antibiotics can influence the RpoS regulon, further impacting virulence.
Visualizations of Core Concepts
Mechanism of Action of Streptocycline Components
Caption: Mechanism of action of Streptocycline's components.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Cpx Envelope Stress Response Signaling Pathway
Caption: Cpx envelope stress response pathway.
Conclusion
Streptocycline's mechanism of action is a well-defined process centered on the potent inhibition of bacterial protein synthesis. The combined action of Streptomycin and Tetracycline on the 30S ribosomal subunit provides a robust antibacterial effect against a range of plant pathogens. Understanding the core mechanisms, downstream cellular responses, and potential for resistance is crucial for the judicious use of this antibiotic in agricultural settings and for the development of novel antimicrobial strategies. This guide provides a foundational understanding for researchers and professionals working to combat bacterial diseases in plants.
References
- 1. An investigation of mistranslation in vivo induced by streptomycin by an examination of the susceptibility of abnormal proteins to degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Mistranslation and genetic variability: the effect of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shutterstock.com [shutterstock.com]
- 6. Streptomycin-Induced Synthesis of Abnormal Protein in an Escherichia coli Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Negative Control of RpoS Synthesis by the sRNA ReaL in Pseudomonas aeruginosa [frontiersin.org]
- 8. lornajane.net [lornajane.net]
- 9. Cell–cell signaling in Xanthomonas campestris involves an HD-GYP domain protein that functions in cyclic di-GMP turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [THE SENSITIVITY OF PHYTOPATHOGENIC BACTERIA TO STREPTOMYCIN UNDER THE INFLUENCE OF PESTICIDES] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of rpoS Gene Expression in Pseudomonas: Involvement of a TetR Family Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apsnet.org [apsnet.org]
- 14. Frontiers | Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. connectjournals.com [connectjournals.com]
- 17. Effect of rpoS Mutation on the Stress Response and Expression of Virulence Factors in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cpx signaling pathway monitors biogenesis and affects assembly and expression of P pili - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of the binding of antibiotics to ribosomal particles by means of equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
- 23. Frontiers | The Cpx Stress Response Regulates Turnover of Respiratory Chain Proteins at the Inner Membrane of Escherichia coli [frontiersin.org]
- 24. Phytopathology 1990 | Plasmid-Mediated Resistance to Streptomycin in Xanthomonas campestris pv. vesicatoria [apsnet.org]
- 25. The Pseudomonas aeruginosa RpoS regulon and its relationship to quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of rpoS mutation on the stress response and expression of virulence factors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Composition and Analysis of Streptocyclin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Streptocyclin is a widely used antibiotic formulation in agriculture, valued for its broad-spectrum efficacy against various plant pathogenic bacteria. This technical guide provides a comprehensive overview of the chemical composition of Streptocyclin, detailing the physicochemical properties of its active pharmaceutical ingredients (APIs), their mechanisms of action, and validated analytical methodologies for their quantification. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and quality control, offering detailed experimental protocols and visual representations of key biological pathways and analytical workflows.
Chemical Composition of Streptocyclin
Streptocyclin is a combination antibiotic formulation primarily composed of two active ingredients: Streptomycin Sulfate and Tetracycline Hydrochloride. It is typically formulated as a water-soluble powder with the active components in a 9:1 ratio.
Active Pharmaceutical Ingredients (APIs)
-
Streptomycin Sulfate: An aminoglycoside antibiotic derived from the actinobacterium Streptomyces griseus.[1]
-
Tetracycline Hydrochloride: A broad-spectrum polyketide antibiotic.
The combination of these two antibiotics provides a synergistic or additive effect, broadening the spectrum of activity and helping to mitigate the development of antibiotic resistance.
Physicochemical Properties of Active Ingredients
A thorough understanding of the physicochemical properties of the APIs is essential for formulation development, quality control, and analytical method development. The key properties of Streptomycin Sulfate and Tetracycline Hydrochloride are summarized below.
Quantitative Data Summary
| Property | Streptomycin Sulfate | Tetracycline Hydrochloride |
| Chemical Formula | (C₂₁H₃₉N₇O₁₂)₂·3H₂SO₄ | C₂₂H₂₄N₂O₈·HCl |
| Molecular Weight | 1457.4 g/mol [2][3] | 480.9 g/mol [4] |
| Appearance | White to off-white powder[5][6] | Yellow crystalline powder[7] |
| Solubility | Highly soluble in water; very slightly soluble in alcohol.[6] | Water soluble (5-10 g/100ml ); soluble in methanol and ethanol.[4] |
| pH (in solution) | 4.5 - 7.0 (200 mg/mL solution) | 2.1 - 2.3 (2% aqueous solution)[7] |
| Melting Point | >185°C (decomposes)[6] | 220-223°C[8] |
| Stability | Stable in neutral solutions; unstable in strong acids and alkalis.[5] | Rapidly destroyed by alkali hydroxide solutions; more stable in acidic conditions (pH < 2).[4] |
Mechanism of Action
Both Streptomycin and Tetracycline are potent inhibitors of bacterial protein synthesis, targeting the 30S ribosomal subunit. However, they do so via distinct mechanisms, which are detailed below.
Streptomycin Sulfate
Streptomycin is a bactericidal antibiotic that irreversibly binds to the 16S rRNA of the 30S ribosomal subunit.[9] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[9][10] The accumulation of these non-functional proteins is ultimately lethal to the bacterial cell.
Tetracycline Hydrochloride
Tetracycline is a bacteriostatic antibiotic that reversibly binds to the 30S ribosomal subunit.[8] Its binding site is located near the A-site (aminoacyl site), sterically hindering the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[11][12] This blockage prevents the addition of new amino acids to the nascent polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.
Experimental Protocols for Analysis
Accurate quantification of Streptomycin Sulfate and Tetracycline Hydrochloride in Streptocyclin formulations is critical for ensuring product quality and efficacy. Below are detailed methodologies for their analysis.
High-Performance Liquid Chromatography (HPLC) Method for Simultaneous Determination
This section outlines a composite HPLC method adapted from validated procedures for the individual and simultaneous analysis of Streptomycin and Tetracycline.[13][14]
5.1.1 Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1120 Compact LC or equivalent with UV detector |
| Column | Agilent Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: AcetonitrileGradient elution may be required for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 224 nm for Streptomycin and 280 nm for Tetracycline (or diode array detection) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
5.1.2 Reagent and Standard Preparation
-
Diluent: 0.1% Phosphoric acid in water.
-
Standard Stock Solution (Streptomycin Sulfate): Accurately weigh and dissolve USP Streptomycin Sulfate RS in diluent to obtain a known concentration of approximately 1 mg/mL.
-
Standard Stock Solution (Tetracycline Hydrochloride): Accurately weigh and dissolve USP Tetracycline Hydrochloride RS in diluent to obtain a known concentration of approximately 0.1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with the diluent to achieve a final concentration reflecting the 9:1 ratio (e.g., 90 µg/mL Streptomycin Sulfate and 10 µg/mL Tetracycline Hydrochloride).
5.1.3 Sample Preparation
-
Accurately weigh a quantity of Streptocyclin powder equivalent to 90 mg of Streptomycin Sulfate.
-
Transfer to a 100-mL volumetric flask and add approximately 70 mL of diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
5.1.4 Analysis and Calculation
Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the content of Streptomycin Sulfate and Tetracycline Hydrochloride in the sample using the following formula:
Content (mg/g) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (mg/mL) x (1 / Concentration of Sample (g/mL))
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis
For the determination of Streptocyclin residues in environmental or agricultural samples, a more sensitive method such as LC-MS/MS is required. The following is a general protocol based on published methods for residue analysis.[15]
5.2.1 Instrumentation and Conditions
| Parameter | Specification |
| LC-MS/MS System | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Column | C18 or HILIC column suitable for polar compounds |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol with 0.1% formic acidGradient elution is typically employed. |
| Ionization Mode | Positive ESI |
| MRM Transitions | Specific precursor-product ion transitions for Streptomycin and Tetracycline must be determined and optimized. |
5.2.2 Sample Preparation (e.g., for plant tissue)
-
Homogenize a representative sample of the plant material.
-
Extract a known weight of the homogenized sample with a suitable solvent (e.g., methanol or an acidified acetonitrile/water mixture).
-
Centrifuge the extract to pellet solid debris.
-
The supernatant may require a clean-up step, such as solid-phase extraction (SPE), to remove matrix interferences.
-
The final extract is evaporated and reconstituted in the initial mobile phase before injection.
Conclusion
This technical guide has provided a detailed examination of the chemical composition of Streptocyclin, a combination antibiotic containing Streptomycin Sulfate and Tetracycline Hydrochloride. The physicochemical properties and mechanisms of action of the active ingredients have been presented in a structured format. Furthermore, detailed and adaptable experimental protocols for the analysis of the formulation by HPLC and for residue analysis by LC-MS/MS have been outlined. The inclusion of visual diagrams for the mechanisms of action and analytical workflows aims to enhance the understanding and practical application of this information for researchers, scientists, and drug development professionals. This comprehensive resource is intended to support the quality control, further development, and responsible use of this important agricultural antibiotic.
References
- 1. Streptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.umt.edu.pk [journals.umt.edu.pk]
- 4. usbio.net [usbio.net]
- 5. EXTOXNET PIP - STREPTOMYCIN [extoxnet.orst.edu]
- 6. Streptomycin sulfate | 3810-74-0 [chemicalbook.com]
- 7. Tetracycline Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetracycline hydrochloride | 64-75-5 [chemicalbook.com]
- 9. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsred.com [ijsred.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a residue analysis method for streptomycin and tetracycline and their food safety evaluation in pomegranate (Punica granatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Combined Efficacy of Streptomycin and Tetracycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the combined use of streptomycin and tetracycline, two antibiotics that have been staples in treating bacterial infections for decades. The document delves into their mechanisms of action, methods for assessing their combined efficacy, quantitative data from in vitro and clinical studies, and detailed experimental protocols for synergy testing.
Introduction and Rationale
Streptomycin, an aminoglycoside, and tetracycline, a polyketide, are both broad-spectrum antibiotics that inhibit bacterial protein synthesis.[1][2][3] Their combination has been particularly notable in the treatment of zoonotic infections such as brucellosis, where multi-drug therapy is essential to prevent relapse.[4] The primary rationale for combining these agents is to achieve a synergistic or additive effect, potentially leading to enhanced bacterial killing, reduced treatment duration, and a lower likelihood of developing antibiotic resistance. However, the nature of their interaction—whether it is synergistic, additive, or antagonistic—can be organism-dependent and requires empirical validation.
Mechanism of Action: A Shared Target
Both streptomycin and tetracycline exert their antimicrobial effects by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This shared cellular target is the basis for their potential interaction.
-
Tetracycline: This bacteriostatic agent binds to the 30S subunit, physically blocking the aminoacyl-tRNA (tRNA) from accessing the A-site of the ribosome.[5][6] This action effectively prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis.[7][8]
-
Streptomycin: This bactericidal antibiotic binds irreversibly to a different site on the 30S ribosomal subunit.[7] Its binding induces a conformational change that leads to the misreading of the mRNA codon by the tRNA.[9] This results in the synthesis of non-functional or toxic proteins, which disrupts the bacterial cell membrane and leads to cell death.
The distinct binding sites and mechanisms on the same ribosomal subunit create a complex interaction that can lead to enhanced inhibition of protein synthesis.
Caption: Fig 1: Streptomycin and Tetracycline both target the 30S ribosomal subunit.
Quantitative Data Summary
The efficacy of the streptomycin-tetracycline combination has been evaluated both in vitro, through synergy testing, and in clinical settings, primarily for the treatment of brucellosis.
In Vitro Synergy Data
Table 1: Illustrative In Vitro Synergy Data for Streptomycin-Tetracycline Combination
| Bacterial Species | Streptomycin MIC (µg/mL) | Tetracycline MIC (µg/mL) | FIC Index | Interaction Interpretation |
|---|---|---|---|---|
| Brucella melitensis | 2 | 1 | 0.50 | Synergy |
| Escherichia coli | 4 | 2 | 1.00 | Additive/Indifference |
| Staphylococcus aureus | 8 | 1 | 0.75 | Additive/Indifference |
| Pseudomonas aeruginosa | >64 | >128 | N/A | Resistance |
Note: This data is illustrative and intended for educational purposes. Actual MIC and FIC values must be determined empirically for specific clinical isolates.
Clinical Efficacy Data
The combination of an aminoglycoside (streptomycin) and a tetracycline (tetracycline or doxycycline) has been a cornerstone of therapy for human brucellosis for many years. Clinical trials have compared its efficacy against other combination regimens.
Table 2: Summary of Clinical Efficacy in Human Brucellosis Treatment
| Treatment Regimen | Duration | Therapeutic Failure Rate (%) | Relapse Rate (%) | Reference |
|---|---|---|---|---|
| Doxycycline + Streptomycin | 6 weeks (Doxy) / 2-3 weeks (Strep) | 2 - 10 | 0 - 9.7 | [4] |
| Doxycycline + Rifampicin | 6 weeks | 3.1 - 15 | 3.5 - 16 | [4] |
| Tetracycline + Streptomycin | 21 days | - | High |[10][11] |
Clinical data indicates that the doxycycline-streptomycin combination is highly effective for brucellosis, often showing lower relapse rates compared to doxycycline-rifampicin regimens.[4] Earlier regimens with shorter durations were associated with higher rates of relapse.[10][11]
Experimental Protocols
The checkerboard microdilution assay is the most common method for determining the in vitro synergistic activity of an antibiotic combination.
Checkerboard Microdilution Assay Protocol
This protocol outlines the steps to determine the FIC index for the streptomycin-tetracycline combination.
Objective: To quantify the in vitro interaction between streptomycin and tetracycline against a specific bacterial isolate.
Materials:
-
Streptomycin and Tetracycline standard powders
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Sterile reservoirs
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of streptomycin and tetracycline in an appropriate solvent at a concentration at least 10 times the expected MIC.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of streptomycin.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of tetracycline.
-
Row H should contain only the dilutions of streptomycin (to determine its MIC alone).
-
Column 11 should contain only the dilutions of tetracycline (to determine its MIC alone).
-
Column 12 should contain a growth control (broth and inoculum only) and a sterility control (broth only).[10]
-
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well. Inoculate each well (except the sterility control) with 100 µL of this final inoculum.[12]
-
Incubation: Incubate the plates at 35°C for 16-24 hours under ambient air conditions.[13]
-
Reading Results: After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination. The MIC is the lowest concentration showing no visible bacterial growth.[12]
Data Analysis: Calculating the FIC Index
The FIC index is calculated for each well that shows growth inhibition using the following formulas:[10]
-
FIC of Streptomycin (FICₐ): (MIC of Streptomycin in combination) / (MIC of Streptomycin alone)
-
FIC of Tetracycline (FICₑ): (MIC of Tetracycline in combination) / (MIC of Tetracycline alone)
-
FIC Index (ΣFIC): FICₐ + FICₑ
The lowest calculated ΣFIC is reported as the FIC index for the combination.
Caption: Fig 2: Flowchart for interpreting FIC index results from synergy testing.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of a typical checkerboard synergy assay from start to finish.
Caption: Fig 3: A step-by-step workflow for antibiotic synergy testing.
Conclusion
The combination of streptomycin and tetracycline represents a clinically significant therapeutic option, particularly for infections like brucellosis. Their shared targeting of the bacterial 30S ribosomal subunit provides a strong mechanistic basis for their combined action. While clinical evidence supports the efficacy of this combination, in vitro studies show that the interaction can range from synergistic to indifferent depending on the bacterial species. Therefore, for effective therapeutic guidance, especially in cases of multidrug-resistant organisms, performing synergy tests such as the checkerboard assay is crucial to confirm a beneficial interaction against specific clinical isolates.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. study.com [study.com]
- 8. microbenotes.com [microbenotes.com]
- 9. quora.com [quora.com]
- 10. emerypharma.com [emerypharma.com]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
The Genesis of a Combination: A Technical Chronicle of the Origins of Streptomycin and Tetracycline, the Core of Streptocyclin
Whitepaper | December 14, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Streptocyclin, a widely utilized agricultural antibiotic, is not a single molecular entity but a strategic combination of two historically significant antibiotics: Streptomycin and Tetracycline. Its efficacy in controlling a broad spectrum of bacterial plant pathogens stems from the distinct and complementary mechanisms of its components. This technical guide provides an in-depth exploration of the seminal discoveries of Streptomycin and Tetracycline, detailing the scientific journey from soil microbes to potent therapeutic agents. It includes a review of the original experimental methodologies, quantitative data on their antimicrobial activity, and a look into the modern application of this combination in agriculture.
Introduction: Deconstructing Streptocyclin
The narrative of Streptocyclin begins not with its own discovery, but with the independent and groundbreaking discoveries of its two constituent parts. Streptocyclin is a formulation, most commonly containing Streptomycin Sulfate and Tetracycline Hydrochloride, developed for phytosanitary purposes. To comprehend the foundation of Streptocyclin, one must first delve into the rich history of the antibiotic era and the pivotal roles played by Streptomycin and Tetracycline in medicine and microbiology.
This guide will separately chronicle the discovery of each antibiotic, providing the technical depth required to appreciate the scientific rigor involved. We will examine the source organisms, the screening and isolation protocols, and the key experiments that defined their antimicrobial profiles.
The Discovery of Streptomycin: A New Weapon Against Tuberculosis
The discovery of Streptomycin in the early 1940s marked a turning point in the fight against infectious diseases, particularly tuberculosis. It was the first effective chemotherapeutic agent against the tubercle bacillus and the first major antibiotic to be discovered after penicillin.
The Research Team and the Source
The discovery was the result of a systematic and laborious screening program led by Selman Waksman at the New Jersey Agricultural Experiment Station at Rutgers University. While Waksman spearheaded the program, the actual isolation of Streptomycin and the demonstration of its properties were accomplished by his graduate student, Albert Schatz, in 1943. The antibiotic was isolated from a strain of actinomycete bacteria, Streptomyces griseus, found in a heavily manured field soil.
Experimental Workflow: From Soil to Antibiotic
The process of discovering Streptomycin was methodical, involving the screening of thousands of soil microorganisms. The general workflow is depicted below.
Caption: Workflow for the discovery and development of Streptomycin.
Quantitative Data: Early Antimicrobial Spectrum
The initial studies on Streptomycin demonstrated its potent activity against a wide range of Gram-negative bacteria and, most importantly, against Mycobacterium tuberculosis, which was resistant to penicillin. The table below summarizes early data on its inhibitory concentrations.
| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | 1.0 - 2.0 |
| Salmonella typhi | 0.5 - 1.5 |
| Pseudomonas aeruginosa | 1.0 - 5.0 |
| Mycobacterium tuberculosis | 0.5 - 1.0 |
| Staphylococcus aureus | 2.0 - 10.0 |
Note: Data is compiled from historical sources and may vary based on the specific strains and methods used in the 1940s.
Detailed Experimental Protocol: Isolation of Actinomycetes from Soil
This protocol is representative of the methods used by Waksman's laboratory.
-
Sample Preparation: Air-dry a 10g soil sample at room temperature for 7-10 days to reduce the population of common bacteria.
-
Serial Dilution: Suspend 1g of the dried soil in 100 mL of sterile distilled water (10⁻² dilution). Agitate vigorously for 10 minutes. Prepare a dilution series down to 10⁻⁶.
-
Plating: Plate 0.1 mL aliquots from the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Actinomycete Isolation Agar (AIA) supplemented with cycloheximide (50 µg/mL) to inhibit fungal growth.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Isolation: Observe the plates for the characteristic chalky, dry, and pigmented colonies of actinomycetes. Subculture individual, well-isolated colonies onto fresh AIA plates to obtain pure cultures.
The Discovery of Tetracyclines: A Broad-Spectrum Revolution
The discovery of the first tetracycline antibiotic in the mid-1940s ushered in the era of broad-spectrum antibiotics, capable of targeting a wide array of both Gram-positive and Gram-negative bacteria.
The Pioneer and the Producing Organism
The first member of the tetracycline family, Chlortetracycline (brand name: Aureomycin), was discovered by Benjamin Minge Duggar in 1945. Duggar, a botanist and mycologist working for Lederle Laboratories (a division of American Cyanamid), screened soil samples as part of a large-scale industrial research program. The producing organism was a novel actinomycete, named Streptomyces aureofaciens due to the golden-yellow color of the antibiotic it produced. Tetracycline itself was later produced by the catalytic hydrogenation of Chlortetracycline.
Mechanism of Action: Protein Synthesis Inhibition
Both Streptomycin and Tetracycline inhibit bacterial protein synthesis, but they do so by targeting different parts of the bacterial ribosome. This dual-front attack is a key reason for their synergistic or additive effects in the Streptocyclin formulation.
The Biological Activity of Streptocyclin Against Gram-Negative Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Streptocyclin, a formulation containing Streptomycin, against gram-negative bacteria. It delves into the antibiotic's mechanism of action, presents quantitative susceptibility data, details established experimental protocols for its evaluation, and explores its impact on bacterial signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Core Mechanism of Action: Inhibition of Protein Synthesis
Streptocyclin's primary mode of action against gram-negative bacteria is the inhibition of protein synthesis.[1] The active component, Streptomycin, an aminoglycoside antibiotic, targets the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA (mRNA) into proteins.
Specifically, Streptomycin binds irreversibly to the 16S ribosomal RNA (rRNA) of the 30S small ribosomal subunit. This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA codons. The incorporation of incorrect amino acids leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
The transport of Streptomycin into gram-negative bacteria is a multi-step process. It initially diffuses through porin channels in the outer membrane and is then actively transported across the inner membrane in an energy-dependent manner.
Quantitative Assessment of Biological Activity
The in vitro activity of Streptocyclin against various gram-negative bacteria is quantitatively assessed primarily through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition in disk diffusion assays.
Minimum Inhibitory Concentration (MIC) Data
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes representative MIC values for Streptomycin against several clinically relevant gram-negative bacteria. It is important to note that MIC values can vary depending on the specific strain and the testing methodology employed.
| Gram-Negative Bacterium | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Escherichia coli | 1 - >128 |
| Pseudomonas aeruginosa | 4 - >1024 |
| Klebsiella pneumoniae | 2 - >1024 |
| Acinetobacter baumannii | 0.25 - >256 |
| Salmonella spp. | 2 - 32 |
| Xanthomonas campestris | 25 |
| Xanthomonas axonopodis | 100 - 500 |
Note: The wide ranges in MIC values reflect the significant variation in susceptibility among different strains, including the presence of antibiotic-resistant isolates.
Zone of Inhibition Data
The Kirby-Bauer disk diffusion susceptibility test is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antibiotics. A paper disk impregnated with a specific concentration of an antibiotic is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the antibiotic.
| Gram-Negative Bacterium | Disk Concentration (µg) | Zone of Inhibition Diameter Range (mm) |
| Escherichia coli | 10 | 12 - 25 |
| Pseudomonas aeruginosa | 10 | 0 - 18 |
| Klebsiella pneumoniae | 10 | 10 - 22 |
| Proteus mirabilis | 10 | 12 - 20 |
Note: Interpretive criteria for zone diameters are established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to categorize strains as susceptible, intermediate, or resistant.[2][3][4][5][6][7]
Experimental Protocols
Accurate and reproducible determination of Streptocyclin's biological activity relies on standardized experimental protocols. The following sections detail the methodologies for broth microdilution MIC testing and Kirby-Bauer disk diffusion assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of an antimicrobial agent in a liquid medium in a 96-well microtiter plate format.
Materials:
-
Streptocyclin (Streptomycin sulfate) stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of the Streptocyclin stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Streptocyclin that shows no visible growth. A reading mirror or a spectrophotometer can be used to aid in the determination.
-
Kirby-Bauer Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of antimicrobial susceptibility based on the size of the zone of inhibition around an antibiotic-impregnated disk.
Materials:
-
Streptomycin disks (10 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps or a disk dispenser, apply the Streptomycin (10 µg) disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Measurement and Interpretation:
Impact on Bacterial Signaling Pathways
Beyond its primary role as a protein synthesis inhibitor, evidence suggests that Streptomycin can, at sub-inhibitory concentrations, modulate bacterial signaling pathways, particularly quorum sensing.
Inhibition of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. This regulation is often mediated by small signaling molecules, such as N-acyl-homoserine lactones (AHLs) in many gram-negative bacteria.
A key study has demonstrated that sub-inhibitory concentrations of Streptomycin can inhibit quorum sensing in Acinetobacter baumannii.[8][9][10][11] The proposed mechanism involves Streptomycin acting as an antagonist to the AHL signal molecule, 3-OH-C12-HSL. This antagonism is thought to interfere with the binding of the AHL to its cognate receptor protein, AbaR, which in turn downregulates the expression of the abaI gene, responsible for the synthesis of the AHL signal.[9] This disruption of the QS circuit leads to a decrease in the production of virulence factors and biofilm formation, which are often regulated by quorum sensing.
While this effect has been specifically demonstrated in A. baumannii, it raises the possibility that Streptocyclin could have similar impacts on QS systems in other gram-negative bacteria that utilize AHL-based signaling. Further research in this area is warranted to explore the broader implications of Streptocyclin on bacterial communication and virulence.
Two-Component Systems
Two-component systems (TCSs) are another critical signaling mechanism in bacteria, enabling them to sense and respond to a wide array of environmental stimuli, including the presence of antibiotics.[12][13] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. While there is extensive research on how TCSs contribute to antibiotic resistance by upregulating efflux pumps or modifying the cell envelope, the direct effect of Streptomycin on the functionality of these signaling pathways is an area that requires more investigation. It is plausible that the cellular stress induced by Streptomycin's inhibition of protein synthesis could trigger responses from various TCSs, indirectly influencing the bacterium's overall physiology and susceptibility.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Streptocyclin in gram-negative bacteria.
Caption: Experimental workflow for Kirby-Bauer disk diffusion testing.
Caption: Inhibition of quorum sensing in A. baumannii by Streptocyclin.
References
- 1. Streptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 3. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. megumed.de [megumed.de]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. EUCAST: Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023) [eucast.org]
- 8. Streptomycin inhibits quorum sensing in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptomycin Inhibits Quorum Sensing in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Environmental Fate of Streptocyclin Components in Soil: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Streptocyclin, an antibacterial formulation utilized in agriculture, is a combination of Streptomycin Sulphate and Tetracycline Hydrochloride, typically in a 9:1 ratio.[1][2][3][4][5] Its application introduces these antibiotic compounds into the soil environment, raising pertinent questions about their persistence, mobility, and ultimate fate. Understanding the environmental behavior of Streptomycin and Tetracycline in soil is crucial for assessing potential ecological risks, including the development of antibiotic resistance. This technical guide provides a comprehensive overview of the environmental fate of these two active ingredients in soil, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant processes.
Physicochemical Properties of Active Components
The environmental behavior of Streptomycin and Tetracycline is intrinsically linked to their chemical and physical properties.
Streptomycin is a highly polar, water-soluble aminoglycoside antibiotic.[6] Its chemical structure contains multiple functional groups that can engage in various interactions with soil components.
Tetracycline is an amphoteric compound, meaning it can act as both an acid and a base, with multiple ionizable functional groups. Its solubility and charge are highly dependent on the pH of the surrounding environment.
Environmental Fate in Soil
The persistence and transport of Streptomycin and Tetracycline in the soil matrix are governed by a complex interplay of sorption, degradation, and transformation processes.
Sorption to Soil Particles
Sorption is a critical process that dictates the mobility and bioavailability of antibiotics in soil. It refers to the partitioning of the compounds from the soil solution to the solid soil particles.
Streptomycin exhibits strong sorption to soil particles, particularly clay minerals and organic matter. This strong binding limits its mobility and potential for leaching into groundwater.
Tetracycline also demonstrates significant sorption to soil, influenced by factors such as soil pH, organic matter content, and the presence of cations.[7] Cation exchange is a primary mechanism for tetracycline sorption, especially in acidic conditions.
Quantitative Sorption Data
The soil-water distribution coefficient (Kd) is a key parameter used to quantify the extent of sorption. A higher Kd value indicates stronger binding to the soil and lower mobility.
| Antibiotic | Soil Type | Kd (L/kg) | Reference |
| Tetracycline | Agricultural Soil S1 | 3537 | [8] |
| Tetracycline | Agricultural Soil S2 | 654 | [8] |
| Tetracycline | Various Crop Soils | 53 - 6899 | [9] |
| Sulfonamides & Macrolides | Loamy and Sandy Loam, Clay Loam, Loam, Loamy Sand, Silt Loam | Variable | [10] |
Degradation and Transformation
Degradation involves the breakdown of the parent antibiotic compound into smaller molecules, ultimately leading to its dissipation from the soil. This can occur through both biological (biodegradation) and non-biological (abiotic) processes.
Streptomycin is susceptible to microbial degradation in soil.[11] Studies have shown that its degradation rate is influenced by temperature and the history of antibiotic exposure in the soil.
Tetracycline undergoes degradation in soil through various pathways, including epimerization, dehydration, and demethylation.[12][13] Both biotic and abiotic processes contribute to its breakdown.
Quantitative Degradation Data
The half-life (DT50) is a measure of the time it takes for 50% of the initial concentration of a substance to degrade.
| Antibiotic | Soil Type | DT50 (days) | Conditions | Reference |
| Streptomycin | Sandy Loam, Loam, Clay Loam | 7 - 15 | 20°C | [14] |
| Streptomycin | Autoclaved Loam | ~111 | 20°C | [14] |
| Streptomycin | Various Soils | 49 - 137 | 4°C | [14] |
| Streptomycin | Forest Soil | 25 | Aerobic | [15] |
| Tetracycline | Sod-Podzolic Soil | 5 - 7 | Laboratory | [16] |
| Tetracycline | Chernozem | 8 - 12 | Laboratory | [16] |
| Tetracyclines (TC, OTC, CTC) | Agricultural Soil | 20.0 - 38.8 (median) | First-order kinetics | [12][13] |
Experimental Protocols
Standardized methodologies are essential for generating reliable and comparable data on the environmental fate of antibiotics in soil.
Soil Sorption: Batch Equilibrium Method (OECD 106)
This method is widely used to determine the sorption of chemicals to soil.
Methodology:
-
Soil Preparation: Soil samples are collected, air-dried, and sieved. Key soil properties such as pH, organic carbon content, and texture are characterized.
-
Solution Preparation: A stock solution of the antibiotic is prepared in a background electrolyte solution (e.g., 0.01 M CaCl2). A series of dilutions are made to create a range of initial concentrations.
-
Equilibration: A known mass of soil is mixed with a specific volume of the antibiotic solution in a centrifuge tube. The tubes are then agitated on a shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.[17]
-
Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of the antibiotic remaining in the supernatant (liquid phase) is measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The amount of antibiotic sorbed to the soil is calculated by subtracting the equilibrium aqueous concentration from the initial concentration. The soil-water distribution coefficient (Kd) is then calculated as the ratio of the sorbed concentration to the aqueous concentration.
Soil Degradation: Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline provides a framework for assessing the rate and route of degradation of chemicals in soil under controlled laboratory conditions.[18][19][20][21][22]
Methodology:
-
Soil Selection and Preparation: Representative soil types are chosen and characterized. The soil is brought to a specific moisture content.
-
Test Substance Application: The antibiotic, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking, is applied to the soil samples.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a defined period (up to 120 days).[18][21][22] For aerobic studies, the flasks are continuously aerated. For anaerobic studies, an inert atmosphere is maintained.
-
Sampling: Soil samples are taken at various time intervals throughout the incubation period.
-
Extraction and Analysis: The soil samples are extracted with appropriate solvents to recover the parent antibiotic and its transformation products. The extracts are then analyzed using techniques like HPLC with radiometric detection to identify and quantify the different compounds.
-
Data Analysis: The dissipation of the parent compound over time is used to calculate the degradation rate and the half-life (DT50). The formation and decline of major transformation products are also monitored.
Visualizations
Experimental Workflow for Soil Sorption Study
Caption: Workflow for a typical batch equilibrium soil sorption experiment.
Conceptual Degradation Pathway of Tetracycline in Soil
References
- 1. Streptocyclin (8069-81-6) for sale [vulcanchem.com]
- 2. kisanestore.com [kisanestore.com]
- 3. easy2agri.in [easy2agri.in]
- 4. agriplexindia.com [agriplexindia.com]
- 5. KMYCIN (Streptomycin Sulphate 90% + Tetracycline Hydrochloride 10%) – Katyayani Organics [katyayaniorganics.com]
- 6. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Experimental data and model prediction of tetracycline adsorption and desorption in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Tetracycline antibiotics in agricultural soil: Dissipation kinetics, transformation pathways, and structure-related toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. matilda.science [matilda.science]
- 14. Persistence and evidence for accelerated biodegradation of streptomycin in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ams.usda.gov [ams.usda.gov]
- 16. researchgate.net [researchgate.net]
- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 18. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 19. biotecnologiebt.it [biotecnologiebt.it]
- 20. shop.fera.co.uk [shop.fera.co.uk]
- 21. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 22. catalog.labcorp.com [catalog.labcorp.com]
Streptocycline's Shadow: An In-depth Technical Guide on its Impact on Non-Target Soil Microorganisms
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the significant, and often detrimental, impact of Streptocycline, a widely used agricultural antibiotic, on the intricate ecosystems of non-target soil microorganisms. Comprising Streptomycin Sulfate (90%) and Tetracycline Hydrochloride (10%), Streptocycline is effective against a range of bacterial plant pathogens. However, its application introduces potent antimicrobial agents into the soil, leading to considerable collateral damage to the native microbial communities that are fundamental to soil health and fertility. This document synthesizes key research findings, presenting quantitative data, experimental methodologies, and visual representations of the antibiotic's effects.
Quantitative Impact Assessment
The application of Streptocycline and its constituent antibiotics has been shown to induce significant alterations in the structure and function of soil microbial communities. The following tables summarize the key quantitative findings from relevant studies.
Table 1: Impact of Streptocycline on Soil Microbial Diversity Indices
| Treatment | Shannon Index | Simpson Index | ACE Index | Chao1 Index | Reference |
| Control | Higher | Higher | Higher | Higher | [1][2] |
| Tetracycline (TC) | Lower | Lower | Lower | Lower | [1][2] |
| Streptomycin (STR) | Lower | Lower | Lower | Lower | [1][2] |
| Streptocycline (STC) | Lowest | Lowest | Lowest | Lowest | [1][2] |
Note: A decrease in the Shannon and Simpson diversity indices signifies a reduction in species richness and evenness. ACE and Chao1 are estimators of species richness. The decrease in these indices was more pronounced with the combined application in Streptocycline compared to the individual components[2].
Table 2: Effect of Streptocycline on the Relative Abundance of Major Bacterial Phyla
| Bacterial Phylum | Treatment Effect | Reference |
| Chloroflexi | Suppressed | [1][2] |
| Actinobacteria | Suppressed | [1][2] |
| Planctomycetes | Suppressed | [1][2] |
| Crenarchaeota | Suppressed | [1][2] |
| Gemmatimonadetes | Suppressed | [1][2] |
Table 3: Impact of Streptocycline on Soil Enzyme Activities
| Soil Enzyme | Treatment Effect | Reference |
| Dehydrogenase | Negatively Affected | [1][2][3] |
| β-glucosidase | Negatively Affected | [1][2][3] |
| Fluorescein Diacetate (FDA) Hydrolase | Negatively Affected | [1][2][3] |
| Acid Phosphatase | Negatively Affected | [1][2][3] |
| Alkaline Phosphatase | Negatively Affected | [1][2][3] |
| Urease | Negatively Affected | [3] |
These enzymes are crucial indicators of soil health, playing vital roles in nutrient cycling. Their inhibition suggests a significant disruption of essential soil biogeochemical processes.
Experimental Protocols
The majority of studies investigating the effects of Streptocycline on soil microorganisms utilize a microcosm experimental design. This approach allows for controlled investigation of the antibiotic's impact in a laboratory setting.
General Microcosm Experimental Workflow
A typical microcosm experiment involves the following steps:
-
Soil Collection: Soil is collected from a relevant agricultural field, often one with a known history of antibiotic application or, conversely, a pristine site.
-
Sieving and Homogenization: The collected soil is sieved to remove large debris and thoroughly mixed to ensure homogeneity across all experimental units.
-
Microcosm Setup: A specific quantity of the homogenized soil is placed into individual containers (microcosms).
-
Antibiotic Application: The soil in the microcosms is treated with different concentrations of Streptocycline, typically based on the recommended agricultural dose (e.g., half dose, recommended dose, and double the recommended dose)[2]. A control group with no antibiotic application is always included.
-
Incubation: The microcosms are incubated under controlled conditions of temperature and moisture for a defined period.
-
Sampling: Soil samples are collected from the microcosms at various time points to analyze the effects of the antibiotic over time.
-
Microbial Analysis: The collected soil samples are subjected to various analyses, including:
-
DNA Extraction: Total microbial DNA is extracted from the soil.
-
Metagenomic Analysis: The extracted DNA is used for high-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria) to determine the microbial community composition and diversity[2].
-
Enzyme Assays: The activities of key soil enzymes are measured to assess the functional impact on the microbial community[2][3].
-
Logical Relationship of Streptocycline's Impact
The introduction of Streptocycline into the soil environment initiates a cascade of effects that culminate in a significant alteration of the microbial landscape. The broad-spectrum antibiotic nature of its components, streptomycin and tetracycline, leads to the suppression of susceptible bacterial populations. This selective pressure results in a decrease in overall bacterial diversity and a shift in the community structure.
References
Degradation Pathways of Streptomycin Sulphate in Agricultural Settings: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Streptomycin Sulphate in agricultural environments. It covers the core principles of both biotic and abiotic degradation, summarizes quantitative data on degradation rates, and provides detailed experimental protocols for the study of these processes. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Introduction
Streptomycin, an aminoglycoside antibiotic produced by the soil bacterium Streptomyces griseus, has been used in agriculture for decades to control bacterial diseases in crops.[1][2] The introduction of Streptomycin Sulphate into the agricultural environment raises concerns about its persistence, potential for promoting antibiotic resistance, and ecotoxicological effects. Understanding the degradation pathways of this compound is crucial for assessing its environmental fate and developing strategies to mitigate potential risks. This guide synthesizes current knowledge on the chemical and biological transformations that streptomycin undergoes in soil and aquatic systems.
Degradation Pathways of Streptomycin Sulphate
The degradation of Streptomycin Sulphate in agricultural settings is a complex process influenced by a variety of environmental factors. The primary routes of degradation are categorized as biotic, mediated by microorganisms, and abiotic, which includes processes such as hydrolysis and photodegradation.
Biotic Degradation
Biodegradation is the principal mechanism for the breakdown of streptomycin in soil.[1] Soil microorganisms utilize streptomycin as a carbon and nitrogen source, breaking it down into smaller, less complex molecules. The half-life (DT50) of streptomycin in soil is significantly shorter in the presence of a viable microbial community, ranging from approximately 7 to 15 days at 20°C in various soil types, compared to 111 days in autoclaved (sterilized) soil.[1]
The primary biotic degradation pathway involves the enzymatic hydrolysis of the glycosidic bonds linking the three main components of the streptomycin molecule: streptidine, streptose, and N-methyl-L-glucosamine.[3][4] This can occur through a single-step or a two-step hydrolysis process.
-
Single-Step Glycosidic Hydrolysis: This pathway involves the direct cleavage of the glycosidic bond between the streptose and N-methyl-L-glucosamine moieties, or between the streptidine and streptose moieties.
-
Two-Step Glycosidic Hydrolysis: This involves a sequential cleavage, first yielding streptobiosamine (composed of streptose and N-methyl-L-glucosamine) and streptidine, followed by the further breakdown of streptobiosamine into its constituent sugars.[3]
One identified bacterium capable of this is Aquamicrobium defluens, which degrades streptomycin through both single-step and two-step glycosidic hydrolysis, producing streptose, streptidine, and N-methyl-L-glucosamine.[4]
Abiotic Degradation
Abiotic degradation of streptomycin occurs through chemical reactions independent of microbial activity. The main abiotic pathways are hydrolysis and photodegradation.
2.2.1 Hydrolysis
Streptomycin is susceptible to hydrolysis, particularly under acidic and alkaline conditions, while it is relatively stable in neutral environments.[5] The glycosidic bonds are the primary sites of hydrolytic cleavage.
-
Acid Hydrolysis: Under acidic conditions, streptomycin is hydrolyzed to yield streptidine and streptobiosamine.[6]
-
Alkaline Hydrolysis: In alkaline solutions, streptomycin can be degraded to produce maltol.[6]
2.2.2 Photodegradation
Photodegradation, or photolysis, is the breakdown of molecules by light. Streptomycin can undergo photodegradation when exposed to sunlight, particularly in aqueous environments and on soil surfaces. The rate of photodegradation is significantly faster than degradation in the dark.[5] The process involves the absorption of light energy, leading to the cleavage of chemical bonds. While specific photoproducts in soil are not well-documented, studies in aquatic systems have identified several degradation intermediates.[7]
Factors Influencing Degradation
The rate of streptomycin degradation in agricultural settings is influenced by a combination of soil properties and environmental conditions.
-
Temperature: Higher temperatures generally accelerate both biotic and abiotic degradation rates. The half-life of streptomycin in soil decreases significantly as temperature increases.[7][8]
-
pH: Soil pH affects the chemical stability of streptomycin and influences microbial activity. Streptomycin is most stable under neutral pH conditions and degrades more rapidly in acidic and alkaline soils.[5]
-
Soil Texture and Organic Matter: The composition of the soil, including the proportions of sand, silt, clay, and organic matter, impacts streptomycin availability and degradation. Streptomycin can adsorb to clay minerals and organic matter, which may reduce its bioavailability for microbial degradation.[9]
-
Moisture: Soil moisture content is critical for microbial activity. Optimal moisture levels generally enhance biodegradation rates.
-
Light Exposure: For streptomycin present on the soil surface or in clear water, sunlight exposure can lead to rapid photodegradation.[5]
Quantitative Data on Streptomycin Degradation
The dissipation of streptomycin in soil typically follows first-order kinetics.[1] The following table summarizes the reported half-lives (DT50) of streptomycin under various experimental conditions.
| Soil Type | Temperature (°C) | pH | DT50 (days) | Degradation Type | Reference(s) |
| Sandy Loam | 20 | - | ~7-15 | Biotic | [1] |
| Loam | 20 | - | ~7-15 | Biotic | [1] |
| Clay Loam | 20 | - | ~7-15 | Biotic | [1] |
| Loam (Autoclaved) | 20 | - | ~111 | Abiotic | [1] |
| Various | 4 | - | 49-137 | Biotic | [1] |
| Field Soil | 23.0 | 5.5 | 22.1 | Biotic | [8] |
| Field Soil | 23.0 | 6.8 | 25.6 | Biotic | [8] |
| Rice Paddy Soil | 23.0 | 6.8 | 51.5 | Biotic | [8] |
| Aquatic Environment | 15 | 7 | 103.4 | Abiotic/Biotic | [5] |
| Aquatic Environment | 40 | 7 | 30.9 | Abiotic/Biotic | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the degradation of Streptomycin Sulphate in soil.
Soil Microcosm Experiment for Biodegradation Study
This protocol outlines a typical laboratory experiment to assess the biodegradation of streptomycin in soil.
5.1.1 Materials
-
Fresh agricultural soil, sieved (<2 mm)
-
Streptomycin Sulphate standard
-
Sterile deionized water
-
Incubator
-
Glass jars or flasks for microcosms
-
Autoclave for sterilization (for abiotic controls)
-
Analytical balance
-
Extraction solvents and reagents (see Section 5.2)
5.1.2 Procedure
-
Soil Preparation: Collect fresh soil from the field, removing large debris and stones. Sieve the soil to <2 mm and homogenize. Determine the soil's moisture content and water holding capacity.
-
Microcosm Setup: For each treatment and control group, weigh a specific amount of soil (e.g., 50 g dry weight equivalent) into individual glass jars.
-
Streptomycin Application: Prepare a stock solution of Streptomycin Sulphate in sterile deionized water. Spike the soil samples to achieve the desired initial concentration (e.g., 5 mg/kg). Ensure even distribution of the antibiotic solution.
-
Moisture Adjustment: Adjust the moisture content of the soil to a specific percentage of its water holding capacity (e.g., 60%) using sterile deionized water.
-
Abiotic Control: For abiotic controls, sterilize the soil-filled jars by autoclaving before spiking with streptomycin.
-
Incubation: Incubate all microcosms in the dark at a constant temperature (e.g., 20°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 21 days), destructively sample triplicate microcosms from each treatment group.
-
Sample Storage: Store the collected soil samples at -20°C until extraction and analysis.
Extraction and LC-MS/MS Analysis of Streptomycin from Soil
This protocol describes a method for extracting streptomycin from soil samples and quantifying it using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5.2.1 Materials
-
Soil sample from microcosm experiment
-
Extraction buffer (e.g., 0.02 M Na2EDTA solution)
-
Acetonitrile (ACN)
-
Ammonium formate
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., weak cation exchange)
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system with an electrospray ionization (ESI) source
5.2.2 Extraction Procedure
-
Sample Weighing: Weigh a subsample of the soil (e.g., 2 g) into a centrifuge tube.
-
Extraction: Add a specific volume of extraction buffer (e.g., 20 mL of 0.02 M Na2EDTA solution). Vortex vigorously and then sonicate.
-
Centrifugation: Centrifuge the mixture to separate the soil particles from the supernatant.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted streptomycin.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the streptomycin with an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
5.2.3 LC-MS/MS Analysis
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of the highly polar streptomycin.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous solution containing a buffer such as ammonium formate with formic acid to adjust the pH.[10]
-
Mass Spectrometry: The analysis is performed in positive electrospray ionization mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for streptomycin and an internal standard (e.g., dihydrostreptomycin).
| Parameter | Typical Value |
| LC Column | HILIC (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 200 mM Ammonium Formate in water (pH adjusted with formic acid) |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | ESI+ |
| Scan Type | MRM |
Genetic and Enzymatic Basis of Degradation
The ability of microorganisms to degrade streptomycin is encoded in their genetic material. While the complete catabolic pathways are not fully elucidated for all organisms, resistance mechanisms often involve enzymatic modification of the antibiotic, which can be a first step towards its degradation.
Enzymes such as aminoglycoside phosphotransferases , acetyltransferases , and adenylyltransferases can modify the structure of streptomycin, rendering it inactive.[11] These enzymatic modifications can lead to the subsequent breakdown of the molecule.
The genes encoding these enzymes are often found in gene clusters . In Streptomyces species, the biosynthesis of streptomycin is controlled by a large gene cluster, which also includes resistance genes to protect the organism from its own antibiotic.[12] It is plausible that some of these or similar genes are involved in the catabolism of streptomycin by other soil microorganisms. The regulation of these genes is complex and can be influenced by environmental signals and the presence of the antibiotic itself, potentially through two-component regulatory systems.[13]
Conclusion
The degradation of Streptomycin Sulphate in agricultural settings is a multifaceted process driven by both microbial and chemical factors. Biodegradation is the most significant pathway for its removal from soil, with degradation rates being highly dependent on environmental conditions such as temperature, pH, and soil composition. Abiotic processes like hydrolysis and photodegradation also contribute to its breakdown, particularly in specific environmental compartments. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of streptomycin and for developing sustainable agricultural practices that minimize its impact. Further research into the specific enzymes and genetic regulatory networks involved in microbial degradation will provide deeper insights and may lead to novel bioremediation strategies.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Streptomycin structural features | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. CN112305091A - UPLC-MS/MS method for analyzing streptomycin and dihydrostreptomycin residues in Chinese cabbages and soil - Google Patents [patents.google.com]
- 11. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 12. Transfer of Streptomycin Biosynthesis Gene Clusters within Streptomycetes Isolated from Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Streptocycline: A Technical Review of its Efficacy and Application in the Control of Bacterial Blight
A comprehensive guide for researchers, scientists, and drug development professionals on the application of Streptocycline for managing bacterial blight in agricultural crops.
Introduction
Bacterial blight, a widespread and destructive plant disease, poses a significant threat to global food security. Among the various management strategies, the use of antibiotics has been a key component in controlling bacterial pathogens. Streptocycline, a combination of Streptomycin Sulphate (90%) and Tetracycline Hydrochloride (10%), is a widely used antibiotic bactericide for managing bacterial diseases in a variety of crops. This technical guide provides an in-depth review of the scientific literature on the use of Streptocycline for the control of bacterial blight, with a primary focus on bacterial leaf blight of rice caused by Xanthomonas oryzae pv. oryzae. This document summarizes quantitative data on its efficacy, details key experimental protocols, and visualizes molecular resistance mechanisms and experimental workflows.
Efficacy of Streptocycline against Bacterial Blight
Numerous studies have evaluated the efficacy of Streptocycline, both independently and in combination with other agrochemicals, for the control of bacterial blight. The data from these studies, conducted under both in vitro and in vivo conditions, demonstrate its potential in mitigating disease and improving crop yield.
In Vitro Efficacy
The in vitro efficacy of Streptocycline is typically assessed by measuring the inhibition zone of bacterial growth on a culture medium.
| Antibiotic/Combination | Concentration | Inhibition Zone (mm) | Pathogen | Reference(s) |
| Streptocycline | 0.05% | 24.25 | Xanthomonas oryzae pv. oryzae | [1][2] |
| Streptocycline | 200 ppm | 23.49 | Xanthomonas oryzae pv. oryzae | [3] |
| Streptocycline + Carbendazim | 0.03% + 0.15% | 24.42 | Xanthomonas oryzae pv. oryzae | [1][2] |
| Streptocycline + Copper Hydroxide | 0.03% + 0.25% | 23.67 | Xanthomonas oryzae pv. oryzae | [1][2] |
| Streptocycline + Copper Oxychloride | 100 ppm + 500 ppm | - | Xanthomonas oryzae pv. oryzae | [4] |
| Streptocycline | 1000 ppm | 25.0 | Xanthomonas oryzae pv. oryzae | [5][6] |
| Streptocycline + Copper Sulphate | 1000 ppm | 24.33 | Xanthomonas oryzae pv. oryzae | [5][6] |
In Vivo Efficacy
Field and greenhouse studies have demonstrated the effectiveness of Streptocycline in reducing disease severity and increasing crop yield.
| Treatment | Application Method | Disease Severity/Incidence Reduction (%) | Yield Increase | Crop | Reference(s) |
| Streptocycline (0.03%) + Copper Hydroxide (0.25%) | Foliar Spray | Disease Severity: 59.26% | Yield: 35.24 q/ha | Rice | [1][2] |
| Streptocycline (100 ppm) + Copper Oxychloride (500 ppm) | Seed Treatment + Foliar Spray | Minimized disease incidence | Highest yield | Rice | [4] |
| Streptocycline (0.005%) + Copper Oxychloride (0.3%) | Foliar Spray | Mean Disease Index: 34.72% (vs 63.89% in control) | Biological Yield: 122.78 q/ha, Grain Yield: 49.11 q/ha | Rice | [7] |
| Streptocycline (250 ppm) + Blitox (0.2%) | Foliar Spray (2 sprays) | Lowest PDI (5.83-8.5) | Highest seed yield (1560 kg/ha ) | Clusterbean | [8] |
| Streptocycline (250 ppm) | Seed Soaking + Foliar Spray | Lowest percent disease intensity | Maximum green pod yield | Clusterbean | [2] |
| Streptocycline (500 ppm) + Copper Oxychloride (3000 ppm) | Foliar Spray | Lowest disease incidence on leaves (3.51%) and fruits (3.88%) | Highest marketable yield | Pomegranate | [9] |
Mode of Action and Resistance Mechanisms
Streptocycline's efficacy stems from the combined action of its two components: Streptomycin and Tetracycline.
-
Streptomycin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit of bacteria, leading to misreading of the mRNA code.[10]
-
Tetracycline: A broad-spectrum antibiotic that also inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[11]
The widespread use of antibiotics in agriculture has unfortunately led to the development of resistance in pathogenic bacteria. In Xanthomonas oryzae pv. oryzae, the primary mechanisms of resistance to Streptomycin have been identified as:
-
Target Modification: Point mutations in the rpsL gene, which encodes the ribosomal protein S12, can alter the binding site of streptomycin, thereby conferring resistance. A common mutation involves the substitution of lysine (AAG) with arginine (AGG) at codon 43 or 88.[1][3]
-
Enzymatic Inactivation: Acquisition of genes such as strA-strB and aadA1 that encode for aminoglycoside-modifying enzymes. These enzymes inactivate streptomycin through adenylation or phosphorylation.[12]
The following diagrams illustrate the mode of action of Streptomycin and the molecular mechanisms of resistance.
Caption: Mode of action of Streptomycin in inhibiting bacterial protein synthesis.
Caption: Molecular mechanisms of Streptomycin resistance in Xanthomonas.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of bactericides and for comparing results across different studies. The following sections outline key methodologies for assessing the efficacy of Streptocycline against bacterial blight.
In Vitro Efficacy Assessment: Paper Disc Diffusion Method
This method is commonly used to determine the susceptibility of a bacterial isolate to an antibiotic.
Materials:
-
Pure culture of Xanthomonas oryzae pv. oryzae
-
Nutrient Agar (NA) or Peptone Sucrose Agar (PSA) medium
-
Sterile Petri dishes
-
Sterile paper discs (6 mm diameter)
-
Streptocycline solution of known concentrations
-
Sterile distilled water (for control)
-
Bacterial spreader
-
Incubator
Procedure:
-
Media Preparation: Prepare NA or PSA medium according to the manufacturer's instructions and sterilize by autoclaving.[13][14] Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension of X. oryzae pv. oryzae in sterile distilled water or saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of the agar plate to create a confluent lawn of bacteria.[15]
-
Disc Placement: Aseptically place sterile paper discs impregnated with different concentrations of Streptocycline onto the surface of the inoculated agar. A disc impregnated with sterile distilled water serves as a negative control. Ensure the discs are placed at a sufficient distance from each other to avoid overlapping of inhibition zones.[5]
-
Incubation: Incubate the plates in an inverted position at 28-30°C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger inhibition zone indicates greater sensitivity of the bacterium to the antibiotic.
Caption: Workflow for the in vitro paper disc diffusion assay.
In Vivo Efficacy Assessment: Artificial Inoculation in Rice
This method is used to evaluate the effectiveness of Streptocycline under controlled environmental conditions that mimic natural infection.
Materials:
-
Rice plants (a susceptible variety is often used as a control)
-
Xanthomonas oryzae pv. oryzae culture
-
Streptocycline solution
-
Sprayer
-
Sterile scissors
-
Greenhouse or controlled environment chamber
Procedure:
-
Plant Growth: Grow rice plants in pots to the maximum tillering stage (approximately 45-60 days after sowing).
-
Inoculum Preparation: Prepare a bacterial suspension of X. oryzae pv. oryzae with a concentration of approximately 10⁸-10⁹ CFU/mL.[16]
-
Treatment Application:
-
Seed Treatment: Soak seeds in a Streptocycline solution (e.g., 250 ppm for 30 minutes) before sowing.[2]
-
Foliar Spray: Spray the rice plants with the Streptocycline solution until runoff. The application can be done preventatively (before inoculation) or curatively (after inoculation).
-
-
Inoculation (Clip Method):
-
Dip a pair of sterile scissors into the bacterial inoculum.
-
Cut the tips (about 2-3 cm) of the uppermost fully expanded leaves of the rice plants with the contaminated scissors.[1] This method ensures direct entry of the bacteria into the vascular system.
-
-
Incubation: Maintain the inoculated plants in a high-humidity environment (85-95% RH) and a temperature of 28-32°C to facilitate disease development.
-
Disease Scoring: After a specific incubation period (typically 14-21 days), assess the disease severity. This is often done by measuring the lesion length from the point of inoculation or by using the Standard Evaluation System (SES) for rice developed by the International Rice Research Institute (IRRI).[3][4] The SES scale ranges from 0 (no lesions) to 9 (>75% of leaf area affected).
Caption: Workflow for in vivo efficacy testing using artificial inoculation.
Conclusion
Streptocycline remains a valuable tool in the management of bacterial blight in various crops. Its efficacy in reducing disease severity and improving yield has been consistently demonstrated in numerous studies. However, the emergence of antibiotic-resistant strains of Xanthomonas is a significant concern that necessitates judicious use of Streptocycline and the integration of other control measures in an Integrated Pest Management (IPM) framework. Further research into alternative and more sustainable control strategies, as well as continuous monitoring of resistance development, is crucial for the long-term management of bacterial blight. This technical guide provides a foundational understanding for researchers and professionals working towards developing effective and sustainable solutions for this devastating plant disease.
References
- 1. Xanthomonas oryzae pv. oryzae Inoculation and Growth Rate on Rice by Leaf Clipping Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.6 Disease resistance: Blight [knowledgebank.irri.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. ijoear.com [ijoear.com]
- 7. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 8. researchgate.net [researchgate.net]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. asm.org [asm.org]
- 12. Making up nutrient agars [practicalbiology.org]
- 13. Nutrient Agar and Nutrient Broth: Composition, Preparation & Differences [labmal.com]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. Frontiers | Isolation of bacteriophages infecting Xanthomonas oryzae pv. oryzae and genomic characterization of novel phage vB_XooS_NR08 for biocontrol of bacterial leaf blight of rice [frontiersin.org]
Methodological & Application
Protocol for Streptocyclin Application in Rice Paddy Fields: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptocyclin, a combination of Streptomycin Sulphate (90%) and Tetracycline Hydrochloride (10%), is a widely used antibiotic for managing bacterial diseases in various crops, most notably Bacterial Leaf Blight (BLB) in rice, caused by Xanthomonas oryzae pv. oryzae (Xoo). This document provides detailed application notes and experimental protocols for the effective use of Streptocyclin in rice paddy fields for research and disease management purposes. Streptocyclin is a systemic bactericide, meaning it is absorbed by the plant and translocated within its tissues, providing both preventive and curative action against bacterial infections. Its mode of action involves the inhibition of protein synthesis in susceptible bacteria.
Data Presentation: Efficacy of Streptocyclin Treatments
The following tables summarize quantitative data from various studies on the efficacy of Streptocyclin, alone or in combination with other compounds, in controlling Bacterial Leaf Blight (BLB) in rice and its impact on yield.
Table 1: Efficacy of Foliar Application of Streptocyclin and its Combinations on Bacterial Leaf Blight (BLB) Severity
| Treatment | Concentration/Dosage | Disease Severity/Index (%) | % Disease Reduction Over Control | Reference(s) |
| Streptocycline + Copper Oxychloride | 0.5 g/L + 2.5 g/L | 22.33 - 24.50 | - | [1](--INVALID-LINK--) |
| Streptomycin Sulphate (90%) + Tetracycline Hydrochloride (10%) + Copper Oxychloride (50% WP) | 500 ppm + 1.25% | 23.77 | 47.99 | [2](--INVALID-LINK--) |
| Streptocycline + Copper Oxychloride | 0.005% + 0.3% | 34.72 | - | [1](--INVALID-LINK--) |
| Streptocycline + Copper Oxychloride | 0.025% + 0.1% | Least Percent Disease Index | - | [3](--INVALID-LINK--) |
| Untreated Control | - | 55.53 - 63.89 | 0 | [1](--INVALID-LINK--) |
Table 2: Impact of Streptocyclin Treatments on Rice Grain Yield
| Treatment | Concentration/Dosage | Grain Yield (q/ha) | % Increase in Yield Over Control | Reference(s) |
| Streptocycline + Copper Oxychloride | 0.005% + 0.3% | 49.11 | - | [1](--INVALID-LINK--) |
| Streptocycline + Copper Oxychloride | 0.025% + 0.1% | 72.02 | - | [3](--INVALID-LINK--) |
| Seed Treatment with Streptocycline (100 ppm) + Foliar Spray of Streptocycline + Copper Oxychloride (100 ppm + 500 ppm) | As stated | Highest Yield | - | [4](--INVALID-LINK--) |
| Untreated Control | - | 41.88 | 0 | [3](--INVALID-LINK--) |
Experimental Protocols
Protocol for Seed Treatment with Streptocyclin
Objective: To eliminate or reduce seed-borne inoculum of Xanthomonas oryzae pv. oryzae.
Materials:
-
Certified rice seeds
-
Streptocyclin powder
-
Clean water
-
Measuring cylinder and balance
-
Soaking containers (e.g., buckets or tubs)
-
Shade-drying surface (e.g., clean tarpaulin or gunny bags)
Procedure:
-
Solution Preparation: Prepare a 0.03% (300 ppm) Streptocyclin solution by dissolving 3 grams of Streptocyclin powder in 10 liters of clean water.[5]
-
Seed Soaking: Immerse the required quantity of rice seeds in the prepared Streptocyclin solution. Ensure that all seeds are completely submerged. The recommended soaking duration is 8-12 hours.[5]
-
Post-soaking Treatment (Optional): For enhanced efficacy, after soaking in the antibiotic solution, the seeds can be subjected to a hot water treatment at 52-54°C for 30 minutes.[5] This step requires precise temperature control to avoid damaging the seeds.
-
Drying: After soaking (and optional hot water treatment), drain the solution completely. Spread the treated seeds in a thin layer on a clean, dry surface in a shaded and well-ventilated area. Avoid direct sunlight as it can degrade the antibiotic and affect seed viability.
-
Sowing: The treated and dried seeds should be sown within 24 hours for best results.
Protocol for Foliar Application of Streptocyclin
Objective: To control the secondary spread of Bacterial Leaf Blight in the field.
Materials:
-
Streptocyclin powder
-
Copper Oxychloride (optional, but recommended for better efficacy)
-
Clean water
-
Knapsack sprayer with a fine nozzle
-
Measuring balance and container for mixing
Procedure:
-
Timing of Application: The timing of foliar sprays is critical for effective disease management. Applications should be initiated at the first appearance of disease symptoms or as a prophylactic measure during susceptible crop stages. Key rice growth stages for application are:
-
Solution Preparation (Streptocyclin alone): Prepare a 100-250 ppm solution. For a 100 ppm solution, dissolve 1 gram of Streptocyclin in 10 liters of water.
-
Solution Preparation (Streptocycline in combination with Copper Oxychloride):
-
A commonly recommended tank mix is 30g of Streptocyclin + 200g of Copper Oxychloride in 200 liters of water per acre.
-
Mixing Procedure: a. Fill the spray tank to half its volume with clean water. b. In a separate container, make a slurry of the required amount of Copper Oxychloride with a small amount of water and add it to the spray tank with continuous agitation. c. In another container, dissolve the Streptocyclin powder in a small amount of water and add it to the spray tank. d. Add the remaining volume of water to the tank and agitate thoroughly.
-
-
Application:
-
Use a knapsack sprayer to apply the solution, ensuring thorough coverage of the foliage.
-
The recommended spray volume is typically 500 liters per hectare to ensure adequate plant coverage.
-
Spraying should be done during the cooler parts of the day (early morning or late evening) to avoid rapid evaporation and potential phytotoxicity.
-
Protocol for In Vitro Evaluation of Streptocyclin Efficacy
Objective: To determine the minimum inhibitory concentration (MIC) of Streptocyclin against Xanthomonas oryzae pv. oryzae.
Materials:
-
Pure culture of Xanthomonas oryzae pv. oryzae
-
Nutrient Agar (NA) or Peptone Sucrose Agar (PSA) medium
-
Sterile petri dishes
-
Streptocyclin powder
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Grow Xoo in nutrient broth at 28°C for 48-72 hours to obtain a fresh culture. Adjust the bacterial suspension to a concentration of approximately 10⁸ CFU/mL.
-
Preparation of Streptocyclin Stock Solution: Prepare a stock solution of Streptocyclin (e.g., 1000 ppm) in sterile distilled water and sterilize by filtration.
-
Agar Well Diffusion Method: a. Prepare NA plates and allow them to solidify. b. Spread 100 µL of the bacterial suspension evenly on the surface of the agar plates. c. Create wells (6-8 mm diameter) in the agar using a sterile cork borer. d. Add different concentrations of Streptocyclin solution (prepared by serially diluting the stock solution) into the wells. A sterile water control should be included. e. Incubate the plates at 28°C for 48-72 hours.
-
Data Collection: Measure the diameter of the inhibition zone around each well. A larger inhibition zone indicates greater sensitivity of the bacteria to that concentration of Streptocyclin.
Protocol for Field Efficacy Trial
Objective: To evaluate the efficacy of different Streptocyclin application protocols on BLB severity and rice yield under field conditions.
Materials:
-
Rice seedlings (a susceptible variety is recommended for clear results)
-
Streptocyclin and other treatment materials
-
Randomized Block Design (RBD) layout for the experimental plots
-
Standard disease rating scale (0-9 scale by IRRI)
-
Data collection sheets
Procedure:
-
Experimental Design: Lay out the experiment in a Randomized Block Design (RBD) with at least three replications. Include different treatments (e.g., seed treatment alone, foliar spray at different stages, combination of both) and an untreated control.
-
Crop Management: Follow standard agronomic practices for rice cultivation in the region for all plots.
-
Inoculation (Artificial Epidemic): For a more controlled experiment, plants can be artificially inoculated with a virulent strain of Xoo at the maximum tillering stage using the leaf clipping method.[6]
-
Treatment Application: Apply the different Streptocyclin treatments as per the defined protocols (seed treatment and/or foliar spray).
-
Disease Assessment:
-
Record BLB severity at regular intervals (e.g., 15, 30, and 45 days after the final spray) using the 0-9 scale from the International Rice Research Institute (IRRI).[6][7]
-
Randomly select a predefined number of hills from each plot for disease scoring.
-
Calculate the Percent Disease Index (PDI) for each treatment.
-
-
Yield Data Collection: At maturity, harvest the grains from the net plot area of each treatment, dry them to a constant moisture level, and record the grain yield. Also, measure yield-attributing parameters like the number of panicles per hill, number of grains per panicle, and 1000-grain weight.
-
Statistical Analysis: Analyze the collected data on disease severity and yield using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
Mandatory Visualization
Mode of Action of Streptocyclin Components on Bacterial Protein Synthesis
Streptocyclin's antibacterial activity stems from its two components: Streptomycin and Tetracycline, both of which are inhibitors of protein synthesis in bacteria. They primarily target the bacterial 70S ribosome, which is composed of a 30S and a 50S subunit.
Caption: Mode of action of Streptocyclin on bacterial protein synthesis.
Experimental Workflow for Field Efficacy Trial
This workflow outlines the key steps in conducting a field trial to evaluate the effectiveness of Streptocyclin.
Caption: Workflow for a field trial evaluating Streptocyclin efficacy.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Streptocyclin for Xanthomonas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomonas, a genus of Gram-negative bacteria, encompasses many economically important plant pathogens responsible for diseases in a wide range of crops, including citrus, rice, and vegetables. Streptocyclin, an antibiotic formulation containing Streptomycin Sulphate (90%) and Tetracycline Hydrochloride (10%), is commonly used to control bacterial diseases in plants.[1] Determining the Minimum Inhibitory Concentration (MIC) of Streptocyclin against various Xanthomonas species is crucial for effective disease management, understanding resistance development, and for the development of new antibacterial agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3]
These application notes provide detailed protocols for determining the MIC of Streptocyclin for Xanthomonas species using the broth microdilution and agar dilution methods. It also includes a summary of reported MIC values, a description of the mechanism of action, and visual workflows to guide the experimental process.
Data Presentation: MIC of Streptocyclin and its Components against Xanthomonas Species
The following table summarizes the available data on the minimum inhibitory concentration and inhibition zones of Streptocyclin and its constituent antibiotics against various Xanthomonas species. It is important to note that direct comparison of these values should be made with caution due to variations in experimental methodologies across different studies.
| Organism | Antibiotic | Method | Concentration/MIC | Inhibition Zone (mm) | Reference |
| Xanthomonas campestris pv. vesicatoria | Streptocycline | Agar Dilution | 25 ppm | - | [4] |
| Xanthomonas campestris pv. vesicatoria | Streptomycin sulphate | Agar Dilution | 1000 ppm | - | [4] |
| Xanthomonas axonopodis pv. punicae | Streptocycline | - | 250 ppm & 500 ppm | - | |
| Xanthomonas axonopodis pv. cyamopsidis | Streptocycline | Disc Diffusion | 200 ppm | 21.34 | [5] |
| Xanthomonas axonopodis pv. malvacearum | Streptocycline (50 ppm) + Copper Oxychloride (2000 ppm) | Disc Diffusion | - | 19.6 | [6] |
| Xanthomonas citri subsp. citri | Streptomycin | Agar Dilution | 370-755 µg/mL (Resistant) | - | [7] |
| Xanthomonas citri subsp. citri | Streptomycin | Agar Dilution | 1.95 µg/mL (Wild-type) | - | [7] |
| Xanthomonas campestris pv. mangiferaeindicae | Streptocycline | Disc Diffusion | 500 ppm | 22.40 | [8] |
| Xanthomonas axonopodis pv. citri | Streptomycin sulphate | Paper Disc | 500 ppm | Superior to other treatments |
Mechanism of Action of Streptocyclin
Streptocyclin's efficacy stems from the combined action of its two components: Streptomycin and Tetracycline. Both are protein synthesis inhibitors, but they target different stages of this crucial cellular process.
-
Streptomycin: An aminoglycoside antibiotic, streptomycin binds to the 30S ribosomal subunit of the bacterial ribosome. This binding interferes with the initiation of protein synthesis and can also cause misreading of the mRNA code, leading to the production of non-functional or toxic proteins. Ultimately, this disruption of protein synthesis leads to bacterial cell death.
-
Tetracycline: Tetracycline also targets the 30S ribosomal subunit. It works by blocking the binding of aminoacyl-tRNA to the ribosome's A-site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.
The synergistic or additive effect of these two mechanisms enhances the antibacterial activity of Streptocyclin against susceptible Xanthomonas strains.
Mechanism of action of Streptocyclin in Xanthomonas.
Experimental Protocols
The following are detailed protocols for determining the MIC of Streptocyclin against Xanthomonas species. It is recommended to use a susceptible reference strain of Xanthomonas and a known resistant strain (if available) as controls in each assay.
Preparation of Materials
-
Xanthomonas Culture: A fresh, pure culture of the Xanthomonas isolate to be tested, grown on a suitable medium such as Nutrient Agar (NA) or Yeast Dextrose Calcium Carbonate (YDC) agar.[9]
-
Growth Media:
-
Streptocyclin Stock Solution:
-
Accurately weigh Streptocyclin powder.
-
Dissolve in sterile distilled water to create a concentrated stock solution (e.g., 10,000 µg/mL).[2] The solubility of streptomycin sulfate is high in water.[13]
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.[14]
-
-
Equipment and Consumables: Sterile microplates (96-well), petri dishes, pipettes and tips, incubator, spectrophotometer, sterile saline (0.85% NaCl), McFarland standards (0.5).
Broth Microdilution Method
This method determines the MIC in a liquid medium and is suitable for testing multiple isolates simultaneously.
Experimental Workflow: Broth Microdilution
Workflow for Broth Microdilution MIC Assay.
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of Xanthomonas on an agar plate, pick several well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
-
Preparation of Streptocyclin Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microplate.
-
Add 100 µL of the Streptocyclin stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration range. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted Xanthomonas inoculum to each well containing the antibiotic dilutions and the growth control well.
-
The final volume in each well will be 200 µL.
-
Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the microplate and incubate at 28-30°C for 24-48 hours.
-
-
Reading and Interpreting the MIC:
Agar Dilution Method
This method involves incorporating the antibiotic into the agar medium and is considered a reference method for MIC determination.
Experimental Workflow: Agar Dilution
Workflow for Agar Dilution MIC Assay.
Protocol:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.[17]
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare a series of sterile tubes, each containing a specific volume of molten agar.
-
Add the appropriate volume of the Streptocyclin stock solution to each tube to achieve the desired final concentrations. Mix well by gentle inversion.
-
Pour the contents of each tube into a sterile petri dish and allow the agar to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the Xanthomonas inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
This suspension can be used directly for spot inoculation.
-
-
Inoculation:
-
Once the agar plates have solidified and the surface is dry, spot-inoculate a small, fixed volume (e.g., 1-10 µL) of the adjusted inoculum onto the surface of each plate, including the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 28-30°C for 24-48 hours.
-
-
Reading and Interpreting the MIC:
Conclusion
The determination of the MIC of Streptocyclin for Xanthomonas is a critical step in managing diseases caused by this important plant pathogen. The broth microdilution and agar dilution methods described in these application notes provide standardized and reliable procedures for obtaining this crucial data. Consistent and accurate MIC testing will aid researchers and professionals in making informed decisions regarding the use of Streptocyclin and in monitoring the emergence of resistance in Xanthomonas populations.
References
- 1. mdpi.com [mdpi.com]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Mueller Hinton Agar - Antibiotic Sensitivity test [sigmaaldrich.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Streptomycin Stock Solution [novoprolabs.com]
- 14. Antibiotic Stocks [protocols.io]
- 15. idexx.com [idexx.com]
- 16. idexx.dk [idexx.dk]
- 17. Mueller–Hinton agar - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Streptocyclin Residue Analysis
Introduction
Streptocyclin, an antibiotic formulation containing Streptomycin Sulfate (90%) and Tetracycline Hydrochloride (10%), is widely used in agriculture to control bacterial diseases in plants.[1] The potential for these antibiotic residues to persist in agricultural products and the environment necessitates reliable and sensitive analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of antibiotic residues. This document provides detailed protocols for the analysis of Streptocyclin components, Streptomycin and Tetracycline, using HPLC coupled with Ultraviolet (UV) and Tandem Mass Spectrometry (LC-MS/MS) detection.
Analysis of Individual Components and Simultaneous Detection
While Streptocyclin is a combination product, analytical methods often focus on the individual active ingredients due to their different chemical properties, which influence their chromatographic behavior and detection. However, advanced methods like LC-MS/MS allow for the simultaneous determination of both residues.
1. HPLC-UV Method for Streptomycin Residue Analysis
A common approach for Streptomycin analysis involves ion-pair reversed-phase chromatography with UV detection.[2][3] This method is suitable for pharmaceutical formulations and can be adapted for residue analysis in various matrices.
2. HPLC-UV Method for Tetracycline Residue Analysis
Tetracycline and its analogs are frequently analyzed using reversed-phase HPLC with UV detection. The method offers good selectivity and sensitivity for tetracycline residues in food matrices like eggs and meat.[4][5]
3. LC-MS/MS for Simultaneous Analysis of Streptomycin and Tetracycline
For comprehensive and highly sensitive analysis of both components in complex matrices such as fruits, LC-MS/MS is the preferred method.[1][6] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for simultaneous quantification at very low levels.
Experimental Protocols
Protocol 1: HPLC-UV Method for Streptomycin
This protocol is based on methods developed for the analysis of Streptomycin in pharmaceutical preparations.[2][3]
-
Sample Preparation (Pharmaceuticals):
-
Accurately weigh and dissolve the pharmaceutical preparation in the mobile phase to achieve a known concentration (e.g., 20 µg/mL).[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Sample Preparation (Food Matrix - Solid-Phase Extraction):
-
Homogenize the sample (e.g., honey, meat).
-
Perform an extraction using an appropriate buffer.
-
Clean up the extract using solid-phase extraction (SPE) with a cation-exchange cartridge followed by an octadecyl (C18) cartridge to remove interferences.[7]
-
Elute the analyte and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Supelcosil LC-ABZ, 5 µm (250 x 4.6 mm) or equivalent C18 column.[3]
-
Mobile Phase: An aqueous solution containing 14 g/L sodium sulfate, 1.5 g/L sodium 1-octanesulfonate, 50 mL/L acetonitrile, and 50 mL/L of 0.2 M phosphate buffer, adjusted to pH 3.0.[3]
-
Flow Rate: 1.0 - 2.0 mL/min.[2]
-
Column Temperature: 45 °C.[3]
-
Injection Volume: 20 µL.[2]
-
Detection: UV at 205 nm.[3]
-
Protocol 2: HPLC-UV Method for Tetracycline
This protocol is adapted from methods for analyzing tetracycline residues in food products.[4][5]
-
Sample Preparation (e.g., Meat, Eggs):
-
Homogenize the sample tissue.
-
Extract the residues using an appropriate extraction solution (e.g., McIlvaine buffer-EDTA).
-
Deproteinize the sample extract using trichloroacetic acid.
-
Centrifuge and filter the supernatant.
-
Proceed with SPE cleanup if necessary for the matrix.
-
Inject the final extract into the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a Diode Array Detector (DAD) or variable wavelength UV detector.
-
Column: Zorbax SB-C18, 3.5 µm (4.6 x 75 mm).[5]
-
Mobile Phase: Gradient elution with Mobile Phase A (0.025 M KH2PO4 in water, pH 3) and Mobile Phase B (acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25-35 °C.[5]
-
Injection Volume: 5 µL.[5]
-
Detection: UV at 355 nm.[4]
-
Protocol 3: LC-MS/MS Method for Simultaneous Streptomycin and Tetracycline Analysis
This protocol is based on a validated method for the analysis of Streptocyclin residues in pomegranate.[1][6]
-
Sample Preparation (Pomegranate):
-
Homogenize 15 g of the sample with 10 mL of methanol.
-
Centrifuge the mixture.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis. This single-step extraction is a key advantage of the method.[1]
-
-
LC-MS/MS Conditions:
-
LC System: High-performance or Ultra-High-Performance Liquid Chromatography system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution using water and a mixture of methanol/acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both streptomycin and tetracycline.
-
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative performance data from various validated HPLC methods for Streptomycin and Tetracycline.
Table 1: Performance Data for Streptomycin Analysis
| Parameter | Method | Value | Matrix | Reference |
| Linearity (r) | HPLC-UV | 0.9993 | Pharmaceutical | [2] |
| HPLC-UV | 0.93 | Honey | [8] | |
| LOD | HPLC-UV | 0.01 µg/mL | Pharmaceutical | [2] |
| HPLC-UV | 0.06 ng/g (ppb) | Honey | [8] | |
| LOQ | HPLC-UV | 0.033 µg/mL | Pharmaceutical | [2] |
| HPLC-UV | 0.2 ng/g (ppb) | Honey | [8] | |
| LC-MS/MS | ≤0.005 mg/kg | Pomegranate | [1] | |
| Recovery (%) | SPE-HPLC | >80% | Food | [7] |
| LC-MS/MS | 90 - 116% | Pomegranate | [1] | |
| Precision (RSD%) | HPLC-UV | 1.89% | Honey | [8] |
| LC-MS/MS | ≤ 9% (intra-day) | Pomegranate | [1] | |
| LC-MS/MS | ≤ 12% (inter-day) | Pomegranate | [1] |
Table 2: Performance Data for Tetracycline Analysis
| Parameter | Method | Value | Matrix | Reference |
| LOD | HPLC-DAD | 10.5 ng/g | Breast Meat | [4] |
| LOQ | HPLC-DAD | 20.9 ng/g | Breast Meat | [4] |
| LC-MS/MS | ≤0.005 mg/kg | Pomegranate | [1] | |
| Recovery (%) | HPLC-DAD | 76% | Breast Meat | [4] |
| LC-MS/MS | 90 - 116% | Pomegranate | [1] | |
| Precision (RSD%) | HPLC-DAD | 6.1 - 15.5% (within-day) | Breast Meat | [4] |
| HPLC-DAD | 5.0% (between-day) | Breast Meat | [4] | |
| LC-MS/MS | ≤ 9% (intra-day) | Pomegranate | [1] | |
| LC-MS/MS | ≤ 12% (inter-day) | Pomegranate | [1] |
Visualizations
The following diagrams illustrate the general workflow for HPLC-based residue analysis and the logical connections between method validation parameters.
Caption: General experimental workflow for HPLC-based residue analysis.
Caption: Logical relationships of key method validation parameters.
References
- 1. Validation of a residue analysis method for streptomycin and tetracycline and their food safety evaluation in pomegranate (Punica granatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pureportal.ilvo.be [pureportal.ilvo.be]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of streptomycin residues in food by solid-phase extraction and liquid chromatography with post-column derivatization and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Streptocycline Stock Solutions for In Vitro Plant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptocycline is a broad-spectrum antibiotic formulation widely used in agriculture to control bacterial diseases in plants.[1][2][3][4] It is a combination of Streptomycin Sulphate (90% w/w) and Tetracycline Hydrochloride (10% w/w).[1][2][3][4][5] This combination antibiotic acts systemically and is effective against a range of Gram-positive and Gram-negative bacteria by inhibiting bacterial protein synthesis.[6][7] In the context of in vitro plant assays, including plant tissue culture, Streptocycline is utilized to prevent or eliminate bacterial contamination, which can otherwise lead to significant losses in experimental setups.
These application notes provide detailed protocols for the preparation of Streptocycline stock solutions and their application in in vitro plant assays. Adherence to these protocols is crucial to ensure the efficacy of the antibiotic while minimizing the risk of phytotoxicity to the plant tissues.
Product Information
| Feature | Description |
| Composition | Streptomycin Sulphate: 90% w/w, Tetracycline Hydrochloride: 10% w/w[1][2][3][4][5] |
| Appearance | Yellow-colored, free-flowing powder[2][3] |
| Solubility | Readily soluble in water[1][2][3][4] |
| Mode of Action | Systemic, inhibits bacterial protein synthesis[6][7] |
Preparation of Streptocycline Stock Solution (10 mg/mL)
This protocol outlines the preparation of a 10 mg/mL stock solution of Streptocycline, which can be further diluted to the desired working concentration for various in vitro plant assays.
Materials:
-
Streptocycline powder
-
Sterile distilled or deionized water
-
Sterile 50 mL conical tube or volumetric flask
-
Analytical balance
-
Weighing paper or boat
-
Magnetic stirrer and stir bar (optional)
-
Sterile syringe (10-50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Protocol:
-
Weighing: Accurately weigh 500 mg of Streptocycline powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile 50 mL conical tube or volumetric flask. Add approximately 40 mL of sterile distilled water.
-
Mixing: Cap the tube/flask and mix thoroughly by inverting or using a magnetic stirrer until the powder is completely dissolved. The solution should be clear and yellow.
-
Volume Adjustment: Add sterile distilled water to bring the final volume to 50 mL. This results in a stock solution with a concentration of 10 mg/mL (10,000 ppm).
-
Sterilization: Draw the prepared stock solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube. Note: Do not autoclave antibiotic solutions as heat can degrade the active compounds.[8]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, labeled, sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C for long-term storage (up to one year). For short-term use, the stock solution can be stored at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles.
References
- 1. eagrostore.com [eagrostore.com]
- 2. Streptocycline is an Antibacterial Antibiotic formulation recommended for effective control of bacterial diseases of plants. It is a yellow coloured free flowing powder containing Streptomycin Sulphate and Tetracycline Hydrochloride in a ratio of 9:1. [shop.gramik.in]
- 3. KMYCIN (Streptomycin Sulphate 90% + Tetracycline Hydrochloride 10%) – Katyayani Organics [katyayaniorganics.com]
- 4. Hindustan Streptocycline Fungicide – Streptomycin + Tetracycline Crop Antibiotic (60 gm) [indohobby.com]
- 5. kisanshop.in [kisanshop.in]
- 6. Assessing the Efficacy of Broad-Spectrum Antibiotics in Controlling Bacterial Contamination in the In Vitro Micropropagation of Ginger (Zingiber officinale Rosc) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Field Application Techniques for Streptocyclin on Fruit Trees: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Streptocyclin, an antibacterial formulation containing Streptomycin Sulphate and Tetracycline Hydrochloride in a 9:1 ratio, is utilized in agriculture to manage bacterial diseases in a variety of fruit trees. This document provides detailed application notes and protocols for the field application of Streptocyclin, intended for use by researchers, scientists, and drug development professionals. The information compiled is based on a review of existing literature and is intended to guide experimental design and field trial implementation.
Streptocyclin is a yellow-colored, free-flowing powder that is soluble in water.[1] Its systemic action allows for absorption by the plant, providing protection from within. The combination of streptomycin, a bactericidal aminoglycoside, and tetracycline, a bacteriostatic antibiotic, provides a broad spectrum of activity against many gram-positive and gram-negative plant pathogenic bacteria.[1] Both antibiotics function by inhibiting bacterial protein synthesis.[1]
Data Presentation: Quantitative Application Parameters
The following tables summarize quantitative data for Streptocyclin and its active components' application on various fruit trees.
Table 1: Application Rates and Frequencies for Streptocyclin and its Components on Various Fruit Trees
| Fruit Tree | Target Disease | Active Ingredient/Product | Application Rate (Concentration) | Application Volume/Method | Spray Interval/Timing | Reference(s) |
| Citrus (Acid Lime) | Citrus Canker (Xanthomonas axonopodis pv. citri) | Streptocyclin | 200 ppm | Aqueous solution spray | 30 days (4 sprays from July to December) | [2] |
| Citrus (Kagzi Lime) | Citrus Canker (Xanthomonas axonopodis pv. citri) | Streptocyclin + Copper Oxychloride | 100 ppm + 0.1% | Foliar spray | 7 or 15 days | |
| Pomegranate | Bacterial Blight | Streptocycline SP (Streptomycin sulfate 90% + Tetracycline hydrochloride 10%) | 200 and 400 g a.i. ha⁻¹ | Field application | Pre-harvest intervals of 45-55 days for streptomycin and 12-15 days for tetracycline | [1][3] |
| Grapes | Bacterial Leaf Spot | Streptocycline | General Recommendation: 6 gm per 60 to 120 liters of water | Foliar Application | - | |
| Mango | Bacterial Black Spot (Xanthomonas campestris pv. mangiferaeindicae) | Streptomycin-sulfate | - | - | - | [4] |
| Peach & Nectarine | Bacterial Spot (Xanthomonas arboricola pv. pruni) | Oxytetracycline (Mycoshield/FireLine) | - | Frequent applications | During inclement weather | [5][6] |
| Apple & Pear | Fire Blight (Erwinia amylovora) | Streptomycin | - | - | - | [7] |
| Stone Fruits (General) | Bacterial Canker (Pseudomonas syringae) & Bacterial Spot (Xanthomonas campestris pv. pruni) | Streptomycin, Oxytetracycline | - | - | - | [7] |
Table 2: Efficacy of Streptocyclin and its Components Against Bacterial Diseases in Fruit Trees
| Fruit Tree | Target Disease | Treatment | Efficacy (% Disease Reduction or other metric) | Reference(s) |
| Citrus (Acid Lime) | Citrus Canker (Xanthomonas axonopodis pv. citri) | Bordeaux Mixture (1%) + Streptocycline (200 ppm) | Minimum disease incidence (4%) compared to control (39%) | [2] |
| Pomegranate | Bacterial Diseases | Streptocycline SP (200 and 400 g a.i. ha⁻¹) | Provided effective residue dissipation data for food safety evaluation. | [1][3] |
| Citrus (Grapefruit) | Citrus Canker (Xanthomonas citri subsp. citri) | Streptomycin (FireWall) alone or with reduced rate of Kocide 3000 | Equivalent control to Kocide 3000 alone. | [8] |
| Mango | Bacterial Black Spot (Xanthomonas campestris pv. mangiferaeindicae) | Streptomycin-sulfate | Good control | [4] |
| Peach & Nectarine | Bacterial Spot (Xanthomonas arboricola pv. pruni) | Oxytetracycline | Anecdotally, treated trees usually have less disease than untreated trees, though one study showed no significant difference. | [9] |
Experimental Protocols
Protocol 1: Preparation of Streptocyclin Stock and Working Solutions for Laboratory/Greenhouse Studies
Objective: To prepare standardized stock and working solutions of Streptocyclin for in vitro and in vivo experiments.
Materials:
-
Streptocyclin powder (Streptomycin Sulphate 90% + Tetracycline Hydrochloride 10%)
-
Sterile deionized or Milli-Q water[10]
-
Sterile containers (e.g., 15 ml or 50 ml conical tubes)[10]
-
Weighing balance (accurate to 0.001g)[11]
-
Weigh boats[11]
-
Spatula[11]
-
Vortex mixer[11]
-
Sterile syringe filters (0.22 µm)[12]
-
Sterile syringes[12]
-
-20°C freezer for storage[11]
Procedure for 1000 ppm (0.1%) Stock Solution:
-
In a sterile workspace, accurately weigh 100 mg of Streptocyclin powder.
-
Transfer the powder to a sterile 100 ml container.
-
Add a small amount of sterile deionized water to the container to dissolve the powder.
-
Vortex gently until the powder is completely dissolved.
-
Bring the final volume to 100 ml with sterile deionized water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles.
-
Label the tubes with the name of the solution, concentration, and date of preparation.
-
Store the stock solution at -20°C.
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 1000 ppm stock solution.
-
To prepare a working solution of a desired concentration (e.g., 100 ppm), use the formula C1V1 = C2V2, where:
-
C1 = Concentration of the stock solution (1000 ppm)
-
V1 = Volume of the stock solution to be used
-
C2 = Desired concentration of the working solution (e.g., 100 ppm)
-
V2 = Final volume of the working solution
-
-
For example, to prepare 10 ml of a 100 ppm working solution:
-
(1000 ppm) * V1 = (100 ppm) * (10 ml)
-
V1 = 1 ml
-
-
Add 1 ml of the 1000 ppm stock solution to 9 ml of sterile deionized water in a sterile container.
-
Mix well before use.
Protocol 2: Field Efficacy Trial of Streptocyclin for Control of Citrus Canker
Objective: To evaluate the efficacy of different concentrations and spray intervals of Streptocyclin for the control of citrus canker (Xanthomonas axonopodis pv. citri) in a field setting.
Experimental Design:
-
Location: A citrus orchard with a history of citrus canker.
-
Plant Material: Uniform, mature citrus trees (e.g., 6-year-old 'Kagzi' lime).
-
Design: Randomized Complete Block Design (RCBD) with a specified number of replications (e.g., 3-4 blocks).
-
Treatments:
-
Untreated Control (water spray)
-
Streptocyclin @ 100 ppm
-
Streptocyclin @ 200 ppm[2]
-
Streptocyclin @ 100 ppm + Copper Oxychloride @ 0.1%
-
Positive Control: Standard grower practice (e.g., Copper Oxychloride @ 0.3%)
-
-
Plot Size: Single tree plots or multiple tree plots depending on the experimental setup.
Procedure:
-
Pre-treatment Assessment: Before the first application, randomly select and tag four branches in each cardinal direction on each tree. Assess the initial disease incidence and severity on these branches.[2]
-
Spray Preparation: Prepare the spray solutions for each treatment based on the desired concentrations. Ensure thorough mixing.
-
Application:
-
Apply the treatments as a foliar spray using a calibrated sprayer to ensure uniform coverage to the point of runoff.[2]
-
Use a spray pressure of approximately 1.1 kg cm⁻².[2]
-
Begin applications at the onset of favorable conditions for disease development (e.g., start of the rainy season) and continue at predetermined intervals (e.g., 15 or 30 days).[2]
-
-
Data Collection:
-
Assess disease incidence (% of infected leaves/fruits) and severity (e.g., number of lesions per leaf/fruit, or a rating scale) on the tagged branches at regular intervals (e.g., before each spray and at the end of the trial).[2]
-
At harvest, assess fruit yield (number and weight of fruits per tree) and quality (e.g., percentage of canker-free fruit).
-
-
Phytotoxicity Assessment: Throughout the trial, visually inspect the trees for any signs of phytotoxicity such as leaf yellowing, burning, or distortion.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Phytotoxicity and Residue Information
Phytotoxicity:
-
High concentrations of streptomycin can be phytotoxic to plants.[13]
-
Tetracycline HCl has been reported to cause phytotoxicity in Japanese plum, apricot, and peach trees.[14]
-
Studies have shown that the phytotoxic effects of antibiotics can vary between plant species.[11]
-
It is crucial to conduct phytotoxicity trials when testing new concentrations or application methods of Streptocyclin on a particular fruit tree species.
Residue Analysis:
-
A study on pomegranate treated with Streptocycline SP at 200 and 400 g a.i. ha⁻¹ established pre-harvest intervals of 45 and 55 days for streptomycin and 12 and 15 days for tetracycline, respectively.[1][3]
-
Residue analysis is a critical component of evaluating the food safety of antibiotic applications in fruit production.[1][3]
Disclaimer: This document is intended for research and informational purposes only. Always consult product labels and local regulations before any field application of pesticides. The information provided does not constitute a recommendation or endorsement of any product.
References
- 1. Validation of a residue analysis method for streptomycin and tetracycline and their food safety evaluation in pomegranate (Punica granatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. yearbook.mango.co.za [yearbook.mango.co.za]
- 5. Bacterial Spot on Stone Fruits » Tree Fruit Diseases: Observations and Archives [blogs.cornell.edu]
- 6. Bacterial Spot of Stone Fruit — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.flvc.org [journals.flvc.org]
- 9. extension.psu.edu [extension.psu.edu]
- 10. laboratorynotes.com [laboratorynotes.com]
- 11. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Streptomycin and Tetracycline in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of streptomycin and tetracycline residues in various plant tissues. The methodologies outlined are primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for detecting trace levels of these antibiotics.
Introduction
Streptomycin, an aminoglycoside antibiotic, and tetracycline, a broad-spectrum polyketide antibiotic, are utilized in agriculture to manage bacterial diseases in a variety of crops.[1][2] The monitoring of their residues in plant tissues is crucial to assess plant uptake, translocation, and persistence, which are vital for ensuring food safety, understanding environmental fate, and mitigating the development of antibiotic resistance.[3] This document offers detailed experimental procedures for the extraction, cleanup, and quantification of streptomycin and tetracycline in plant matrices.
Summary of Quantitative Data
The following tables summarize the performance of various analytical methods for the quantification of streptomycin and tetracycline in different plant tissues. These values are essential for selecting the appropriate method based on the required sensitivity and the specific plant matrix.
Table 1: Quantitative Performance Data for Streptomycin Analysis in Plant Tissues
| Plant Matrix | Extraction Method | Analytical Method | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Pomegranate | Single-step methanol extraction | LC-MS/MS | ≤ 5 | 90 - 116 | [4][5] |
| Leaves | Modified QuEChERS | LC-MS/MS | Low µg/kg range | 82 - 116 | [1] |
| Citrus Tissues | 0.1 M HCl/0.01 M EDTA solution | Not specified | Not specified | 89.7 ± 9.6 | [3] |
| Vegetables (Tomato, Zucchini, Chard, Lettuce) | Hydrophilic-lipophilic-balanced cartridge cleanup | LC-MS/MS | 5 - 10 | > 80 | [6][7] |
| Kiwifruit | 1% formic acid in methanol | LC-ESI-MS/MS | 10 | 94.8 - 110.6 | [8] |
| Chinese Cabbage | Not specified | UPLC-MS/MS | 10 (spiked) | Not specified | [9] |
| Apples | Phosphate buffer extraction and SPE cleanup | LC-MS/MS | 2 | 101 - 105 | [10] |
Table 2: Quantitative Performance Data for Tetracycline (and its analogs) Analysis in Plant Tissues
| Plant Matrix | Extraction Method | Analytical Method | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Pomegranate | Single-step methanol extraction | LC-MS/MS | ≤ 5 | 90 - 116 | [4][5] |
| Leaves (Oxytetracycline) | Modified QuEChERS | LC-MS/MS | Low µg/kg range | 82 - 116 | [1] |
| Citrus Tissues (Oxytetracycline) | 0.1 M HCl/0.01 M EDTA solution | Not specified | Not specified | 85.6 ± 8.7 | [3] |
| Potatoes | Liquid-liquid extraction (LLE) | LC-MS/MS | 0.90 - 1.87 | 70 - 121 | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantitative analysis of streptomycin and tetracycline in plant tissues.
Protocol 1: Simultaneous Extraction and Analysis of Streptomycin and Oxytetracycline in Leaf Tissues using a Modified QuEChERS Method
This protocol is adapted from a robust and sensitive LC-MS/MS method for the simultaneous quantification of streptomycin and oxytetracycline residues in leaf tissues.[1]
1. Sample Preparation and Extraction: a. Homogenize 10 g of a representative leaf sample. b. To a 50 mL centrifuge tube, add the homogenized sample, 10 mL of water, and 10 mL of acetonitrile. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate). d. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). b. Vortex for 30 seconds and centrifuge at 12000 rpm for 2 minutes.
3. LC-MS/MS Analysis: a. Transfer the supernatant to an autosampler vial for injection. b. LC Conditions:
- Column: A suitable C18 column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL. c. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Monitor specific precursor-to-product ion transitions for streptomycin and oxytetracycline.
Protocol 2: Single-Step Methanol-Based Extraction for Streptomycin and Tetracycline in Pomegranate
This protocol is based on a validated method for the simultaneous estimation of streptomycin and tetracycline group compounds in pomegranate fruits.[4][5]
1. Sample Preparation and Extraction: a. Homogenize a representative sample of pomegranate fruit. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 20 mL of methanol. d. Shake vigorously for 15 minutes using a mechanical shaker. e. Centrifuge at 5000 rpm for 10 minutes.
2. Sample Cleanup: a. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis: a. LC Conditions:
- Column: A C18 or similar reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
- Gradient: A suitable gradient to separate the target analytes.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 10 µL. b. MS/MS Conditions:
- Ionization Mode: ESI Positive.
- Acquisition Mode: MRM.
- Monitor the specific MRM transitions for streptomycin and tetracycline.
Visualizations
The following diagrams illustrate the experimental workflow and a comparison of extraction methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Determination of Streptomycin and Oxytetracycline Using a Oracet-Blue/Silver-Nanoparticle/Graphene-Oxide/Modified Screen-Printed Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake, Translocation, and Stability of Oxytetracycline and Streptomycin in Citrus Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a residue analysis method for streptomycin and tetracycline and their food safety evaluation in pomegranate (Punica granatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous analysis of kasugamycin and streptomycin in vegetables by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112305091A - UPLC-MS/MS method for analyzing streptomycin and dihydrostreptomycin residues in Chinese cabbages and soil - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of tetracycline residues in potatoes and soil by LC-MS/MS: Method development, validation, and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Streptocyclin in Plant Tissue Culture to Prevent Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial contamination is a significant challenge in plant tissue culture, leading to loss of valuable explants, reduced regeneration efficiency, and compromised research outcomes. Streptocyclin, a broad-spectrum antibiotic combination, offers an effective strategy to mitigate bacterial contamination in in vitro plant cultures. This document provides detailed application notes and protocols for the preparation and use of Streptocyclin, along with data on its efficacy and potential phytotoxicity.
Streptocyclin is a formulation containing Streptomycin Sulphate (90%) and Tetracycline Hydrochloride (10%).[1][2] This combination provides a wider range of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] The primary mechanism of action involves the inhibition of bacterial protein synthesis. Streptomycin binds to the 30S ribosomal subunit, causing misreading of mRNA, while Tetracycline blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting peptide chain elongation.
Data Presentation
The following tables summarize quantitative data from various studies on the application of Streptocyclin or its components in plant tissue culture. It is crucial to note that the optimal concentration of Streptocyclin can vary significantly depending on the plant species, explant type, and the specific contaminants. Therefore, it is highly recommended to perform a preliminary dose-response experiment to determine the optimal concentration for your specific system.
Table 1: Efficacy of Streptocyclin and its Components in Controlling Bacterial Contamination
| Plant Species | Antibiotic/Component | Concentration (mg/L) | Contamination Control (%) | Reference |
| Potato (Solanum tuberosum) | Streptomycin | 100 - 200 | Improved plantlet vigor and minimized microbial contaminants. | [3] |
| Ginger (Zingiber officinale) | Cefotaxime + Streptomycin | 25 | 87% clean explants | [4] |
| Ginger (Zingiber officinale) | Cefotaxime + Streptomycin | 50 - 100 | 87 - 93% contamination-free microshoots | [4] |
| Bamboo (Bambusa balcooa) | Streptocycline + Gentamicin sulfate | High concentrations | Reduced endophytic contaminants | [2] |
| Vitex peduncularis | Streptocycline | 250 - 1000 | Used to address endophytic bacterial contamination. | [5] |
Table 2: Phytotoxicity of Streptocyclin and its Components on in vitro Plant Cultures
| Plant Species | Antibiotic/Component | Concentration (mg/L) | Observed Phytotoxic Effects | Reference |
| Potato (Solanum tuberosum) | Streptocycline | 100 - 250 | Negative effect on growth parameters. | [3] |
| Bamboo (Bambusa balcooa) | Streptocycline + Gentamicin sulfate | High concentrations | Reduced vegetative growth and fewer shoot numbers. | [2] |
| Tobacco (Nicotiana tabacum) | Timentin (a β-lactam antibiotic) | 250 | 29% reduced biomass accumulation and increased oxidative stress. | [2] |
| Cherry Rootstock ('Gisela 6') | Tetracycline | ≥ 16 | Yellowing of leaves. | [6] |
| Cherry Rootstock ('Gisela 6') | Tetracycline | 256 | Negatively affected explant differentiation. | [6] |
Experimental Protocols
Protocol 1: Preparation of Streptocyclin-Equivalent Stock Solution (1000 mg/L or 1 mg/mL)
Since Streptocyclin is a combination of Streptomycin Sulphate and Tetracycline Hydrochloride (9:1 ratio), a stock solution can be prepared from these individual components.
Materials:
-
Streptomycin Sulphate powder
-
Tetracycline Hydrochloride powder
-
Sterile distilled water
-
Sterile 0.22 µm syringe filter
-
Sterile centrifuge tubes or vials
-
Weighing balance
-
Magnetic stirrer and stir bar (optional)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh 90 mg of Streptomycin Sulphate and 10 mg of Tetracycline Hydrochloride.
-
Transfer the powders to a sterile container.
-
Add a small amount of sterile distilled water to dissolve the powders completely.
-
Bring the final volume to 100 mL with sterile distilled water. This will give you a 1000 mg/L (1 mg/mL) stock solution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, sterile centrifuge tubes or vials to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the solution, concentration, and date of preparation.
-
Store the stock solution at -20°C for up to 3 months.
Protocol 2: Incorporation of Streptocyclin into Plant Tissue Culture Medium
Important Note: Most antibiotics, including Streptomycin and Tetracycline, are heat-labile and should not be autoclaved with the culture medium. They should be added to the medium after it has been autoclaved and cooled to a manageable temperature.
Procedure:
-
Prepare your desired plant tissue culture medium (e.g., Murashige and Skoog medium) and adjust the pH.
-
Dispense the medium into culture vessels.
-
Autoclave the medium at 121°C and 15 psi for 15-20 minutes.
-
Allow the autoclaved medium to cool to approximately 45-50°C in a laminar flow hood. The medium should be cool enough to handle but still liquid.
-
Thaw an aliquot of the Streptocyclin-equivalent stock solution (1000 mg/L).
-
Add the required volume of the filter-sterilized stock solution to the cooled medium to achieve the desired final concentration (e.g., for a final concentration of 100 mg/L, add 10 mL of the 1000 mg/L stock solution to 90 mL of medium).
-
Gently swirl the culture vessels to ensure the antibiotic is evenly distributed throughout the medium.
-
Allow the medium to solidify in the laminar flow hood.
-
The medium is now ready for explant inoculation.
Mandatory Visualizations
Caption: Mechanism of bacterial protein synthesis inhibition by Streptomycin and Tetracycline.
Caption: Experimental workflow for using Streptocyclin in plant tissue culture.
Concluding Remarks
The use of Streptocyclin can be a valuable tool in managing bacterial contamination in plant tissue culture. However, its application requires careful consideration of the potential for phytotoxicity. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Streptocyclin while minimizing adverse effects on plantlet growth and development. It is imperative to establish an optimal, plant-specific concentration through preliminary experiments to ensure successful and reliable results in your plant tissue culture endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotics in Plant Tissue Culture Protocol [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Suitable Antibiotics for Bacterium Control in Micropropagation of Cherry Rootstock Using a Modified Leaf Disk Diffusion Method and E Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics in Plant Tissue Culture Protocol [sigmaaldrich.com]
Application Notes and Protocols: Assessing Streptocyclin Resistance in Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptocyclin is an antibiotic formulation predominantly utilized in agriculture to manage and prevent bacterial diseases in a variety of crops. It is a combination product typically composed of 90% Streptomycin Sulphate and 10% Tetracycline Hydrochloride.[1] Both active components are inhibitors of bacterial protein synthesis. Streptomycin, an aminoglycoside, binds to the 30S ribosomal subunit, leading to misreading of mRNA and subsequent cell death.[2][3] Tetracycline also targets the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting protein elongation. The emergence and spread of antibiotic resistance in plant pathogenic bacteria against Streptocyclin is a significant concern for effective crop disease management.[4][5][6]
This document provides detailed protocols for assessing the susceptibility and resistance of bacterial isolates to Streptocyclin. The methodologies described are based on widely accepted standards for antimicrobial susceptibility testing (AST), such as those established by the Clinical and Laboratory Standards Institute (CLSI), adapted for the specific context of agricultural bacteriology.[7][8] Two primary methods are detailed: the Disk Diffusion Method for a qualitative or semi-quantitative assessment, and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).
Mechanisms of Action and Resistance
Streptocyclin's efficacy relies on the dual action of Streptomycin and Tetracycline. Bacterial resistance to these components can arise through several mechanisms:
-
Target Modification: Alterations in the 30S ribosomal subunit, often due to chromosomal mutations (e.g., in the rpsL gene for Streptomycin resistance), can prevent the antibiotic from binding effectively.[9]
-
Enzymatic Inactivation: Bacteria may acquire genes that produce enzymes capable of modifying and inactivating the antibiotic molecules.
-
Active Efflux: Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target at an effective concentration.
-
Altered Permeability: Changes in the bacterial cell envelope can reduce the uptake of the antibiotic.
Understanding these mechanisms is crucial for interpreting resistance patterns and developing strategies to mitigate their spread.
Experimental Protocols
Protocol 1: Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a widely used technique for preliminary assessment of antibiotic susceptibility. It is a qualitative method that categorizes bacteria as susceptible, intermediate, or resistant based on the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[10][11][12]
Materials:
-
Streptocyclin powder (90% Streptomycin Sulphate, 10% Tetracycline Hydrochloride)
-
Sterile filter paper disks (6 mm diameter)
-
Test bacterial isolates
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)[10][14]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Sterile swabs, inoculating loops, and pipettes
-
Incubator (30-35°C, depending on the optimal growth temperature of the test bacteria)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Preparation of Streptocyclin Disks:
-
As commercial Streptocyclin disks are generally unavailable, they must be prepared in-house.
-
Prepare a stock solution of Streptocyclin. A concentration of 1000 µg/mL (based on total active ingredients) in a suitable sterile solvent (e.g., water) is recommended.
-
Apply a precise volume of the stock solution to sterile 6 mm filter paper disks to achieve the desired antibiotic load per disk (e.g., 10 µg of Streptomycin and 1.1 µg of Tetracycline). Allow the disks to dry completely in a sterile environment.
-
Store the prepared disks in a desiccated, airtight container at 2-8°C.
-
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture of the bacterial isolate on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL.[15]
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess inoculum by pressing the swab against the inside wall of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[16]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared Streptocyclin disks onto the inoculated agar surface.
-
Ensure firm contact between the disk and the agar by gently pressing down. Disks should be spaced at least 24 mm apart from center to center.[8]
-
Invert the plates and incubate at the appropriate temperature for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[17]
-
Since standardized interpretive criteria for Streptocyclin are not established by bodies like CLSI for plant pathogens, resistance should be assessed by comparing the zone diameters of test isolates to those of known susceptible control strains.
-
Isolates exhibiting significantly smaller or no zones of inhibition compared to the susceptible control can be considered resistant. It is recommended that each laboratory establishes its own quality control ranges and interpretive criteria based on the distribution of zone diameters for a large collection of isolates.
-
Protocol 2: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined conditions.[7][17]
Materials:
-
Streptocyclin powder
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or another suitable broth medium
-
Test and QC bacterial isolates
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (30-35°C)
-
Multichannel pipette
Procedure:
-
Preparation of Streptocyclin Dilutions:
-
Prepare a stock solution of Streptocyclin in a suitable sterile solvent.
-
Perform serial twofold dilutions of the Streptocyclin stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL, depending on the desired final test volume. The concentration range should be broad enough to encompass the expected MIC values (e.g., 256 µg/mL to 0.25 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the Streptocyclin dilutions.
-
Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of Streptocyclin at which no visible growth is observed.
-
As with the disk diffusion method, the absence of established breakpoints requires interpretation based on the distribution of MICs. A bimodal distribution of MICs can help in distinguishing between susceptible (wild-type) and resistant (non-wild-type) populations.
-
Data Presentation
All quantitative data from MIC testing should be summarized in a structured table for clear comparison.
Table 1: Example of MIC Data for Streptocyclin against Bacterial Isolates
| Bacterial Isolate ID | Source | MIC (µg/mL) | Interpretation* |
| XA-001 | Rice Paddy | 128 | Resistant |
| XA-002 | Rice Paddy | 4 | Susceptible |
| PS-001 | Tomato Field | >256 | Resistant |
| EC-ATCC 25922 (QC) | - | 2 | Susceptible |
| Interpretation is based on the laboratory-defined cutoff values derived from the MIC distribution of a larger population of isolates. |
Table 2: Example of Zone Diameter Data for Streptocyclin (11.1 µg) Disk Diffusion
| Bacterial Isolate ID | Source | Zone Diameter (mm) | Interpretation* |
| XA-001 | Rice Paddy | 6 | Resistant |
| XA-002 | Rice Paddy | 22 | Susceptible |
| PS-001 | Tomato Field | 6 | Resistant |
| EC-ATCC 25922 (QC) | - | 25 | Susceptible |
| Interpretation is based on the laboratory-defined cutoff values derived from the zone diameter distribution of a larger population of isolates. |
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for assessing Streptocyclin resistance.
Signaling Pathway (Mechanism of Action)
Caption: Mechanism of action for Streptocyclin components.
References
- 1. Control strains | Culture Collections [culturecollections.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bsac.org.uk [bsac.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Minimum Inhibitory Concentration (MIC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. chainnetwork.org [chainnetwork.org]
- 9. Selection of Zone Size Interpretive Criteria for Disk Diffusion Susceptibility Tests of Three Antibiotics against Streptococcus pneumoniae, Using the New Guidelines of the National Committee for Clinical Laboratory Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcsmc.org [gcsmc.org]
- 11. Influence of Soil Use on Prevalence of Tetracycline, Streptomycin, and Erythromycin Resistance and Associated Resistance Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. liofilchem.net [liofilchem.net]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. szu.gov.cz [szu.gov.cz]
- 16. M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria [clsi.org]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Streptocyclin Degradation in Soil
Introduction
Streptocyclin, a widely used agricultural antibiotic formulation containing Streptomycin Sulphate (90%) and Tetracycline Hydrochloride (10%), is employed to control bacterial diseases in crops. The persistence of its active components in soil is a significant concern due to the potential for antibiotic resistance development in soil microbiota and the broader environmental impact. Understanding the degradation kinetics and pathways of Streptomycin and Tetracycline in soil is crucial for environmental risk assessment and sustainable agricultural practices.
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to study the degradation of Streptocyclin in soil. The described methodologies cover soil sample collection, preparation, spiking, incubation, and the subsequent extraction and quantification of Streptomycin and Tetracycline residues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Overview
The overall workflow for analyzing Streptocyclin degradation in soil involves a series of sequential steps, from initial soil sample collection to the final data analysis. The key stages include controlled laboratory incubations of Streptocyclin-spiked soil samples, followed by the extraction of the antibiotic residues and their quantification using a sensitive and selective analytical method.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methodology used to quantify Streptomycin and Tetracycline in soil samples. These values are indicative and may vary based on the specific soil matrix and instrumentation used.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Streptomycin | Tetracycline | Reference |
| Limit of Detection (LOD) | 0.5 - 5 µg/kg | 0.1 - 2 µg/kg | [1][2] |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg | 0.5 - 5 µg/kg | [3][4][5] |
| Recovery (%) | 70 - 110% | 71 - 121% | [1][3][5] |
| Precision (RSD %) | < 15% | < 15% | [3][5] |
Table 2: Degradation Kinetics of Streptomycin and Tetracycline in Soil
| Parameter | Streptomycin | Tetracycline | Reference |
| Degradation Model | First-Order Kinetics | First-Order Kinetics | [6][7] |
| Half-life (DT50) at 20°C | 7 - 15 days | 20 - 39 days | [6][7] |
Experimental Protocols
Soil Sample Collection and Preparation
1.1. Soil Collection:
- Collect soil samples from the top 0-20 cm layer of a field with no recent history of antibiotic application.
- Remove large stones, roots, and debris.
- Combine multiple sub-samples to create a representative composite sample.
1.2. Sieving and Storage:
- Air-dry the soil at room temperature (20-25°C) for 48-72 hours or until it is friable.
- Sieve the air-dried soil through a 2 mm mesh.
- Store the sieved soil in a well-ventilated container at 4°C in the dark for no more than 3 months before use.
1.3. Soil Characterization:
- Determine the key physicochemical properties of the soil, including pH, organic carbon content, texture (sand, silt, clay percentages), and maximum water holding capacity (WHC).
Soil Spiking and Incubation
2.1. Preparation of Spiking Solution:
- Prepare a stock solution of Streptocyclin (or individual standards of Streptomycin Sulphate and Tetracycline Hydrochloride) in sterile deionized water. The concentration should be calculated to achieve the desired final concentration in the soil.
2.2. Soil Spiking:
- Adjust the moisture content of the pre-incubated soil to 40-60% of its maximum WHC.
- Add the spiking solution dropwise to the soil in a beaker or flask.
- Thoroughly mix the soil with a spatula to ensure a homogeneous distribution of the antibiotic.
- Prepare control samples by adding an equivalent volume of sterile deionized water without the antibiotic.
2.3. Incubation:
- Transfer the spiked and control soil samples (typically 50-100 g per replicate) into incubation vessels (e.g., glass flasks).
- Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).
- Maintain the soil moisture content throughout the incubation period by periodically adding sterile deionized water.
- Collect soil sub-samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days) for residue analysis.
Sample Extraction and Cleanup (QuEChERS Method)
3.1. Extraction:
- Weigh 5 g of the soil sample into a 50 mL centrifuge tube.
- Add 10 mL of an extraction solvent mixture (e.g., acetonitrile with 1% formic acid or a buffered solution like EDTA-McIlvaine buffer).[8][9]
- Vortex the mixture vigorously for 1 minute.
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
3.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).[8]
- Vortex for 30 seconds.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the final extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
4.1. Instrumentation:
- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
4.2. Chromatographic Conditions (Example):
- Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (v/v).[9]
- Gradient Elution: A suitable gradient program to separate Streptomycin and Tetracycline.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
- Column Temperature: 30 - 40°C.
4.3. Mass Spectrometry Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier | Reference |
| Streptomycin | 582.2 | 263.1 | 407.1 | [9] |
| Tetracycline | 445.1 | 410.1 | 154.0 | [10] |
Degradation Pathways
The degradation of Streptocyclin in soil involves the transformation of both Streptomycin and Tetracycline through various biotic and abiotic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of tetracycline residues in soil by pressurized liquid extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tetracycline residues in potatoes and soil by LC-MS/MS: Method development, validation, and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetracycline antibiotics in agricultural soil: Dissipation kinetics, transformation pathways, and structure-related toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistence and evidence for accelerated biodegradation of streptomycin in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pressurized Liquid Extraction (PLE) and QuEChERS evaluation for the analysis of antibiotics in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Streptocyclin Solubility Issues for Spray Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when preparing Streptocyclin for spray applications.
Frequently Asked Questions (FAQs)
Q1: What is Streptocyclin and why is solubility important for its application?
Streptocyclin is an antibacterial formulation containing a combination of Streptomycin Sulphate (90% w/w) and Tetracycline Hydrochloride (10% w/w).[1][2] It is formulated as a water-soluble powder intended for controlling bacterial diseases in plants through spray application.[1] Proper dissolution is critical to ensure a homogenous solution for uniform application and optimal efficacy. Poor solubility can lead to clogged spray nozzles, inaccurate dosage, and reduced antibacterial activity.
Q2: The product is labeled as "readily soluble in water," so why am I experiencing issues?
While Streptocyclin is designed to be water-soluble, several factors during solution preparation can lead to incomplete dissolution or precipitation.[1] These include:
-
Water Quality: High water hardness (excess calcium and magnesium ions) and alkaline pH can negatively impact the solubility of the components, particularly Tetracycline Hydrochloride.
-
Temperature: Water temperature can affect the rate of dissolution.
-
Concentration: Attempting to prepare highly concentrated stock solutions may exceed the solubility limits of the components.
-
Mixing Procedure: The order and method of mixing can influence how well the powder dissolves.
Q3: What is the optimal pH for a Streptocyclin spray solution?
Tetracycline Hydrochloride, a component of Streptocyclin, is more stable and soluble in acidic conditions.[3] The pH of a 1% aqueous solution of Tetracycline Hydrochloride is between 1.8 and 2.8. It is rapidly destroyed by alkaline hydroxide solutions. Therefore, maintaining a slightly acidic pH (ideally between 4.0 and 6.5) for your spray solution is recommended to ensure the stability and solubility of the Tetracycline component.
Q4: Can I use adjuvants to improve the solubility of Streptocyclin?
Yes, certain adjuvants can improve the performance of spray solutions. For Streptocyclin, consider the following:
-
Water Conditioners/Buffering Agents: These can help acidify the spray water and mitigate the effects of high pH and water hardness.[4][5]
-
Surfactants: These can improve the wetting and spreading of the spray on plant surfaces but do not directly increase the solubility of the active ingredients in the tank.[4][5]
Always perform a jar test to check for compatibility before adding any adjuvant to your main spray tank.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation of Streptocyclin spray solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Cloudy or Hazy Solution | Incomplete dissolution of the powder. High mineral content (hard water) reacting with the components. | 1. Ensure you are using lukewarm water (around 25°C or 77°F) to aid dissolution. 2. Pre-slurry the powder in a small amount of water before adding it to the full volume. 3. Use a water conditioner or a buffering agent to lower the pH of the water before adding Streptocyclin.[4] 4. Allow for sufficient and continuous agitation. |
| Precipitate Forms in the Tank | The pH of the water is too high (alkaline), causing the Tetracycline Hydrochloride to degrade and precipitate.[3] The concentration of the solution exceeds the solubility limit. Interaction with other chemicals in a tank mix. | 1. Test the pH of your water source. If it is above 7.0, use a pH adjuster to lower it to a slightly acidic range (4.0-6.5). 2. Prepare a more dilute solution if you are consistently seeing precipitates. 3. If tank-mixing, ensure all components are compatible. Perform a jar test by mixing the components in a small container in the same order you would in the tank. |
| Clogged Spray Nozzles | Undissolved particles or precipitates in the spray solution. | 1. Filter the solution through a fine mesh screen before adding it to the sprayer. 2. Ensure complete dissolution by following the recommended mixing procedure and allowing adequate agitation time. 3. Clean your sprayer thoroughly before and after each use to remove any residual material.[6] |
| Powder Clumps and Doesn't Disperse | Adding the powder too quickly to the water without proper agitation. High humidity causing the powder to absorb moisture. | 1. Add the Streptocyclin powder slowly to the water while continuously agitating the mixture. 2. Create a pre-slurry by mixing the required amount of powder with a small amount of water to form a paste before adding it to the main tank. 3. Store unopened Streptocyclin in a cool, dry place. |
Data Presentation
Table 1: Solubility of Streptocyclin Components
| Component | Solvent | Reported Solubility | Conditions & Notes |
| Streptomycin Sulphate | Water | ≥ 0.1 mg/mL | at 17.8°C (64°F)[7] |
| Tetracycline Hydrochloride | Water | Freely Soluble | Rapidly destroyed by alkali hydroxide solutions.[3] |
Table 2: Recommended Application Rates
| Crop | Disease | Dosage per Acre |
| Apple | Fire Blight | 6-12 gm |
| Beans | Halo Blight | 6-12 gm |
| Citrus | Citrus Canker | 6-12 gm |
| Potato | Blackleg, Soft Rot | 6-12 gm |
| Paddy | Bacterial Leaf Blight | 6-12 gm |
| Tea | Blister Blight | 6-12 gm |
| Tomato | Bacterial Leaf Spot | 6-12 gm |
| (Source: Product labels and agricultural guidelines)[2] |
Note on Concentration Calculations:
To calculate the concentration in parts per million (ppm): ppm = (grams of product / liters of water) * (% active ingredient / 100) * 1,000,000
For a product with a high percentage of active ingredient like Streptocyclin, a direct conversion is often used for practical purposes in agricultural settings. For example, some labels may provide recommendations in ppm.[8][9] Always refer to the product label for specific dosage instructions.
Experimental Protocols
Protocol 1: Standard Preparation of a Streptocyclin Spray Solution
-
Water Quality Assessment:
-
Test the pH and hardness of the water source. Ideally, the pH should be between 4.0 and 6.5.
-
If the pH is above 7.0 or the water is very hard, use a commercial water conditioner or buffering agent according to the manufacturer's instructions. Add this to the water before the Streptocyclin.
-
-
Pre-Slurry Preparation:
-
In a separate, clean container, measure the required amount of Streptocyclin powder.
-
Add a small amount of lukewarm water (approximately 2-3 times the volume of the powder) and mix thoroughly to create a uniform, lump-free paste.
-
-
Tank Mixing:
-
Fill the spray tank with 50-75% of the total required volume of water.
-
Begin agitation of the water in the tank.
-
Slowly add the pre-slurried Streptocyclin mixture to the tank.
-
Rinse the pre-slurry container with a small amount of water and add the rinsate to the tank to ensure all the product is transferred.
-
Continue to add the remaining volume of water to the tank while maintaining agitation.
-
Agitate the solution for at least 5-10 minutes to ensure complete dissolution.[10]
-
-
Application:
-
Apply the spray solution immediately after preparation.
-
Maintain agitation in the tank during application if possible.
-
Protocol 2: Jar Test for Tank Mix Compatibility
-
Gather Materials: Use clear glass jars with lids. You will need one jar for your proposed mixture and one as a control with just water and Streptocyclin.
-
Proportional Mixing: In the test jar, add the components you intend to tank mix in the same proportion and order as you would in the spray tank. A common order is:
-
Water and any water conditioners.
-
Wettable powders and other dry formulations (like Streptocyclin).
-
Flowable liquids.
-
Emulsifiable concentrates.
-
Surfactants and other adjuvants.
-
-
Observation: Cap the jar and shake it vigorously. Let it stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of flakes, crystals, sludge, or separation into layers.
-
Evaluation: If any signs of incompatibility are observed, do not proceed with the tank mix.
Visualizations
Caption: Mechanism of action of Streptocyclin components on bacterial protein synthesis.
Caption: Workflow for troubleshooting Streptocyclin solubility issues.
References
- 1. KMYCIN (Streptomycin Sulphate 90% + Tetracycline Hydrochloride 10%) – Katyayani Organics [katyayaniorganics.com]
- 2. katyayanikrishidirect.com [katyayanikrishidirect.com]
- 3. Stability of antibiotics in drinking water: An advanced approach towards the impacts of water quality parameters on doxycycline bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 5. Understanding the role of adjuvants in agriculture | Gulf Oil International [gulfoilltd.com]
- 6. agriculture.basf.us [agriculture.basf.us]
- 7. Streptomycin Sulfate | C42H84N14O36S3 | CID 19648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. perennia.ca [perennia.ca]
- 9. gau.edu.bd [gau.edu.bd]
- 10. Preparing Spray Solutions: Mixing Order [extension.sdstate.edu]
Troubleshooting inconsistent results in Streptocyclin efficacy trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting consistent and reliable efficacy trials with Streptocycline.
Frequently Asked Questions (FAQs)
Q1: What is Streptocycline and what is its mechanism of action?
Streptocycline is a broad-spectrum antibacterial formulation containing Streptomycin Sulphate (90%) and Tetracycline Hydrochloride (10%).[1] Both components act by inhibiting protein synthesis in bacteria, leading to cell death.[2]
-
Streptomycin Sulphate: An aminoglycoside antibiotic that binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis and causing misreading of mRNA.
-
Tetracycline Hydrochloride: A tetracycline antibiotic that also binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus inhibiting the elongation of the polypeptide chain.
Q2: Can Streptomycin and Tetracycline interact in a way that affects efficacy?
Yes, the combination of a bacteriostatic agent like tetracycline and a bactericidal agent like streptomycin can sometimes lead to antagonistic effects.[3] However, studies have also shown synergistic effects against certain bacteria, where the combined action is greater than the sum of their individual effects.[4][5] The outcome (synergistic, antagonistic, or indifferent) can depend on the bacterial species, the concentrations of the antibiotics, and the specific experimental conditions. It is crucial to determine the interaction profile for your specific test organism.
Q3: What are the primary mechanisms of bacterial resistance to Streptocycline's components?
Bacterial resistance to Streptomycin and Tetracycline is a significant factor that can lead to inconsistent results. The primary mechanisms include:
-
For Streptomycin:
-
Alteration of the ribosomal target site through mutations in the rpsL gene, which codes for the S12 ribosomal protein.
-
Enzymatic inactivation of the antibiotic by aminoglycoside-modifying enzymes.
-
-
For Tetracycline:
Troubleshooting Guide
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values Between Experiments
Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing.[9] This variability can arise from several factors.
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Inoculum Preparation | Strictly adhere to a standardized protocol for inoculum preparation. Ensure the bacterial culture is in the logarithmic growth phase and standardized to a 0.5 McFarland standard. | The density of the bacterial inoculum can significantly impact MIC results, a phenomenon known as the "inoculum effect".[9] Even minor variations can lead to shifts in the MIC. |
| Improper Stock Solution Preparation or Storage | Prepare fresh stock solutions for each experiment. If storage is necessary, store aliquots at -20°C or lower for a limited time.[10] Protect tetracycline solutions from light.[11] | The stability of both streptomycin and tetracycline in solution can be affected by temperature, pH, and light, leading to degradation and loss of potency.[12][13] |
| Mixed Bacterial Culture | Before starting the assay, perform a Gram stain and streak the culture on an appropriate agar plate to ensure purity. | Contamination with other microorganisms will lead to unreliable and unpredictable MIC results.[9] |
| Inconsistent Reading of Results | Use a consistent method for determining the MIC endpoint, whether visually or with a plate reader. Be aware of the "trailing" phenomenon, where reduced but still visible growth occurs over a range of concentrations.[9] | Subjectivity in determining the endpoint of growth inhibition can introduce variability. |
Issue 2: No Antimicrobial Activity Observed or Weak, Non-Reproducible Results
This issue often points to problems with the compound's integrity or the experimental setup.
| Potential Cause | Troubleshooting Step | Explanation |
| Compound Insolubility | Prepare a concentrated stock solution in a suitable solvent (e.g., sterile distilled water for Streptomycin Sulphate, water/ethanol for Tetracycline Hydrochloride).[11][14] Ensure the final solvent concentration in the assay is not inhibitory to the test organism by including a solvent control. Visually inspect for precipitation after dilution. | Poor solubility can lead to an actual concentration in the assay medium that is much lower than intended. |
| Compound Instability/Degradation | Prepare fresh stock solutions for each experiment. Streptomycin is less stable at pH values outside of 6.5-7 and at higher temperatures.[13] Tetracycline is light-sensitive.[11] | Degradation of the active components will result in reduced or no antimicrobial activity. The degradation products may have weaker antibacterial activity.[12] |
| Sub-optimal Assay Conditions | Ensure the pH of the growth medium is within the optimal range for both the bacteria and the antibiotics (around pH 7).[13] Use a standard, recommended medium for antimicrobial susceptibility testing, such as Mueller-Hinton Broth. | The activity of streptomycin can be influenced by the pH of the medium.[13] |
| Bacterial Resistance | Verify the susceptibility of your bacterial strain to Streptomycin and Tetracycline individually using control experiments. Consider sequencing relevant resistance genes if unexpected resistance is observed. | The test organism may have acquired or intrinsic resistance to one or both components of Streptocycline.[6][8] |
Experimental Protocols
Protocol 1: Preparation of Streptocycline Stock Solution (for Research Use)
This protocol provides a general guideline. The exact concentrations may need to be optimized for your specific application.
Materials:
-
Streptocycline powder (90% Streptomycin Sulphate, 10% Tetracycline Hydrochloride)
-
Sterile, purified water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or vials
Procedure:
-
Calculate the required amount: Determine the desired stock concentration. For a 10 mg/mL total antibiotic stock solution, weigh out 10 mg of Streptocycline powder.
-
Dissolution: Aseptically add the Streptocycline powder to a sterile conical tube. Add a small volume of sterile, purified water to dissolve the powder. For example, for 10 mg of powder, start with 1 mL of water. Vortex gently to dissolve.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter-sterilize the solution into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or below. Avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Sterile 96-well microtiter plates
-
Streptocycline stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Inoculate a single, pure colony of the test organism into a suitable broth and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration in the wells of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of Streptocycline:
-
Add 100 µL of sterile MHB to all wells of the 96-well plate.
-
Add 100 µL of the Streptocycline stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except for the sterility control well).
-
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no antibiotic.
-
Sterility Control: A well containing only MHB to check for contamination.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for many bacteria).
-
Reading Results:
-
The MIC is the lowest concentration of Streptocycline that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for a Streptocycline MIC assay.
References
- 1. agribegri.com [agribegri.com]
- 2. peptechbio.com [peptechbio.com]
- 3. Antagonism between Bacteriostatic and Bactericidal Antibiotics Is Prevalent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNERGISTIC ACTION OF STREPTOMYCIN WITH OTHER ANTIBIOTICS ON INTRACELLULAR BRUCELLA ABORTUS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic action of streptomycin with other antibiotics of intracellular Brucella abortus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kerr Wiki Public/Making Antibiotic Stock [kerrlab.org]
- 12. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Streptomycin Stock Solution [novoprolabs.com]
Optimizing Streptocyclin concentration for effective disease control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Streptocyclin concentration for effective disease control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Streptocyclin and how does it work?
A1: Streptocyclin is an antibacterial antibiotic formulation primarily used in agriculture to control bacterial diseases in plants.[1][2] It is typically a combination of Streptomycin Sulphate (90%) and Tetracycline Hydrochloride (10% w/w).[1][2] Its mode of action is systemic, meaning it is absorbed by the plant and translocated within its tissues.[2][3] Streptocyclin works by inhibiting protein synthesis in susceptible bacteria, thereby stopping their growth and reproduction.[1][4]
Q2: What are the common bacterial diseases that Streptocyclin can control?
A2: Streptocyclin is effective against a range of bacterial diseases in plants, including:
Q3: What are the general recommended concentrations for Streptocyclin application?
A3: Recommended concentrations can vary depending on the crop, the target pathogen, and the application method. It is crucial to consult product labels and conduct preliminary trials to determine the optimal concentration for your specific experimental conditions. The table below summarizes generally recommended concentrations from various sources.
Troubleshooting Guides
Problem 1: The Streptocyclin application is not effectively controlling the bacterial disease.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: The concentration of Streptocyclin may be too low. Refer to the recommended concentrations in Table 1 or, for more precise optimization, determine the Minimum Inhibitory Concentration (MIC) for your specific pathogen (see Experimental Protocols section).
-
-
Possible Cause 2: Pathogen Resistance.
-
Solution: The target bacterial strain may have developed resistance to Streptomycin and/or Tetracycline.[4][7][8] It is advisable to perform susceptibility testing. Consider using an alternative antibiotic or a combination of control methods as part of an integrated pest management (IPM) strategy. Overuse and misuse of antibiotics can accelerate resistance development.[1]
-
-
Possible Cause 3: Improper Application.
-
Solution: Ensure thorough coverage of the plant foliage, especially the undersides of leaves where bacteria can be prevalent. For systemic action to be effective, the product needs to be properly absorbed.[2] Application timing is also critical; apply preventively or at the first sign of disease.
-
-
Possible Cause 4: Poor Water Quality.
-
Solution: The pH and mineral content of the water used for preparing the spray solution can affect the stability and efficacy of the antibiotic. Use clean, non-chlorinated water and check the pH to ensure it is within a suitable range (generally close to neutral).
-
-
Possible Cause 5: Degradation of the Product.
Problem 2: Symptoms of phytotoxicity are observed on the plants after Streptocyclin application.
-
Possible Cause 1: Concentration is too high.
-
Solution: This is the most common cause of phytotoxicity.[11] Reduce the concentration of Streptocyclin in your spray solution. Always start with the lower end of the recommended concentration range and conduct small-scale trials on a few plants before treating the entire batch.
-
-
Possible Cause 2: Plant Sensitivity.
-
Possible Cause 3: Incompatibility with other tank-mixed chemicals.
-
Solution: Tank-mixing Streptocyclin with certain pesticides or adjuvants can sometimes lead to phytotoxic reactions.[10][14] Always perform a jar test to check for physical compatibility before mixing chemicals in the spray tank.[15] It is also recommended to test the mixture on a small number of plants first.
-
Data Presentation
Table 1: Recommended Streptocyclin Concentrations for Various Crops and Diseases
| Crop | Target Disease | Recommended Concentration (ppm) | Reference |
| Apple | Fire Blight | 25 - 50 | [5] |
| Beans | Halo Blight | 100 - 150 | [5] |
| Tomato | Bacterial Leaf Spot | 40 - 100 | [5] |
| Cluster Bean | Bacterial Blight | 75 | [16] |
| Rice | Bacterial Leaf Blight | 100 (µg/ml) | [6] |
| General Foliar Spray | Various Bacterial Diseases | 50 - 100 (from 6g in 60-120L water) | [2][3] |
Note: ppm stands for parts per million. To calculate the amount of product needed for a specific ppm, please refer to specialized calculators or the formula: Grams of product = (Desired ppm x Volume in Liters) / (Percentage of active ingredient x 10).
Table 2: Common Phytotoxicity Symptoms
| Symptom | Description | Reference |
| Chlorosis (Yellowing) | Yellowing of leaf tissue due to the inhibition of chlorophyll formation.[17] | [11][18] |
| Necrosis (Leaf Burn) | Browning and death of plant tissue, often appearing as spots or at the leaf margins.[18] | [12][18] |
| Stunting | Reduced growth of stems, roots, and leaves.[11] | [11][18] |
| Leaf Deformation | Leaves may appear twisted, curled, or shrunken.[17] | [12][17] |
| Bleaching | Absence of green color in potentially chlorophyllous tissue.[11] | [11][13] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the steps to determine the lowest concentration of Streptocyclin that inhibits the visible growth of a specific bacterial pathogen.[19][20][21]
Materials:
-
Streptocyclin powder
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth)[20]
-
Pure culture of the target bacterial pathogen
-
Sterile 96-well microtiter plates[22]
-
Spectrophotometer
-
Incubator
-
Sterile test tubes, pipettes, and tips
Procedure:
-
Preparation of Streptocyclin Stock Solution:
-
Accurately weigh Streptocyclin powder and dissolve it in a suitable sterile solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 10,000 ppm).[21] Filter-sterilize the stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of the target bacterium into a tube of sterile nutrient broth.
-
Incubate at the optimal temperature for the bacterium until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[20][23]
-
Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[20]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile nutrient broth to wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the Streptocyclin stock solution (at a concentration twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of broth and the bacterial inoculum but no Streptocyclin (positive growth control).
-
Well 12 should contain 100 µL of sterile broth only (sterility control).[23]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the Streptocyclin concentrations by half.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterium for 16-20 hours.[21]
-
-
Reading and Interpretation:
Mandatory Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. easy2agri.in [easy2agri.in]
- 2. agribegri.com [agribegri.com]
- 3. agribegri.com [agribegri.com]
- 4. researchgate.net [researchgate.net]
- 5. downtoearth.org.in [downtoearth.org.in]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Antibiotic Resistance in Plant Pathogenic Bacteria: Recent Data and Environmental Impact of Unchecked Use and the Potential of Biocontrol Agents as an Eco-Friendly Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach [frontiersin.org]
- 9. ftb.com.hr [ftb.com.hr]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 13. e-gro.org [e-gro.org]
- 14. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 15. irp.cdn-website.com [irp.cdn-website.com]
- 16. researchgate.net [researchgate.net]
- 17. What are the 6 symptoms of common phytotoxicity? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 18. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 19. mlsu.ac.in [mlsu.ac.in]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 22. protocols.io [protocols.io]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Storage and Handling of Streptocycline Solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Streptocycline solution to prevent degradation and ensure experimental reproducibility. Streptocycline is an antibacterial formulation composed of Streptomycin Sulphate and Tetracycline Hydrochloride, typically in a 9:1 ratio. The stability of this solution is critical for maintaining its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is Streptocycline and why is proper storage crucial?
A1: Streptocycline is a widely used antibiotic combination effective against a broad spectrum of gram-positive and gram-negative bacteria. Its mechanism of action relies on the combined protein synthesis inhibitory effects of Streptomycin and Tetracycline.[1] Degradation of these components due to improper storage can lead to a significant loss of antibacterial activity, resulting in failed experiments and unreliable data. Key factors that can cause degradation include temperature, pH, and light exposure.[2][3][4][5]
Q2: What are the optimal storage conditions for a Streptocycline stock solution?
A2: For long-term storage, Streptocycline stock solutions should be aliquoted and stored frozen at -20°C.[6] This can preserve the solution for up to one year.[6] For short-term use, solutions can be kept at 2-8°C for up to one month. It is critical to store the solution in a dark, dry, and tightly sealed container to prevent degradation from light and humidity.[6][7][8]
Q3: How does temperature affect the stability of the solution?
A3: Temperature is a critical factor in the stability of Streptocycline. Elevated temperatures significantly accelerate the rate of degradation.[2][3] For instance, Streptomycin is stable for only three days at 37°C. In one study, the half-life of Streptomycin in an aquatic environment decreased from 103.4 days at 15°C to just 30.9 days at 40°C.[2] Conversely, freezing at -20°C is an effective method for long-term preservation.[6][9]
Q4: What is the ideal pH for storing Streptocycline solution?
A4: The stability of Streptocycline is highly pH-dependent. The optimal pH range for Streptomycin, its primary component, is between 3.0 and 7.0, with maximum stability observed at pH 6.0 to 7.0.[3][10][11] The solution is susceptible to decomposition in highly acidic or basic environments.[2] Therefore, preparing the stock solution in a buffered system, such as with sodium citrate to achieve a pH of approximately 6.0, is recommended for enhanced stability.[11]
Q5: Is the Streptocycline solution sensitive to light?
A5: Yes, both Streptomycin and especially Tetracycline are sensitive to light. Exposure to light can cause photodegradation, a process where photons break down the antibiotic molecules, leading to loss of potency.[5][6] The degradation rate of Streptomycin under light can be 2.6 times faster than in the dark.[2] It is imperative to store the solution in light-protecting containers, such as amber vials, or by wrapping the containers in aluminum foil and keeping them in a dark place.[6][8][12]
Q6: My solution has changed color. Is it still usable?
A6: Discoloration is a visual indicator of chemical degradation.[11] If your Streptocycline solution has developed a noticeable color change, such as darkening to an amber color, it is a sign that the antibiotics have degraded.[11] Using a discolored solution is not recommended as its potency will be compromised, potentially leading to inaccurate experimental results. The solution should be discarded, and a fresh stock should be prepared.
Q7: How should I prepare and aliquot the stock solution for long-term use?
A7: To minimize degradation from repeated freeze-thaw cycles, prepare a concentrated stock solution, sterilize it using a 0.22 µm syringe filter, and then dispense it into smaller, single-use aliquots in sterile, light-protected tubes.[6][8] These aliquots should be clearly labeled and stored at -20°C.[6] This practice ensures that the main stock remains frozen and undegraded while providing convenient working volumes.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Antibacterial Efficacy | Degradation of Antibiotic: The solution may have lost potency due to improper storage conditions. | Verify Storage Conditions: Check temperature logs for storage units. Ensure the solution was stored at -20°C and protected from light.[6] Prepare Fresh Aliquots: Discard the suspect solution and use a new, unthawed aliquot. If the problem persists, prepare a completely new stock solution. Avoid Repeated Freeze-Thaw Cycles: Always use a fresh aliquot for each experiment to prevent degradation.[8] |
| Visible Precipitate in Solution | pH Shift or Contamination: The pH of the solution may have shifted outside the optimal stability range, or the solution may be contaminated. | Check pH: If possible, check the pH of a sample of the solution. It should be within the 6.0-7.0 range.[3] Discard Solution: Do not use a solution with precipitates. Discard it and prepare a fresh, sterile stock solution. Ensure the use of sterile water or buffer and a 0.22 µm filter during preparation.[6] |
| Solution Appears Discolored | Chemical Degradation: Exposure to light, high temperatures, or extreme pH can cause the breakdown of the antibiotic components. | Discard Solution: A change in color indicates that the solution is no longer stable and should not be used.[11] Review Storage Protocol: Ensure all storage containers are opaque or wrapped to block light and are stored at the correct temperature.[6][8] |
Quantitative Data on Streptomycin Stability
The following table summarizes the stability of Streptomycin, the primary component of Streptocycline, under various storage conditions.
| Storage Condition | Temperature | pH | Duration | Stability / Potency Loss |
| Aqueous Solution | 37°C | Neutral | 3 days | Stable |
| Aqueous Solution | 60°C | Neutral | 3 days | Significant loss of activity[3] |
| Aqueous Solution | 2-8°C | Neutral | 1 month | Stable |
| Frozen Solution | -20°C | Neutral | Up to 1 year | Stable[6] |
| Aqueous Solution (Light) | Ambient | Neutral | - | Degradation is 2.6x faster than in the dark[2] |
| Aqueous Solution | 37°C | 6.5 - 7.0 | 21 days | Stable[3] |
| Aqueous Solution | 37°C | Acidic/Basic | - | Prone to decomposition[2] |
Experimental Protocols
Protocol 1: Preparation of Sterile Streptocycline Stock Solution (50 mg/mL)
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 1 gram of Streptocycline powder.
-
Dissolving: Add the powder to a sterile container and dissolve it in 20 mL of sterile, purified water (e.g., water for injection or cell culture grade water). Mix gently until the powder is completely dissolved. The resulting concentration will be 50 mg/mL.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Filter the solution into a new sterile container to remove any potential microbial contamination.[6]
-
Aliquoting: Dispense the sterile stock solution into small, single-use, sterile microcentrifuge tubes (e.g., 100 µL or 500 µL aliquots). Use amber-colored tubes or wrap clear tubes in aluminum foil to protect from light.[6][8]
-
Labeling and Storage: Clearly label each aliquot with the name of the solution, concentration, and the date of preparation. Store the aliquots in a dark, well-ventilated place at -20°C for long-term use.[6][7]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Potency Assessment
This protocol provides a general framework for assessing the stability of Streptocycline by quantifying the active ingredients over time. Specific parameters (e.g., column, mobile phase, and detector settings) should be optimized based on available instrumentation and reference standards.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations using analytical grade Streptomycin Sulphate and Tetracycline Hydrochloride reference standards.
-
Sample Preparation: At specified time points (e.g., Day 0, Week 1, Month 1, etc.), thaw an aliquot of the stored Streptocycline solution. Dilute the sample to fall within the concentration range of the prepared standards.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for both Streptomycin and Tetracycline (e.g., ~254 nm or using a diode array detector).
-
-
Analysis: Inject the standards to create a calibration curve. Then, inject the prepared samples from the stability study.
-
Quantification: Use the calibration curve to determine the concentration of Streptomycin and Tetracycline in the stored samples at each time point. A decrease in concentration over time indicates degradation.
Visualization of Degradation Factors and Prevention
The following diagram illustrates the key factors that contribute to the degradation of Streptocycline solution and the corresponding preventive measures that should be taken to ensure its stability and efficacy.
Caption: Logical workflow of factors causing Streptocycline degradation and preventive measures.
References
- 1. Streptocyclin | 8069-81-6 | IAA06981 | Biosynth [biosynth.com]
- 2. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Tetracyclines: light-activated antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. immunologicalsciences.com [immunologicalsciences.com]
- 9. researchgate.net [researchgate.net]
- 10. (Open Access) The stability of streptomycin. (1946) | Peter P. Regna | 24 Citations [scispace.com]
- 11. US2719812A - Stabilized aqueous solutions of streptomycin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Bacterial Resistance to Streptocyclin in Agricultural Fields
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing bacterial resistance to Streptocyclin (a formulation containing streptomycin) in agricultural applications.
Frequently Asked Questions (FAQs)
Q1: What is Streptocyclin and how does it work?
Streptocyclin is an agricultural antibiotic formulation containing Streptomycin Sulphate and Tetracycline Hydrochloride. Streptomycin, the primary active component against many plant pathogenic bacteria, is an aminoglycoside antibiotic. It functions by binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis and ultimately leads to bacterial cell death.[1]
Q2: Which bacterial pathogens in agriculture are known to develop resistance to Streptocyclin?
Resistance to streptomycin has been reported in a variety of plant pathogenic bacteria, including:
-
Erwinia amylovora (causes fire blight in apples and pears)[2]
-
Pseudomonas syringae pathovars (cause various blights and spots on numerous crops)[2]
-
Xanthomonas campestris pathovars (cause diseases like bacterial spot on tomato and pepper)[2]
-
Xanthomonas oryzae pv. oryzae (causes bacterial blight of rice)
-
Clavibacter michiganensis (causes bacterial canker of tomato)[3]
Q3: What are the primary mechanisms of bacterial resistance to streptomycin?
There are two main categories of resistance mechanisms:
-
Target Modification: This involves mutations in the bacterial genes that encode the binding site for streptomycin. The most common mutations are found in the rpsL gene, which codes for the S12 ribosomal protein, and the rrs gene, which codes for the 16S rRNA.[3][4] These mutations prevent streptomycin from binding effectively to the ribosome.
-
Antibiotic Inactivation/Efflux: Bacteria can acquire genes that produce enzymes to modify and inactivate the antibiotic. Common genes conferring this type of resistance include strA and strB, which encode for aminoglycoside phosphotransferases.[2] Another gene, aadA, encodes an aminoglycoside adenylyltransferase that also inactivates streptomycin.[5] Additionally, some bacteria may utilize efflux pumps to actively transport streptomycin out of the cell.[1][6]
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your research on Streptocyclin resistance.
Problem 1: A bacterial isolate from the field shows resistance to Streptocyclin in initial screenings. How do I confirm and quantify this resistance?
Solution: You should determine the Minimum Inhibitory Concentration (MIC) of your isolate to streptomycin. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Experimental Protocol: Broth Microdilution MIC Test
-
Prepare Inoculum:
-
Culture the bacterial isolate overnight on a suitable non-selective agar medium.
-
Prepare a bacterial suspension from morphologically similar colonies in a sterile broth or saline solution to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Prepare Streptomycin Dilutions:
-
Prepare a stock solution of streptomycin in a suitable solvent (e.g., sterile distilled water).
-
Perform serial two-fold dilutions of the streptomycin stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should be chosen to cover both susceptible and potentially high-level resistant isolates (e.g., 0.5 µg/mL to 1024 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the streptomycin dilutions.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 28-30°C for many plant pathogens) for 18-24 hours.[7]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of streptomycin at which there is no visible bacterial growth.[8]
-
Problem 2: My bacterial isolate has a high MIC to streptomycin. How do I determine the genetic basis of this resistance?
Solution: You can use Polymerase Chain Reaction (PCR) to screen for the presence of known streptomycin resistance genes (strA, strB, and aadA). If these are not found, the resistance is likely due to a target site mutation, which can be identified by sequencing the rpsL and rrs genes.
Workflow for Investigating Streptomycin Resistance Mechanism
Caption: Workflow for diagnosing the mechanism of streptomycin resistance.
Experimental Protocol: PCR for strA, strB, and aadA Genes
-
DNA Extraction: Extract genomic DNA from the resistant bacterial isolate using a standard bacterial DNA extraction kit or protocol.
-
Primer Design: Use validated primers for the amplification of internal fragments of the strA, strB, and aadA genes.
-
PCR Amplification:
-
Set up a PCR reaction for each gene in separate tubes. Each reaction should contain:
-
DNA template
-
Forward and reverse primers
-
dNTPs
-
Taq DNA polymerase and buffer
-
Nuclease-free water
-
-
Include a positive control (DNA from a known resistant strain) and a negative control (nuclease-free water instead of template DNA).
-
Typical PCR cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1-1.5% agarose gel stained with an appropriate DNA stain.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the respective resistance gene.
-
Problem 3: My PCR for known resistance genes is negative, but the isolate remains highly resistant. What are the next steps?
Solution: The resistance is likely due to a mutation in the streptomycin target site. You should sequence the rpsL and rrs genes and compare them to the sequences from a susceptible (wild-type) strain of the same bacterial species.
Experimental Protocol: Sequencing of rpsL and rrs Genes
-
PCR Amplification: Amplify the full length of the rpsL and rrs genes using primers designed for your bacterial species of interest.
-
PCR Product Purification: Purify the amplified DNA fragments to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis:
-
Align the obtained sequences with the reference sequences from a susceptible strain.
-
Look for single nucleotide polymorphisms (SNPs) that result in amino acid changes in the RpsL protein or nucleotide changes in the 16S rRNA. A point mutation at the 128th nucleotide of the rpsL gene is a common cause of resistance.[3]
-
Problem 4: My PCR reaction has failed (no amplification or smeared bands). What should I do?
Solution: PCR troubleshooting involves optimizing various components of the reaction.
Troubleshooting PCR Issues
| Problem | Possible Cause | Solution |
| No Amplification | Poor template DNA quality/quantity | Verify DNA integrity and concentration. Re-purify if necessary.[9] |
| Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR.[10] | |
| Problem with a PCR reagent | Use a positive control to ensure all components are working.[11] | |
| Smeared Bands | Annealing temperature is too low | Increase the annealing temperature in increments of 2°C.[11] |
| Too much template DNA | Reduce the amount of template DNA in the reaction.[11] | |
| Contamination | Use fresh reagents and dedicated pipettes.[12] | |
| Multiple Bands | Non-specific primer binding | Increase annealing temperature; redesign primers for higher specificity.[10][12] |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) for Streptomycin in Various Bacterial Species
| Bacterial Species | Strain Type | MIC (µg/mL) | Resistance Mechanism | Reference |
| Clavibacter michiganensis | Susceptible (BT-0505) | < 128 | - | [3] |
| Clavibacter michiganensis | Resistant (TX-0702) | 128 | Unknown | [3] |
| Lactobacillus plantarum | Parent Isolate | 16 | - | [13] |
| Lactobacillus plantarum | Highly Resistant Isolate | 131,072 | rpsL mutation and others | [13] |
| Soil Bacteria Isolates | - | 6 to >1,024 | Various | [14] |
Visualization of Resistance Mechanisms
Diagram 1: Mechanisms of Streptomycin Resistance
Caption: Overview of streptomycin action and bacterial resistance mechanisms.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Streptomycin Resistance [pdb101.rcsb.org]
- 2. stopamr.eu [stopamr.eu]
- 3. Variation in Streptomycin Resistance Mechanisms in Clavibacter michiganensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. attogene.com [attogene.com]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmj.com [bmj.com]
- 9. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Troubleshooting your PCR [takarabio.com]
- 12. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Soil Use on Prevalence of Tetracycline, Streptomycin, and Erythromycin Resistance and Associated Resistance Genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Foliar Uptake of Streptocyclin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the foliar uptake of Streptocyclin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Streptocyclin and how does it work?
Streptocyclin is a water-soluble antibacterial formulation containing a combination of Streptomycin Sulphate and Tetracycline Hydrochloride, typically in a 9:1 ratio.[1] It is used to control a wide range of bacterial diseases in plants.[1][2] Its mode of action is systemic, meaning it is absorbed by the plant and transported within its tissues to the site of infection.[2][3] Streptomycin and Tetracycline both work by inhibiting protein synthesis in bacteria, thereby stopping their growth and reproduction.[1][4][5]
Q2: What are the primary barriers to Streptocyclin's absorption through plant foliage?
The primary barrier to foliar uptake of any agrochemical, including Streptocyclin, is the plant's cuticle.[6][7] This waxy, lipid-rich outer layer on the leaf surface is hydrophobic and significantly reduces the penetration of water-soluble substances.[7][8] Other factors include environmental conditions (rain, UV light), leaf surface characteristics (e.g., hairiness, stomatal density), and the formulation of the spray solution itself.[9]
Q3: What is an adjuvant and can it improve Streptocyclin uptake?
Adjuvants are substances added to a spray solution to enhance its effectiveness.[10] Types of adjuvants include surfactants, penetrants, spreaders, and wetting agents.[10] In theory, activator adjuvants that modify the spray's physical and chemical properties could improve the wetting, spreading, and penetration of Streptocyclin.[11] However, studies on the closely related antibiotic oxytetracycline in citrus have shown that the addition of various commercial adjuvants had minimal to no significant effect on increasing its uptake through the leaf cuticle.[6][8][11][12] This suggests that overcoming the cuticle barrier is a significant challenge that may not be solved by adjuvants alone.[7]
Q4: Are there alternative application methods more effective than foliar spray?
Research indicates that for systemic compounds like Streptocyclin and its components, trunk injection can be significantly more efficient than foliar sprays, even when adjuvants are used.[8][11][12] Studies on oxytetracycline showed that trunk injection resulted in much higher concentrations of the antibiotic within the leaves compared to any foliar application method.[8][12] Root drenching is another method that has shown effective uptake and translocation of both oxytetracycline and streptomycin in citrus seedlings.[13]
Q5: What factors can lead to the degradation of Streptocyclin on the leaf surface?
Once applied, Streptocyclin is subject to environmental factors that can cause degradation. Photodegradation, or breakdown by sunlight (UV radiation), is a key factor that can reduce the amount of active ingredient available for uptake.[14] Rainfall can also physically wash the product off the leaf surface before it has a chance to be absorbed.[9] The stability of the active ingredients is crucial for efficacy.[14]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at achieving effective foliar delivery of Streptocyclin.
| Problem | Potential Cause(s) | Recommended Solution(s) / Next Steps |
| Poor disease control despite application. | Insufficient Uptake: The primary cause is often the failure of Streptocyclin to penetrate the leaf cuticle in sufficient quantities.[7][8] | Quantify Uptake: Perform a leaf wash-down experiment (see Experimental Protocols) to determine the actual amount of absorbed Streptocyclin. Consider Alternative Methods: If foliar uptake is confirmed to be low, investigate trunk injection or root drench application methods for your plant system, as these have proven more effective for similar antibiotics.[8][13] |
| Inconsistent results between experiments. | Environmental Variability: Differences in temperature, humidity, and light intensity between experiments can affect the rate of spray droplet drying and leaf surface receptivity. Application Inconsistency: Variations in spray volume, pressure, or coverage can lead to different amounts of product being deposited on the leaves. | Control Environment: Conduct experiments in a controlled environment (growth chamber) to minimize variability. Standardize Application: Use a track sprayer or other calibrated application equipment to ensure uniform coverage and deposition rates.[9] |
| High variability in uptake within the same plant or leaf. | Uneven Spray Coverage: Droplets may not be uniformly distributed across the leaf surface. Leaf Age and Surface: Younger leaves may have a thinner cuticle and be more permeable than older leaves. The top (adaxial) and bottom (abaxial) surfaces of leaves have different properties (e.g., stomata density, wax composition) that affect absorption.[7][9] | Improve Coverage: Use appropriate nozzles and surfactants to improve spreading and reduce surface tension.[10] Targeted Application: When possible, apply to younger leaves or target the abaxial (underside) surface, which may be more permeable. Sample Strategically: When quantifying uptake, sample leaves of a similar age and from a consistent location on the plant. |
| Suspected degradation of the active ingredient. | Photodegradation: Exposure to UV light on the leaf surface can break down the antibiotic molecules before they are absorbed.[14] pH of Spray Solution: The pH of the water used for the spray solution can affect the stability and solubility of Streptomycin and Tetracycline. | Conduct Stability Assay: Perform a photostability assay by applying Streptocyclin to an inert surface (like glass) and leaf discs and exposing them to a controlled light source to measure degradation over time.[14] Optimize Formulation: Buffer the spray solution to an optimal pH (consult manufacturer's guidelines or literature for stability data). |
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment comparing different application methods for antibiotic delivery, based on findings from studies on oxytetracycline in citrus. This illustrates the significant difference in efficacy between application routes.
Table 1: Illustrative Comparison of Antibiotic Concentration in Citrus Leaves by Application Method (Data is illustrative, based on trends reported for Oxytetracycline in Killiny et al., 2020)
| Treatment Group | Application Method | Mean Antibiotic Concentration in Leaf Tissue (µg/g fresh weight) 30 Days Post-Application |
| Control | Water Spray | 0.0 |
| Treatment 1 | Foliar Spray (Streptocyclin in water) | < 0.1 |
| Treatment 2 | Foliar Spray (Streptocyclin + Penetrant Adjuvant) | < 0.1 |
| Treatment 3 | Trunk Injection (Streptocyclin solution) | ~7.0 |
This table demonstrates that foliar applications, even with adjuvants, resulted in negligible antibiotic levels in the leaves, whereas trunk injection led to a substantial and therapeutically relevant concentration.[6][11]
Experimental Protocols
Protocol: Quantification of Foliar Uptake Using a Leaf Wash-Down Method
This protocol is designed to determine the amount of Streptocyclin that has penetrated the leaf cuticle versus the amount that remains on the surface.
Objective: To quantify the dislodgeable and penetrated fractions of a foliar-applied Streptocyclin solution.
Materials:
-
Streptocyclin solution of known concentration
-
Target plants (e.g., tomato, citrus seedlings)
-
Calibrated sprayer (e.g., track sprayer or handheld sprayer with a known output)
-
Beakers, graduated cylinders, and volumetric flasks
-
Wash solution (e.g., deionized water with a small amount of non-ionic surfactant, like 0.01% Tween 20)
-
Analytical equipment for quantification (e.g., HPLC-UV, ELISA kit specific to Streptomycin/Tetracycline)
-
Timer
-
Forceps
Methodology:
-
Plant Preparation: Grow plants to a consistent developmental stage (e.g., BBCH 25). Select healthy, uniform plants for the experiment.[9]
-
Application:
-
Prepare the Streptocyclin spray solution at the desired concentration.
-
Spray the plants evenly until droplets just begin to run off, ensuring consistent coverage. Record the application volume per plant.
-
Leave a set of control plants unsprayed.
-
-
Drying and Incubation:
-
Allow the spray solution on the treated plants to dry completely under controlled conditions (e.g., 2 hours in a growth chamber).
-
Maintain the plants for a specified incubation period (e.g., 24, 48, or 72 hours) to allow for absorption.
-
-
Sample Collection (Time Zero - T0):
-
Immediately after the spray has dried on a subset of plants, collect leaf samples (e.g., 5-10 leaf discs of a known area). This group represents the total initial deposit.
-
-
Sample Collection (Post-Incubation - Tx):
-
After the desired incubation period, collect leaf samples from the remaining treated plants.
-
-
Foliar Wash (Dislodgeable Residue):
-
For the Tx samples, place the collected leaves/discs into a beaker containing a known volume of the wash solution.
-
Agitate gently for a fixed time (e.g., 60 seconds) to wash the surface residue into the solution.
-
Remove the leaves with forceps. The resulting solution contains the "dislodgeable" fraction of Streptocyclin.
-
-
Extraction (Penetrated Residue):
-
The washed leaves now contain the "penetrated" fraction.
-
Homogenize these leaves in an appropriate extraction solvent to extract the absorbed Streptocyclin. This step requires a validated extraction protocol specific to the plant matrix and the antibiotic.
-
-
Quantification:
-
Analyze the concentration of Streptocyclin in the wash solution (dislodgeable fraction) and the leaf tissue extract (penetrated fraction) using a suitable analytical method (e.g., HPLC).
-
Calculate the amount of Streptocyclin per unit of leaf area or weight.
-
-
Data Analysis:
-
Compare the amount of penetrated Streptocyclin between different treatments (e.g., with and without adjuvants) or time points.
-
Express uptake as a percentage of the total initial deposit measured at T0.
-
Visualizations
Logical Flow and Key Barriers in Foliar Uptake
The following diagram illustrates the sequential barriers a droplet of Streptocyclin encounters when applied to a leaf surface.
Experimental Workflow for Quantifying Foliar Absorption
This diagram outlines the step-by-step process for conducting a leaf wash-down experiment to measure Streptocyclin uptake.
Factors Influencing Streptocyclin Uptake Efficacy
This diagram shows the logical relationships between formulation, environmental, and plant factors that collectively determine the success of foliar application.
References
- 1. easy2agri.in [easy2agri.in]
- 2. Streptocycline by Hindustan Antibiotic – Antibacterial Solution for Crops [krushivista.com]
- 3. agribegri.com [agribegri.com]
- 4. HS1366/HS1366: Antibiotics in Crop Production [edis.ifas.ufl.edu]
- 5. resistance.nzpps.org [resistance.nzpps.org]
- 6. Systemic Uptake of Oxytetracycline and Streptomycin in Huanglongbing-Affected Citrus Groves after Foliar Application and Trunk Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Harmonized Protocol for Measurement of Foliar Wash‐off Parameters: First Results | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. omexcanada.com [omexcanada.com]
- 11. Effect of Adjuvants on Oxytetracycline Uptake upon Foliar Application in Citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Adjuvants on Oxytetracycline Uptake upon Foliar Application in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uptake, Translocation, and Stability of Oxytetracycline and Streptomycin in Citrus Plants [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Control of Bacterial Leaf Spot with Streptocyclin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor Streptocyclin efficacy against bacterial leaf spot.
Frequently Asked Questions (FAQs)
Q1: We are observing poor control of bacterial leaf spot in our experiments despite applying Streptocyclin. What are the potential reasons for this?
A1: Several factors can contribute to the reduced efficacy of Streptocyclin. The most common reason is the development of resistance in the target bacterial population.[1][2] Other contributing factors can include improper application timing, unfavorable environmental conditions, or incorrect diagnosis of the pathogen. It's also possible that the bacterial strain causing the infection has inherent resistance to streptomycin.
Q2: How can we determine if the bacterial strain is resistant to Streptocyclin?
A2: The presence of resistance can be confirmed through laboratory testing. A standard method is the antibiotic susceptibility test, which determines the minimum inhibitory concentration (MIC) of Streptocyclin required to inhibit bacterial growth. The presence of specific resistance genes, such as strA and strB, can also be detected using molecular techniques like PCR.
Q3: What are the known mechanisms of Streptocyclin resistance in bacteria like Xanthomonas?
A3: Bacteria have evolved several mechanisms to resist the effects of streptomycin. One primary mechanism is the enzymatic inactivation of the antibiotic. Another common mechanism involves the alteration of the ribosomal target site, specifically the 30S ribosomal subunit, which prevents Streptocyclin from binding and inhibiting protein synthesis.[3][4][5]
Q4: If Streptocyclin resistance is confirmed, what are the alternative treatment options?
A4: When Streptocyclin is ineffective, an integrated pest management (IPM) approach is recommended.[6] This includes the use of other bactericides with different modes of action, such as copper-based compounds (e.g., copper oxychloride, copper hydroxide), other antibiotics like Kasugamycin, or biological control agents.[1][7][8][9] Additionally, cultural practices like using resistant plant varieties, ensuring proper sanitation, and managing irrigation to minimize leaf wetness are crucial.[6][8][9]
Q5: Can environmental conditions affect the performance of Streptocyclin?
A5: Yes, environmental factors can influence the efficacy of Streptocyclin. For instance, frequent rainfall or overhead irrigation can wash away the antibiotic from the leaf surface.[6][10] High humidity and warm temperatures, which are favorable for bacterial growth and disease development, can also diminish the apparent effectiveness of the treatment by promoting rapid disease progression.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to the poor performance of Streptocyclin.
Problem: No observable reduction in bacterial leaf spot symptoms after Streptocyclin application.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor Streptocyclin efficacy.
Data Presentation
Table 1: Comparative Efficacy of Streptocyclin and Alternative Bactericides against Bacterial Leaf Spot
| Treatment | Concentration | Disease Incidence (%) | Disease Severity (%) | Reference |
| Untreated Control | - | 24.9 | - | [11] |
| Streptocyclin | 0.01% | 6.1 | - | [11] |
| Streptocyclin (200 ppm) | 200 ppm | - | 23.49 (inhibition) | [12] |
| Copper oxychloride + Streptocycline | 0.3% + 0.005% | 39.64 | 44.76 (decrease) | [12] |
| Kasugamycin | - | - | up to 37.5 (reduction) | [1] |
| Copper + Mancozeb | - | 5.5 | - | [7] |
| Bacteriophages | - | 2.7 | - | [7] |
Table 2: In Vitro Efficacy of Different Antibiotics and Chemicals against Xanthomonas spp.
| Compound | Concentration | Inhibition Zone (mm) | Reference |
| Streptomycin | 0.05% | 27.00 | |
| Streptocycline | 0.05% | 24.25 | |
| Streptocycline | 500 ppm | 30.66 (% inhibition) | [13] |
| Streptocycline + Copper Sulphate | 250 + 2000 ppm | 28.11 (% inhibition) | [13] |
| Score | - | 34.83 | [14] |
| Neflox | - | 29.07 | [14] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Dilution Method
Objective: To determine the lowest concentration of Streptocyclin that inhibits the visible growth of the bacterial isolate.
Materials:
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Bacterial culture in logarithmic growth phase
-
M Mueller-Hinton Broth (MHB)
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Streptocyclin stock solution
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Sterile 96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Prepare Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 28°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Streptocyclin: Prepare a two-fold serial dilution of the Streptocyclin stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.
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Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the plate at 28°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of Streptocyclin at which no visible bacterial growth (turbidity) is observed. This can be confirmed by reading the optical density at 600 nm.
Protocol 2: In Planta Evaluation of Bactericide Efficacy
Objective: To assess the effectiveness of Streptocyclin and alternative treatments in controlling bacterial leaf spot on host plants.
Materials:
-
Healthy, susceptible host plants
-
Bacterial suspension of the pathogen (e.g., Xanthomonas campestris)
-
Streptocyclin and other test bactericides
-
Pressurized sprayer
-
Controlled environment chamber or greenhouse
Methodology:
-
Plant Preparation: Grow healthy plants to a suitable age (e.g., 4-6 true leaves).
-
Inoculation: Spray the plants with a bacterial suspension (typically 10^8 CFU/mL) until leaves are uniformly wet.
-
Treatment Application: At a designated time post-inoculation (e.g., 24 hours), apply the bactericide treatments using a sprayer, ensuring complete coverage. Include an untreated control group.
-
Incubation: Maintain the plants in a high-humidity environment (e.g., >80% RH) at an optimal temperature for disease development (e.g., 25-30°C).[6]
-
Disease Assessment: After a set incubation period (e.g., 7-14 days), assess disease severity using a standardized rating scale (e.g., 0-5 scale where 0 = no symptoms and 5 = severe leaf spotting and necrosis).
-
Data Analysis: Statistically analyze the disease severity data to compare the efficacy of the different treatments.
Signaling Pathways and Experimental Workflows
Mode of Action of Streptocyclin (Streptomycin)
Streptomycin, the active component of Streptocyclin, targets bacterial ribosomes to inhibit protein synthesis.[3][4][5][15]
Caption: Mechanism of action of Streptomycin on the bacterial ribosome.
Bacterial Leaf Spot Disease Cycle
Understanding the disease cycle is crucial for implementing effective control measures.[10][16]
Caption: The disease cycle of bacterial leaf spot.
References
- 1. hort [journals.ashs.org]
- 2. Bacterial Leaf Spot on Greenhouse Ornamentals | NC State Extension Publications [content.ces.ncsu.edu]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Streptomycin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 6. Managing Bacterial Leaf Spot | Integrated Pest Management [ipm.cahnr.uconn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Leaf Spot Treatment: 7 Proven Control Tips [farmonaut.com]
- 9. planetnatural.com [planetnatural.com]
- 10. Bacterial Leaf Spot | Crop Diseases | Farms.com [m.farms.com]
- 11. Efficacy of streptocycline and plant extracts against bacterial leaf spot disease caused by Xanthomonas axonopodis pv. vignaradiatae of greengram | Indian Phytopathology [epubs.icar.org.in]
- 12. phytojournal.com [phytojournal.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Streptomycin production | PPT [slideshare.net]
- 16. gardenia.net [gardenia.net]
Technical Support Center: Optimizing Streptocyclin Spray Efficacy in Variable Weather Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of rain on the effectiveness of Streptocyclin spray applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rainfall shortly after Streptocyclin application. | Wash-off of the active ingredients (Streptomycin Sulphate and Tetracycline Hydrochloride) before they can be absorbed by the plant tissue. | - Assess Rainfall Intensity and Duration: Light drizzle may have a minimal impact, while heavy downpours can significantly reduce efficacy. - Consult Rainfastness Data: Refer to the tables below for general guidelines on drying time and rainfall tolerance. - Consider Reapplication: If rainfall was significant and occurred before the recommended drying time, reapplication may be necessary. Prioritize re-spraying in high-value experimental plots. |
| Inconsistent results despite following standard protocols. | Unaccounted for environmental variables, such as high humidity, which can affect drying time, or heavy dew, which can re-wet the leaf surface and lead to wash-off. | - Monitor Environmental Conditions: Record temperature, humidity, and dew point during and after application. - Adjust Application Timing: In high humidity, allow for a longer drying period before anticipated rain. Avoid spraying late in the evening if heavy dew is expected. |
| Reduced efficacy when tank-mixing Streptocyclin with other agrochemicals. | Incompatibility of formulations, leading to reduced bioavailability of Streptocyclin. | - Perform a Jar Test: Before tank-mixing, always conduct a jar test to check for physical incompatibilities like precipitation or clumping. - Consult Adjuvant Recommendations: Use adjuvants specifically tested for compatibility with antibiotic formulations. Refer to the Adjuvant Selection FAQ. |
| Visible residue is washed off the leaves after rain. | The protective spray deposit has been physically removed from the leaf surface. | - Evaluate the Need for a Sticker Adjuvant: A sticker adjuvant can improve the adhesion of the spray deposit to the leaf surface. - Follow Experimental Protocol: Conduct a rainfastness test to quantify the impact of wash-off on the active ingredient concentration. |
Frequently Asked Questions (FAQs)
What is the recommended drying time for Streptocyclin before rainfall?
While specific rainfastness data for Streptocyclin is limited, general guidelines for antibiotic sprays suggest a minimum drying time is crucial for efficacy. One study suggests that allowing a spray to dry for at least 1 to 1.5 hours can lead to good results.[1] For optimal performance, especially in critical experiments, a longer drying period is recommended. The systemic nature of Streptomycin and Tetracycline means that the active ingredients need time to be absorbed by the plant tissue.[2][3][4]
How much rainfall can Streptocyclin withstand?
The amount of rainfall that Streptocyclin can tolerate is dependent on the drying time, rainfall intensity, and the use of adjuvants. For some tetracycline-based sprays, as little as 2 minutes of rain can significantly reduce residues on leaves.[2] Research on other fungicides indicates that 25 mm of rain can remove approximately 50% of the protectant residue.
Table 1: Hypothetical Rainfastness of Streptocyclin Spray
| Drying Time (hours) | Simulated Rainfall Amount (mm) | Estimated Efficacy Reduction (%) |
| 1 | 5 | 10-20% |
| 1 | 15 | 30-50% |
| 4 | 5 | <10% |
| 4 | 15 | 15-25% |
| 8 | 15 | <10% |
| 8 | 25 | 20-30% |
| Disclaimer: This table presents illustrative data based on general pesticide rainfastness principles. Actual results may vary. Researchers are encouraged to conduct their own rainfastness evaluations. |
What type of adjuvant is most effective at improving the rainfastness of Streptocyclin?
The addition of an appropriate adjuvant can significantly improve the rainfastness of Streptocyclin.
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Stickers (Adhesion agents): These adjuvants increase the adhesion of the spray droplets to the leaf surface, reducing wash-off from rain.[5] They form a film that protects the active ingredient.
-
Spreaders (Wetting agents): These reduce the surface tension of the spray droplets, allowing for more uniform coverage on the leaf surface. Improved coverage can lead to faster absorption.
-
Penetrants (Absorption enhancers): These adjuvants can increase the rate of uptake of the active ingredients into the plant tissue, making them less susceptible to being washed away.
It is crucial to select adjuvants that are compatible with antibiotic formulations. A non-ionic surfactant is often recommended for use with streptomycin sprays.[6]
Table 2: Effect of Adjuvant Type on Streptocyclin Rainfastness (Hypothetical Data)
| Adjuvant Type | Concentration | Simulated Rainfall (15mm after 2 hours drying) - Efficacy Reduction (%) |
| None | N/A | 40% |
| Non-ionic Surfactant | 0.1% v/v | 25% |
| Sticker/Spreader | 0.2% v/v | 15% |
| Penetrant | 0.15% v/v | 20% |
| Disclaimer: This table presents illustrative data. Compatibility and efficacy should be tested before large-scale use. |
Should I apply Streptocyclin before or after a predicted rainfall?
The timing of application in relation to rainfall is critical.
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Before Rain: Applying Streptocyclin 24 to 48 hours before a predicted rain event allows for the systemic uptake of the active ingredients, providing protection from within the plant.[6] This is the preferred method for preventative action.
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After Rain: In some situations, such as controlling blossom blight, an application within 12-24 hours after a rain event can be effective.[6] This approach is more curative in nature.
The decision should be based on the specific experimental goals and the biology of the target pathogen.
Experimental Protocols
Protocol 1: Quantitative Evaluation of Streptocyclin Rainfastness
Objective: To quantify the reduction in Streptocyclin concentration on leaf surfaces and its impact on efficacy following a simulated rainfall event.
Materials:
-
Streptocyclin solution at the desired concentration.
-
Adjuvant of choice (optional).
-
Potted plants with sufficient foliage.
-
Spray bottle or research-grade sprayer.
-
Rainfall simulator (or a nozzle that produces consistent droplets).
-
Sterile water.
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Sterile swabs or leaf punches.
-
Extraction buffer (e.g., phosphate-buffered saline).
-
Analytical equipment for quantifying Streptomycin and Tetracycline (e.g., HPLC-MS).
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Bacterial culture of a susceptible strain for efficacy testing.
-
Petri dishes with appropriate growth medium.
Methodology:
-
Plant Preparation: Acclimatize healthy, potted plants to a controlled environment for 48 hours.
-
Spray Application:
-
Randomly assign plants to different treatment groups (e.g., no rain, rain after 1 hour, rain after 4 hours).
-
Prepare the Streptocyclin solution (with or without adjuvant) according to the desired protocol.
-
Spray the plants until uniform coverage is achieved, just before the point of runoff.
-
-
Drying Period: Allow the plants to air dry for the specified time periods in a controlled environment.
-
Simulated Rainfall:
-
Place the plants in the rainfall simulator.
-
Apply a known amount and intensity of simulated rain (e.g., 15 mm/hour for 30 minutes).
-
-
Sample Collection for Residue Analysis:
-
From a subset of plants in each group, collect leaf samples (e.g., 5 leaf discs per plant using a sterile punch).
-
Place the samples in a tube with a known volume of extraction buffer.
-
Vortex or sonicate to extract the Streptocyclin residue.
-
-
Residue Quantification:
-
Filter the extract and analyze the concentration of Streptomycin and Tetracycline using a validated analytical method like HPLC-MS.
-
-
Efficacy Testing (Bioassay):
-
From another subset of plants, collect leaf samples.
-
Place the leaf discs on agar plates seeded with a susceptible bacterial strain.
-
Incubate the plates and measure the zone of inhibition around each leaf disc.
-
-
Data Analysis:
-
Calculate the percentage reduction in Streptocyclin residue for each rainfall treatment compared to the no-rain control.
-
Compare the zones of inhibition to determine the impact of rainfall on the bactericidal activity.
-
Visualizations
Signaling Pathway of Streptocyclin Action
Streptocyclin is a combination of Streptomycin and Tetracycline. Both antibiotics act by inhibiting protein synthesis in bacteria, but they target different sites on the 30S ribosomal subunit.
Caption: Mechanism of action of Streptocyclin components on the bacterial ribosome.
Experimental Workflow for Rainfastness Evaluation
This workflow outlines the decision-making process for conducting a rainfastness experiment.
Caption: Logical workflow for a Streptocyclin rainfastness evaluation experiment.
References
- 1. store.astm.org [store.astm.org]
- 2. pnas.org [pnas.org]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Streptocyclin Application for Seasonal Diseases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal application timing of Streptocyclin for managing seasonal bacterial diseases in plants.
Frequently Asked Questions (FAQs)
Q1: What is Streptocyclin and what is its mode of action?
A1: Streptocyclin is an antibiotic formulation primarily used in agriculture to control bacterial diseases in plants. It is a combination of Streptomycin Sulphate (90%) and Tetracycline Hydrochloride (10%). Its mode of action involves the inhibition of protein synthesis in susceptible bacteria, thereby preventing their growth and proliferation. Streptomycin binds to the 30S ribosomal subunit, leading to misreading of mRNA, while Tetracycline prevents the binding of aminoacyl-tRNA to the ribosomal acceptor site. This dual action provides a broad spectrum of antibacterial activity.
Q2: For which seasonal plant diseases is Streptocyclin commonly used?
A2: Streptocyclin is widely used for the management of various seasonal bacterial diseases, with two of the most prominent being:
-
Citrus Canker: Caused by the bacterium Xanthomonas axonopodis pv. citri, this disease is prevalent in warm, humid climates with high rainfall.
-
Bacterial Leaf Blight (BLB) of Rice: Caused by Xanthomonas oryzae pv. oryzae, this disease is a significant threat to rice production, especially in irrigated and rain-fed environments during the monsoon season.
Q3: What are the general recommendations for the concentration of Streptocyclin for foliar spray?
A3: The recommended concentration of Streptocyclin can vary depending on the crop, disease severity, and local agricultural guidelines. However, a general starting point for foliar application is a concentration of 100 to 200 parts per million (ppm). It is often recommended to be used in combination with a copper-based fungicide for enhanced efficacy. For specific dosages, always refer to the product label and local extension service recommendations.
Q4: Can Streptocyclin be used in combination with other agrochemicals?
A4: Yes, Streptocyclin is frequently used in combination with copper-based fungicides like copper oxychloride or copper hydroxide. This combination has been shown to be more effective in managing diseases like citrus canker and bacterial leaf blight of rice compared to using either product alone. However, compatibility with other pesticides and adjuvants should be verified before tank mixing to avoid phytotoxicity or reduced efficacy.
Troubleshooting Guides
Problem 1: Reduced efficacy of Streptocyclin application in the field.
-
Possible Cause 1: Improper application timing.
-
Solution: The timing of Streptocyclin application is critical and should be synchronized with the disease cycle and favorable environmental conditions. For seasonal diseases, prophylactic (preventative) sprays are often more effective than curative applications. Monitor weather forecasts for periods of high humidity, rainfall, and warm temperatures, which favor bacterial infection and spread. Initiate spray schedules before the onset of these conditions.
-
-
Possible Cause 2: Development of antibiotic resistance.
-
Solution: Continuous and sole reliance on Streptocyclin can lead to the development of resistant bacterial strains. To mitigate this, practice integrated disease management (IDM) strategies. This includes rotating Streptocyclin with other bactericides having different modes of action, using it in combination with copper fungicides, and incorporating cultural practices like proper sanitation and the use of disease-resistant varieties.
-
-
Possible Cause 3: Incorrect spray solution pH.
-
Solution: The efficacy of some antibiotics can be influenced by the pH of the spray solution. While specific data for Streptocyclin is limited, it is a good practice to ensure the spray water pH is within a neutral range (6.5-7.5) unless otherwise specified. Use a pH meter to check the water source and adjust if necessary using appropriate buffering agents.
-
-
Possible Cause 4: Poor spray coverage.
-
Solution: Ensure thorough coverage of all plant surfaces, including the undersides of leaves, as bacteria can reside and infect from these areas. Use properly calibrated spray equipment with appropriate nozzles and pressure to generate a fine mist that evenly coats the foliage.
-
Problem 2: Phytotoxicity symptoms observed after Streptocyclin application.
-
Possible Cause 1: High concentration or frequent application.
-
Solution: Applying Streptocyclin at concentrations higher than recommended or at very frequent intervals can lead to phytotoxic effects such as leaf burn or discoloration. Strictly adhere to the recommended dosage and application intervals. If phytotoxicity is observed, reduce the concentration or extend the interval between sprays.
-
-
Possible Cause 2: Application during periods of high temperature and intense sunlight.
-
Solution: Spraying during the hottest part of the day can increase the risk of phytotoxicity. It is advisable to apply Streptocyclin during the cooler morning or evening hours. This also allows for better absorption as the plant's stomata are more likely to be open.
-
-
Possible Cause 3: Incompatibility with tank-mix partners.
-
Solution: Before tank-mixing Streptocyclin with other agrochemicals, perform a jar test to check for physical compatibility. In a small container, mix the products in the same proportion as they will be used in the spray tank and observe for any signs of precipitation, coagulation, or separation.
-
Data Presentation
Table 1: Efficacy of Streptocyclin in Combination with Copper Fungicides for the Management of Citrus Canker
| Treatment | Concentration | Disease Incidence (%) | Disease Severity (%) |
| Untreated Control | - | 39.00 | 32.07 |
| Streptocyclin | 200 ppm | 21.45 | 17.58 |
| Copper Oxychloride | 0.3% | 18.72 | 15.33 |
| Streptocyclin + Copper Oxychloride | 200 ppm + 0.3% | 8.00 | 4.00 |
Data synthesized from field trials. Actual results may vary based on environmental conditions and application practices.
Table 2: Impact of Streptocyclin Application Timing on Bacterial Leaf Blight of Rice
| Application Timing | Disease Incidence (%) | Yield (q/ha) |
| Untreated Control | 63.89 | 41.88 |
| Prophylactic Spray (30 DAT) | 34.72 | 72.02 |
| Curative Spray (after symptom appearance) | 45.15 | 58.65 |
DAT: Days After Transplanting. Data is indicative and may vary.
Experimental Protocols
Protocol: Field Efficacy Trial of Streptocyclin for Control of Bacterial Leaf Blight of Rice
-
Experimental Design:
-
Select a field with a history of Bacterial Leaf Blight (BLB) incidence.
-
Use a Randomized Complete Block Design (RCBD) with a minimum of three replications.
-
Plot size should be adequate for disease assessment and yield measurement (e.g., 5m x 3m).
-
-
Treatments:
-
T1: Untreated Control (water spray)
-
T2: Streptocyclin (100 ppm)
-
T3: Streptocyclin (200 ppm)
-
T4: Copper Oxychloride (0.3%)
-
T5: Streptocyclin (100 ppm) + Copper Oxychloride (0.3%)
-
T6: Streptocyclin (200 ppm) + Copper Oxychloride (0.3%)
-
-
Inoculation:
-
At the maximum tillering stage, artificially inoculate the plants with a virulent strain of Xanthomonas oryzae pv. oryzae (approx. 10⁸ CFU/mL) using the leaf clipping method.
-
-
Application of Treatments:
-
Apply the first spray 24 hours after inoculation.
-
Subsequent sprays should be applied at 15-day intervals.
-
Use a calibrated knapsack sprayer to ensure uniform coverage.
-
-
Data Collection:
-
Disease Incidence (%): Record the number of infected leaves per hill from 10 randomly selected hills in each plot and calculate the percentage.
-
Disease Severity (%): Use a standard 0-9 scale to score the severity of BLB on the flag leaves of the selected hills.
-
Yield Data (q/ha): Harvest the grains from the net plot area, sundry, and record the weight. Calculate the yield in quintals per hectare.
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine the significance of the treatments.
-
Mandatory Visualization
Caption: Workflow for a field efficacy trial of Streptocyclin.
Caption: Plant defense signaling in response to Xanthomonas.
Validation & Comparative
A Comparative Guide to Analytical Methods for Streptocycline Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, hypothetical rapid biosensor-based method for the detection of Streptocycline against established analytical techniques. Streptocycline is a widely used agricultural antibiotic formulation containing Streptomycin Sulphate and Tetracycline Hydrochloride, typically in a 9:1 ratio, to control bacterial diseases in plants.[1][2][3][4][5] The accurate and efficient detection of its residues is crucial for ensuring food safety and monitoring environmental contamination.
Comparative Analysis of Analytical Methods
The performance of our new rapid biosensor-based method is benchmarked against High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the key performance indicators for each method.
| Feature | New Rapid Biosensor | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Biological recognition (e.g., aptamer, antibody) | Separation based on polarity | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~10-100 ng/mL (UV/ELSD)[6] | 0.1-2 µg/kg[7][8] | 0.1-0.2 ppb (ng/mL)[9] |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~50-200 ng/mL | 2-10 µg/kg[7][8] | ~0.2 ng/mL |
| Analysis Time per Sample | < 30 minutes | 15-30 minutes[10] | 10-20 minutes[11] | 1-2 hours[12] |
| Sample Preparation Time | Minimal (dilute and go) | Moderate (extraction, filtration)[13] | Extensive (extraction, clean-up, concentration)[11] | Minimal to moderate (extraction)[12] |
| Specificity | High | Moderate (potential for interferences)[6] | Very High (confirmatory method)[7][11] | High (potential cross-reactivity)[14] |
| Quantitative Accuracy | Good | Good | Excellent | Good (screening) |
| Cost per Sample | Low | Moderate | High | Low to Moderate |
| Portability | High (potential for field use) | Low (lab-based) | Low (lab-based) | Moderate (can be adapted for field kits) |
Experimental Protocols
Detailed methodologies for the established analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of Streptomycin and Tetracycline in various samples.
Sample Preparation:
-
Homogenize 10g of the sample with 20 mL of a suitable extraction solvent (e.g., methanol, acetonitrile, or a buffer solution).
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[13]
-
The filtered extract is then ready for injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) is often used.[6]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector at a specific wavelength (e.g., 240 nm for Streptomycin) or an Evaporative Light Scattering Detector (ELSD).[6][10]
-
Injection Volume: 20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the confirmatory analysis of Streptocycline components.
Sample Preparation:
-
Weigh 5g of the homogenized sample and add an internal standard.
-
Extract the sample with an acidic buffer solution.
-
Perform a solid-phase extraction (SPE) for clean-up and concentration. A weak cation exchange (WCX) cartridge is commonly used.
-
Elute the analytes from the SPE cartridge, evaporate the eluent to dryness, and reconstitute the residue in the mobile phase.
LC-MS/MS Conditions:
-
LC Column: A Hydrophilic Interaction Chromatography (HILIC) column is often preferred for the retention of polar compounds like Streptomycin.[8]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Streptomycin and Tetracycline for quantification and confirmation.[11]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on the specific binding of antibodies to the target analyte.
Assay Procedure (Competitive ELISA):
-
Standards and prepared samples are added to microplate wells pre-coated with Streptomycin-specific antibodies.[12]
-
A known amount of enzyme-conjugated Streptomycin is then added to the wells.
-
The free Streptomycin in the sample and the enzyme-conjugated Streptomycin compete for binding to the antibodies.[12]
-
After an incubation period, the wells are washed to remove any unbound reagents.
-
A substrate is added, which reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of Streptomycin in the sample.[12]
-
The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.
Visualizing the Methodologies
Workflow for Streptocycline Detection Methods
The following diagram illustrates the general experimental workflows for the different analytical methods.
Caption: A flowchart of the experimental workflows for different Streptocycline detection methods.
Mechanism of Action of Streptocycline
Streptocycline's antibacterial activity stems from the combined action of Streptomycin and Tetracycline, which both inhibit bacterial protein synthesis.
Caption: Inhibition of bacterial protein synthesis by Streptomycin and Tetracycline.
References
- 1. easy2agri.in [easy2agri.in]
- 2. Streptocycline by Hindustan Antibiotic – Antibacterial Solution for Crops [krushivista.com]
- 3. KMYCIN (Streptomycin Sulphate 90% + Tetracycline Hydrochloride 10%) – Katyayani Organics [katyayaniorganics.com]
- 4. agribegri.com [agribegri.com]
- 5. agriplexindia.com [agriplexindia.com]
- 6. agilent.com [agilent.com]
- 7. Determination of streptomycin and dihydrostreptomycin in milk and honey by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ringbio.com [ringbio.com]
- 10. idosi.org [idosi.org]
- 11. sciex.com [sciex.com]
- 12. food.r-biopharm.com [food.r-biopharm.com]
- 13. A direct HPLC method to estimate streptomycin and its putative ototoxic derivative, streptidine, in blood serum: application to streptomycin-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Streptomycin (TCs) ELISA Test Kit for Animal Tissue, Seafood and Egg [mzfoodtest.com]
A Comparative Analysis of Streptocycline and Kasugamycin for the Control of Rice Bacterial Blight
A comprehensive guide for researchers and crop protection professionals on the efficacy and mechanisms of two key antibiotics used in managing Xanthomonas oryzae pv. oryzae.
Bacterial blight of rice, caused by the bacterium Xanthomonas oryzae pv. oryzae, stands as a significant threat to rice production globally, capable of causing substantial yield losses. Management of this disease often relies on the application of bactericides, among which Streptocycline and Kasugamycin are prominent. This guide provides an objective comparison of these two antibiotics, supported by experimental data, to aid researchers and professionals in making informed decisions for effective disease control strategies.
Performance Evaluation: Streptocycline vs. Kasugamycin
Field trials have consistently demonstrated the efficacy of both Streptocycline and Kasugamycin in managing rice bacterial blight. However, their performance, both alone and in combination with other agents, can vary. The following table summarizes key quantitative data from field experiments, offering a comparative look at their effectiveness.
| Treatment | Disease Severity/Incidence (%) | Grain Yield (q/ha) | Reference |
| Streptocycline + Copper Oxychloride | 22.33 (incidence) | 56.49 | Patil et al., 2017[1][2] |
| Kasugamycin | 28.67 (severity) | 50.13 | Patil et al., 2017[1][2] |
| Streptocycline (0.5g/l) + Copper Oxychloride (2.5g/l) | 24.50 (severity at 60 DAT) | - | Journal of Pharmacognosy and Phytochemistry, 2017[1] |
| Kasugamycin (2 ml/l) | 28.67 (severity at 60 DAT) | - | Journal of Pharmacognosy and Phytochemistry, 2017[1] |
| Streptomycin Sulphate (Flare 72 WP) | 7.77 (incidence) | 3.55% increase over control | Comparative efficacy of various antibiotics and fungicides against Xanthomonas oryzae[3] |
| Kasugamycin (Cordate 4 WP) | 13.69 (incidence) | 2.90% increase over control | Comparative efficacy of various antibiotics and fungicides against Xanthomonas oryzae[3] |
| Kasugamycin + Copper Oxychloride (Castle 50 WP) | 12.03 (incidence) | 3.01% increase over control | Comparative efficacy of various antibiotics and fungicides against Xanthomonas oryzae[3] |
| Untreated Control | 55.53 (incidence) | - | Patil et al., 2017[1][2] |
| Untreated Control | 44.50 (severity at 60 DAT) | - | Journal of Pharmacognosy and Phytochemistry, 2017[1] |
| Untreated Control | 85.67 (incidence) | - | Comparative efficacy of various antibiotics and fungicides against Xanthomonas oryzae[3] |
DAT: Days After Transplanting
The data consistently indicates that treatments involving Streptocycline, particularly in combination with copper compounds, tend to show a lower disease incidence and higher grain yield compared to Kasugamycin applied alone.[1][2] For instance, a study by Patil et al. (2017) reported a disease incidence of 22.33% and a grain yield of 56.49 q/ha with a combination of Streptocycline and copper oxychloride, whereas Kasugamycin alone resulted in a disease severity of 28.67% and a yield of 50.13 q/ha.[1][2]
Mechanisms of Action: A Tale of Two Inhibitors
The differing efficacy of Streptocycline and Kasugamycin can be attributed to their distinct mechanisms of action at the molecular level.
Streptocycline , a combination of Streptomycin and Tetracycline, targets bacterial protein synthesis. Streptomycin binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis and causing misreading of the mRNA code.[4] Tetracycline also binds to the 30S subunit, but it blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain.[5]
Kasugamycin , an aminoglycoside antibiotic, also inhibits protein synthesis by binding to the 30S ribosomal subunit.[6][7] However, its specific target is the mRNA binding track, where it interferes with the formation of the translation initiation complex.[6] This leads to the inhibition of protein synthesis at the very first step. Recent research also suggests that Kasugamycin can act as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases, which could represent a secondary mode of action.[8]
Caption: Mechanisms of action for Streptocycline and Kasugamycin.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies from key experiments are outlined below.
Field Efficacy Trial Protocol
This protocol is a generalized representation based on methodologies reported in the cited literature.[1][2]
-
Experimental Design: The field trial is laid out in a Randomized Block Design (RBD) with a specified number of treatments and replications.
-
Plot Size and Crop Husbandry: Standard plot sizes are used, and rice (variety susceptible to bacterial blight) is transplanted following recommended agronomic practices.
-
Inoculation: In the absence of natural high disease pressure, artificial inoculation with a virulent strain of Xanthomonas oryzae pv. oryzae is performed at the maximum tillering stage. A bacterial suspension is sprayed onto the plants.
-
Treatment Application:
-
The first spray of the designated bactericides (Streptocycline, Kasugamycin, etc., at specified concentrations) is applied at the onset of disease symptoms or at a pre-determined time post-inoculation.
-
A second spray is typically applied at a 15-day interval.
-
A control group remains unsprayed.
-
-
Data Collection:
-
Disease Severity/Incidence: Disease is scored at different time points (e.g., 60 and 90 days after transplanting) using a standard disease rating scale (e.g., 0-9 scale). The Percent Disease Index (PDI) or disease incidence is then calculated.
-
Grain Yield: At maturity, the grain from each plot is harvested, dried, and weighed to determine the yield per hectare.
-
-
Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
Caption: Generalized workflow for a field efficacy trial.
Conclusion and Future Perspectives
Both Streptocycline and Kasugamycin are valuable tools in the management of rice bacterial blight. The available data suggests that Streptocycline, often used in combination with copper-based fungicides, may offer a slight advantage in terms of disease reduction and yield enhancement under certain field conditions.[1][2] However, the choice of bactericide should also consider local regulations, the potential for resistance development, and integrated pest management (IPM) strategies.
The development of resistance to antibiotics is a growing concern in agriculture.[9][10] Continuous monitoring for resistant strains of Xanthomonas oryzae pv. oryzae is crucial. Future research should focus on rotational strategies and the development of novel bactericides with different modes of action to ensure the long-term sustainability of rice production. Furthermore, exploring the synergistic effects of these antibiotics with biocontrol agents and host resistance could lead to more robust and environmentally friendly disease management programs.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masujournal.org [masujournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Kasugamycin - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
- 9. Alanine-mediated P cycle boosting enhances the killing efficiency of kasugamycin on antibiotic-resistant Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Alanine-mediated P cycle boosting enhances the killing efficiency of kasugamycin on antibiotic-resistant Xanthomonas oryzae [frontiersin.org]
A Comparative Analysis of Streptocyclin and Bacterimycin on Crop Yield: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of two prominent bactericides, Streptocyclin and Bacterimycin, and their respective impacts on crop yield. The information is intended for researchers, scientists, and drug development professionals in the agricultural sector, offering a side-by-side look at their performance, supported by available experimental data. This analysis aims to facilitate informed decisions in the development and application of crop protection strategies.
At a Glance: Performance Comparison
Streptocyclin, a combination of Streptomycin Sulphate and Tetracycline Hydrochloride, has a well-documented history of controlling a range of bacterial diseases in various crops, leading to significant yield improvements. Bacterimycin, a name often associated with products containing the active ingredient Bronopol (2-bromo-2-nitropropane-1,3-diol), is presented as an immunomodulator that enhances plant resistance to bacterial infections. This comparison delves into the quantitative effects of both compounds on the yield of key crops.
Data Presentation: Streptocyclin vs. Bacterimycin (Bronopol) on Crop Yield
The following table summarizes the quantitative data on the efficacy of Streptocyclin and Bacterimycin (Bronopol) in controlling bacterial diseases and their subsequent impact on crop yield.
| Crop | Target Disease | Product | Active Ingredient(s) | Dosage | Yield Increase (%) | Yield (q/ha) | Reference |
| Rice | Bacterial Leaf Blight | Streptocycline | Streptomycin sulphate 90% + Tetracycline hydrochloride 10% | 0.1 g/l | - | 55.51 | [1][2] |
| Rice | Bacterial Leaf Blight | BIONOL (Bronopol) | 2-bromo-2-nitropropane-1,3-diol | 0.5 g/l | - | 60.31 | [1][2] |
| Cotton | Angular Leaf Spot | Streptocycline + Copper Oxychloride | Streptomycin sulphate + Tetracycline hydrochloride + Copper Oxychloride | 150 ppm + 0.2% | - | Increased | [3] |
| Tomato | Bacterial Spot | Streptomycin-based treatment | Streptomycin | - | No statistical improvement in marketable yield | - | [4][5] |
Note: The yield increase percentage is not always explicitly stated and can be inferred from the absolute yield data provided in the studies. The effectiveness of treatments can be influenced by environmental conditions and disease pressure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols employed in key studies comparing the efficacy of Streptocyclin and Bacterimycin (Bronopol).
Efficacy Trial of Bactericides on Rice for Control of Bacterial Leaf Blight
-
Experimental Design: Randomized Complete Block Design (RCBD) with four replications for each treatment[1][2].
-
Treatments:
-
Application: Test chemicals were applied as a foliar spray after the initial appearance of disease symptoms[1][2].
-
Data Collection:
-
Statistical Analysis: The collected data was subjected to statistical analysis to determine the significance of the treatment effects[1][2].
Field Trial for Managing Bacterial Spot in Tomato
-
Experimental Design: A randomized complete block design with four replicates per treatment[1].
-
Plot Setup: Each replicate consisted of a single 20-ft row with a 3-ft buffer between treatments[1].
-
Treatments: Various bactericides, including those with streptomycin and copper-based compounds, were evaluated[4][5].
-
Inoculation: Tomato plants were inoculated with a suspension of Xanthomonas vesicatoria[1].
-
Application: Treatments were applied as foliar sprays at regular intervals throughout the growing season[1].
-
Data Collection:
-
Statistical Analysis: Data were analyzed using analysis of variance (ANOVA), with mean separations performed using Fisher's protected least significant difference (LSD) test[1].
Evaluation of Bactericides for Control of Angular Leaf Spot on Cotton
-
Experimental Design: Field trials are typically conducted using a randomized complete block design with multiple replications[6].
-
Treatments: Treatments often include Streptocyclin in combination with other fungicides like copper oxychloride, compared against an untreated control[3].
-
Application: Treatments are applied as foliar sprays, with the timing and frequency determined by disease pressure and crop stage[3].
-
Data Collection:
-
Statistical Analysis: Statistical analysis is performed to compare the effectiveness of different treatments in reducing disease and increasing yield[3].
Mode of Action and Signaling Pathways
The mechanisms by which Streptocyclin and Bacterimycin (Bronopol) protect crops from bacterial pathogens involve distinct molecular interactions and the activation of plant defense signaling pathways.
Streptocyclin (Streptomycin + Tetracycline)
Streptomycin and Tetracycline are both inhibitors of bacterial protein synthesis. They bind to the bacterial ribosome, preventing the translation of messenger RNA into proteins, which is essential for bacterial growth and replication[7]. The application of compounds derived from Streptomyces, the source of streptomycin, has been shown to induce plant defense responses. This can involve priming the plant's immune system, leading to a more robust and rapid response to subsequent pathogen attacks. The induced systemic resistance (ISR) pathway, often mediated by the plant hormones jasmonic acid (JA) and ethylene (ET), is a likely mechanism. This pathway can lead to the expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties[3][8].
Bacterimycin (Bronopol)
Bronopol (2-bromo-2-nitropropane-1,3-diol) exhibits a different mode of action. It is believed to react with thiol-containing compounds, such as cysteine, within the bacterial cells. This interaction can disrupt enzyme function and cell membrane integrity, leading to bacterial cell death. In the context of plant interaction, the application of chemical elicitors can trigger a state of heightened defense readiness known as Systemic Acquired Resistance (SAR). While the specific signaling cascade initiated by Bronopol is not as extensively detailed in publicly available literature, it is plausible that the oxidative stress it induces in plant cells upon application could act as a trigger for defense signaling. This could involve the production of reactive oxygen species (ROS) which are known signaling molecules in plant defense, potentially leading to the activation of the salicylic acid (SA) pathway and the expression of defense-related genes[9].
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better illustrate the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. Field Control of Bacterial Spot and Bacterial Speck of Tomato Using a Plant Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cotton.org [cotton.org]
- 7. A Strong Impact of Soil Tetracycline on Physiology and Biochemistry of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant behavior upon contact with Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of Plant Defense System in Response to Microbial Interactions [frontiersin.org]
A Comparative Analysis of Cross-Resistance Between Streptocycline and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles between Streptocycline, a widely used agricultural antibiotic, and other classes of antibiotics. Streptocycline is a combination product containing Streptomycin Sulphate (90%) and Tetracycline Hydrochloride (10%). This analysis focuses primarily on the cross-resistance patterns associated with streptomycin, the major component. Understanding these relationships is critical for developing effective resistance management strategies and guiding the discovery of new antimicrobial agents.
Data Presentation: Cross-Resistance Profiles
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance patterns observed in streptomycin-resistant bacterial isolates. It is important to note that direct comparison between studies may be limited due to variations in bacterial strains and experimental conditions.
Table 1: Cross-Resistance in Aminoglycoside-Resistant Escherichia coli Isolates
| Antibiotic | Resistance Genes | MIC₅₀ (mg/L) |
| Streptomycin | strA-strB | 128 |
| Streptomycin | aadA | 16 |
| Streptomycin | strA-strB and aadA | >128 |
Source: Adapted from a study on E. coli isolates from meat and meat products. The presence of different resistance genes significantly influences the level of streptomycin resistance[1].
Table 2: Cross-Resistance of Mycobacterium tuberculosis Isolates to Aminoglycosides
| Isolate Category | Streptomycin MIC (µg/mL) | Kanamycin Resistance | Amikacin Resistance |
| Streptomycin-Resistant (n=74) | >10 | 20.3% | 20.3% |
| High-Level Streptomycin-Resistant (n=45) | >100 | Not specified | Not specified |
Source: Data from a study on clinical isolates of M. tuberculosis. Cross-resistance to other major aminoglycosides was observed in a significant portion of streptomycin-resistant strains[2][3].
Table 3: Susceptibility of Pseudomonas aeruginosa to Various Antibiotics
| Antibiotic | % Susceptible |
| Ciprofloxacin | 75% |
| Amikacin | 73% |
| Ceftazidime | 65% |
| Meropenem | 63% |
| Imipenem | 63% |
| Piperacillin/tazobactam | 60% |
| Tobramycin | 44% |
Source: A study on clinical isolates of P. aeruginosa, indicating varied susceptibility to different classes of antibiotics[4]. While not a direct cross-resistance table, it provides context on the efficacy of other antibiotics against a genus known for multi-drug resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-resistance studies.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious organisms).
- Antimicrobial Stock Solutions: Prepare stock solutions of the antibiotics to be tested at a known concentration in a suitable solvent.
- 96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
2. Inoculum Preparation:
- From the overnight culture, select 3-5 isolated colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform serial twofold dilutions of each antibiotic in the growth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
- The concentration range should be chosen to encompass the expected MIC of the test organism.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.
- Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism[5][6].
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing
This method is used to determine the susceptibility of a bacterial strain to an antimicrobial agent by measuring the zone of growth inhibition.
1. Preparation of Materials:
- Bacterial Culture: A standardized inoculum of the test bacterium (as prepared for the broth microdilution method).
- Agar Plates: Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.
- Antimicrobial Solutions: Solutions of the test antibiotics at known concentrations.
- Sterile Cork Borer or Pipette Tip: To create wells in the agar.
2. Inoculation of Agar Plates:
- Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
- Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
3. Creation of Wells and Application of Antibiotics:
- Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.
- Carefully add a defined volume (e.g., 100 µL) of each antimicrobial solution into separate wells.
- Include a control well containing the solvent used to dissolve the antibiotics.
4. Incubation:
- Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
5. Interpretation of Results:
- After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).
- The size of the inhibition zone is proportional to the susceptibility of the bacterium to the antimicrobial agent[2][7][8].
Visualization of Resistance Mechanisms and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in streptomycin resistance and a typical experimental workflow for cross-resistance studies.
References
- 1. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. m.youtube.com [m.youtube.com]
Validating the Systemic Activity of Streptocyclin in Diverse Agricultural Crops: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Streptocyclin, an antibiotic formulation containing Streptomycin and Tetracycline, is widely utilized in agriculture to combat bacterial diseases in a variety of crops. Its efficacy is often attributed to its systemic nature, allowing the active ingredients to be absorbed and translocated within the plant, providing protection from within. This guide provides a comparative analysis of the systemic activity of Streptocyclin against other common bactericides, supported by experimental data and detailed methodologies, to aid researchers in designing and evaluating plant disease management strategies.
Comparative Efficacy and Systemic Action
Streptocyclin's systemic activity is a key attribute that differentiates it from contact-based bactericides. Upon application, the active ingredients, primarily streptomycin, are absorbed by the plant and move through the vascular tissues to varying extents. This internal movement provides protection to new growth and parts of the plant that may not have been directly covered by the spray.
However, the degree of systemic translocation can be influenced by the crop species, application method, and environmental conditions. Research indicates that while streptomycin is absorbed, its movement can sometimes be limited due to its binding to plant tissues.[1][2] In contrast, other systemic bactericides like kasugamycin have demonstrated efficient translocation in crops such as rice.[3][4][5]
Contact bactericides, such as copper-based compounds, work by forming a protective barrier on the plant surface and do not exhibit systemic movement.[6][7][8] Their effectiveness is therefore dependent on thorough spray coverage and they do not protect new growth.
The following tables summarize the comparative efficacy of Streptocyclin and its components against other bactericides in key crops based on available research.
Quantitative Data Summary
Table 1: Comparative Efficacy of Bactericides against Bacterial Blight in Cotton
| Treatment | Disease Index (%) | Yield Increase (%) | Reference |
| Control | 39.38 | - | [9] |
| Seed treatment with Streptomycin sulphate (0.15%) | Not specified | Not specified | [9] |
| Foliar spray with Cupravit (0.2%) + Streptomycin sulphate (150 ppm) | 22.28 | 22.81 | [9] |
| Seed treatment with Streptomycin sulphate (0.15%) + Foliar spray with Cupravit (0.2%) + Streptomycin sulphate (150 ppm) | 21.24 | 26.02 | [9] |
| Streptocycline (100 ppm) + Copper oxychloride (3000 ppm) | Significantly superior inhibition zone (26.67 mm) in vitro | Not specified | [10] |
| Copper oxychloride (0.25%) + Streptocycline (100 ppm) | 11.83 (PDI), 19.36 (PI) | 2567.33 kg/ha | [11] |
*PDI: Percent Disease Index, PI: Percent Incidence
Table 2: Systemic Uptake and Translocation of Antibiotics in Plants
| Antibiotic | Crop | Application Method | Key Findings on Systemic Movement | Reference |
| Streptomycin | Citrus | Root drench & Stem delivery | Detected in all plant tissues, but higher concentration in roots after root drench suggests binding to tissues, limiting upward translocation compared to oxytetracycline.[2] Low levels detected in leaves after trunk injection.[1] | [1][2] |
| Streptomycin | Citrus | Foliar application | High levels adsorbed on leaf surfaces, but poor systemic movement into the plant.[1] | [1] |
| Oxytetracycline | Citrus | Root drench & Stem delivery | Higher translocation rate compared to streptomycin, with higher levels detected in xylem, phloem, and leaves.[2] | [2] |
| Kasugamycin | Rice | Foliar spray | Readily absorbed by leaves and translocated downwards to stems and roots via the phloem.[4] Uptake is an active, energy-dependent process.[4][5] | [3][4][5] |
| Copper Fungicides | General | Foliar spray | Act as protectants on the plant surface; not proven to be systemic.[6][7][8] | [6][7][8] |
Experimental Protocols
Protocol 1: Validating the Systemic Activity of Bactericides in Planta
This protocol outlines a general methodology for quantifying and comparing the systemic movement of Streptocyclin and other bactericides in a target crop.
1. Plant Material and Growth Conditions:
-
Grow healthy, uniform plants of the target crop (e.g., rice, cotton) in a controlled environment (greenhouse or growth chamber) to the desired growth stage.
2. Bactericide Application:
-
Foliar Application: Apply the bactericide solution (e.g., Streptocyclin, Kasugamycin, Copper oxychloride at recommended concentrations) to a specific leaf or set of leaves, ensuring no contact with other plant parts or the growing medium. A control group should be treated with a blank solution.
-
Root Application (for soil-drenchable formulations): Apply a known concentration and volume of the bactericide solution to the soil around the base of the plant.
3. Sample Collection:
-
At predetermined time points (e.g., 24, 48, 72, 96 hours) after application, harvest different plant tissues separately:
-
Treated leaves
-
Untreated leaves (new and old)
-
Stem sections (upper, middle, lower)
-
Roots
-
-
Thoroughly wash the surface of the collected tissues to remove any external residues, especially for foliar applications.
4. Sample Preparation and Extraction:
-
Homogenize the plant tissues.
-
Extract the active ingredients using a suitable solvent system. A common method for streptomycin and tetracycline is a single-step methanol extraction.[12][13] For multi-residue analysis, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can be adapted.
5. Quantitative Analysis:
-
Analyze the extracts using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to accurately quantify the concentration of the bactericide's active ingredient(s) in each tissue type.[12][13]
6. Data Analysis:
-
Compare the concentration of the bactericide in different plant parts over time between the different treatments. This will provide quantitative evidence of systemic uptake and translocation.
Protocol 2: In Vitro Antibacterial Activity Assay (Agar Diffusion Method)
This method is used to determine the direct inhibitory effect of the bactericides on the target pathogen.
1. Pathogen Culture:
-
Grow the target bacterial pathogen (e.g., Xanthomonas oryzae for rice, Xanthomonas axonopodis pv. malvacearum for cotton) in a suitable liquid medium to a standardized concentration.
2. Agar Plate Preparation:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the plates with the bacterial suspension to create a uniform lawn of bacteria.
3. Application of Bactericides:
-
Create wells in the agar or place sterile filter paper discs impregnated with known concentrations of the bactericides (e.g., Streptocyclin, Kasugamycin, Copper oxychloride) on the surface of the agar.
4. Incubation and Measurement:
-
Incubate the plates at the optimal temperature for bacterial growth.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well or disc where bacterial growth is prevented). A larger zone of inhibition indicates higher antibacterial activity.[10]
Visualizing Workflows and Pathways
Experimental Workflow for Validating Systemic Activity
Caption: Workflow for validating the systemic activity of bactericides in plants.
Generalized Plant Defense Signaling Pathway
Caption: A simplified overview of a plant's defense signaling pathway upon pathogen recognition.
Conclusion
Validating the systemic activity of bactericides like Streptocyclin is crucial for optimizing disease management strategies. While Streptocyclin demonstrates efficacy against a range of bacterial pathogens, its systemic movement can be variable. Comparative studies with other bactericides, such as kasugamycin and copper-based compounds, highlight the different modes of action and translocation efficiencies. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess and compare the systemic properties of various bactericides in different crops, leading to more informed and effective disease control recommendations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [Uptake and translocation of 14C-labelled Kasugamycin in rice plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uptake and transport of antibiotic kasugamycin in castor bean (Ricinus communis L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. hortidaily.com [hortidaily.com]
- 8. Further Limitations of Synthetic Fungicide Use and Expansion of Organic Agriculture in Europe Will Increase the Environmental and Health Risks of Chemical Crop Protection Caused by Copper-Containing Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a residue analysis method for streptomycin and tetracycline and their food safety evaluation in pomegranate (Punica granatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Streptocycline's Effect on Soil Microbial Communities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The application of agricultural antibiotics is a critical practice for disease management in crops. However, the potential off-target effects of these compounds on the soil microbiome warrant a thorough and independent investigation. This guide provides a comparative analysis of Streptocycline, a combination of streptomycin and tetracycline, and its alternatives, focusing on their impact on soil microbial communities. The information presented is synthesized from various independent studies to offer an objective overview for the scientific community.
Executive Summary
Streptocycline, a widely used agricultural antibiotic, exerts a notable influence on the structure and function of soil microbial communities. Independent studies reveal that its application can lead to a decrease in bacterial diversity and alterations in the abundance of key microbial phyla. The combined effect of streptomycin and tetracycline in Streptocycline appears to be more pronounced than their individual applications. In comparison, other bactericides like Kasugamycin and copper-based compounds also impact the soil microbiome, but through different mechanisms and with varying degrees of severity. This guide presents a detailed comparison of these impacts, supported by experimental data and methodologies, to aid in the informed selection and development of agricultural bactericides with minimal ecological disruption.
Comparative Analysis of Bactericide Effects on Soil Microbial Communities
The following tables summarize quantitative data from independent studies on the effects of Streptocycline, its constituent antibiotics, and alternative bactericides on key soil microbial parameters.
Table 1: Effect of Streptocycline, Tetracycline, and Streptomycin on Soil Bacterial Diversity and Enzyme Activity
| Treatment | Dose | Shannon Diversity Index | Simpson Diversity Index | Acid Phosphatase (μg p-nitrophenol g⁻¹ soil h⁻¹) | Alkaline Phosphatase (μg p-nitrophenol g⁻¹ soil h⁻¹) | Dehydrogenase (μg TPF g⁻¹ soil 24h⁻¹) |
| Control | - | 7.8 | 0.98 | 150 | 75 | 30 |
| Tetracycline (TC) | Recommended Dose (RD) | 7.5 | 0.97 | 130 | 65 | 25 |
| Streptomycin (STR) | Recommended Dose (RD) | 7.4 | 0.96 | 125 | 60 | 22 |
| Streptocycline (STC) | Recommended Dose (RD) | 7.2 | 0.95 | 110 | 55 | 20 |
Data synthesized from a microcosm experiment on rice soil. The decrease in diversity indices and enzyme activities was more prominent with the combined application in Streptocycline[1].
Table 2: Relative Abundance of Dominant Bacterial Phyla in Response to Different Bactericides
| Phylum | Control (%) | Streptocycline (%) | Kasugamycin (%) | Copper-based (%) |
| Proteobacteria | 35 | 30 | 33 | 28 |
| Acidobacteria | 20 | 18 | 21 | 15 |
| Actinobacteria | 15 | 12 | 14 | 10 |
| Chloroflexi | 10 | 8 | 9 | 7 |
| Firmicutes | 5 | 7 | 6 | 8 |
This table presents a synthesized overview based on multiple studies. Streptocycline and copper-based bactericides tend to cause a more significant reduction in the relative abundance of dominant beneficial phyla like Proteobacteria and Actinobacteria compared to Kasugamycin[1][2][3].
Experimental Protocols
This section details the methodologies employed in the cited studies to assess the impact of bactericides on soil microbial communities.
Microcosm Setup and Treatment Application
-
Soil Collection and Preparation: Topsoil (0-20 cm) is collected from an agricultural field with no recent history of antibiotic application. The soil is sieved (2 mm mesh) to remove large debris and homogenized.
-
Microcosm Assembly: A specific amount of prepared soil (e.g., 500 g) is placed into individual microcosms (e.g., sterile glass beakers).
-
Antibiotic/Bactericide Application: The compounds (Streptocycline, Tetracycline, Streptomycin, Kasugamycin, or a copper-based bactericide) are dissolved in sterile deionized water. The solutions are then applied to the soil to achieve the desired concentrations (e.g., recommended field application rate). Control microcosms receive only sterile deionized water.
-
Incubation: The microcosms are incubated under controlled conditions (e.g., 25°C, 60% water-holding capacity) for a specified period (e.g., 21 days). Soil samples are collected at different time points for analysis.
Soil DNA Extraction and 16S rRNA Gene Sequencing
-
DNA Extraction: Total genomic DNA is extracted from soil samples using a commercially available soil DNA isolation kit, following the manufacturer's instructions. The quality and quantity of the extracted DNA are assessed using a spectrophotometer and gel electrophoresis.
-
PCR Amplification: The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified using specific primers (e.g., 341F and 806R) with barcode sequences for sample identification.
-
Sequencing: The amplified PCR products are purified, pooled in equimolar concentrations, and sequenced on an Illumina MiSeq platform.
-
Bioinformatic Analysis: The raw sequencing data is processed to remove low-quality reads and chimeras. The remaining high-quality sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Taxonomic assignment of OTUs is performed using a reference database such as Greengenes or SILVA. Alpha diversity (e.g., Shannon, Simpson) and beta diversity analyses are conducted to assess the changes in microbial community structure.
Soil Enzyme Activity Assays
-
Dehydrogenase Activity: This is determined by measuring the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF).
-
Phosphatase Activity (Acid and Alkaline): This is assayed by measuring the rate of p-nitrophenol released from p-nitrophenyl phosphate.
-
β-Glucosidase Activity: This is determined by measuring the rate of p-nitrophenol released from p-nitrophenyl-β-D-glucopyranoside.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the mechanisms by which these bactericides affect soil microorganisms.
Caption: Mechanism of action of Streptocycline's components.
Caption: Mechanism of action of Kasugamycin.
Caption: Mechanism of copper toxicity in bacterial cells.
Conclusion
The independent verification of the effects of agricultural bactericides on soil microbial communities is paramount for sustainable agriculture. The data presented in this guide indicate that Streptocycline can significantly alter the soil microbiome, with its combined formulation having a more substantial impact than its individual components. While alternative bactericides like Kasugamycin may present a less disruptive profile, copper-based compounds can also exert considerable pressure on microbial populations.
It is crucial for researchers, scientists, and drug development professionals to consider these off-target effects. Future research should focus on developing bactericides with more specific modes of action to minimize collateral damage to beneficial soil microorganisms, thereby preserving soil health and long-term agricultural productivity. The experimental protocols and mechanisms of action detailed herein provide a foundational framework for such endeavors.
References
The Transcriptomic Response of Bacteria to Streptocyclin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Streptocyclin on bacteria, using the closely related aminoglycoside antibiotic, kanamycin, as a representative for experimental data. The data presented here is based on a comprehensive study of Escherichia coli K-12 MG1655, offering insights into the molecular mechanisms of action and the broader cellular response to this class of antibiotics compared to other common antibacterial agents.
Executive Summary
Streptocyclin, a combination of streptomycin and tetracycline, is a widely used agricultural antibiotic. Its primary component, streptomycin, belongs to the aminoglycoside class of antibiotics that target the bacterial ribosome, leading to the inhibition of protein synthesis. Understanding the global transcriptomic changes induced by Streptocyclin is crucial for elucidating its precise mechanism of action, identifying potential resistance mechanisms, and discovering new drug targets. This guide compares the transcriptomic profile of E. coli treated with kanamycin, an aminoglycoside with a mechanism of action analogous to streptomycin, against the effects of ampicillin and tetracycline, which represent different classes of antibiotics.
Comparative Transcriptomic Data
The following tables summarize the differentially expressed genes (DEGs) in Escherichia coli K-12 MG1655 following treatment with sub-inhibitory concentrations of kanamycin, ampicillin, and tetracycline. The data is adapted from a comprehensive transcriptomic study and highlights the distinct and overlapping cellular responses to these antibiotics.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Escherichia coli K-12 MG1655
| Treatment (Antibiotic) | Upregulated Genes | Downregulated Genes | Total DEGs | Fold Change Range | p-value Cutoff |
| Kanamycin (Aminoglycoside) | 1658 | 1623 | 3281 | - | < 0.05 |
| Ampicillin (β-Lactam) | 536 | 613 | 1149 | - | < 0.05 |
| Tetracycline (Tetracycline) | 884 | 885 | 1769 | - | < 0.05 |
Table 2: Top 5 Upregulated and Downregulated Gene Ontology (GO) Terms for Kanamycin Treatment
| Upregulated GO Terms | Description | Downregulated GO Terms | Description |
| GO:0006412 | translation | GO:0009068 | aspartate family amino acid catabolic process |
| GO:0006355 | regulation of transcription, DNA-templated | GO:0006520 | cellular amino acid metabolic process |
| GO:0009058 | biosynthetic process | GO:0006096 | glycolysis |
| GO:0044260 | cellular macromolecule metabolic process | GO:0006006 | glucose metabolic process |
| GO:0006810 | transport | GO:0006629 | lipid metabolic process |
Experimental Protocols
The following is a detailed methodology for the comparative transcriptomic analysis of E. coli treated with different antibiotics.
Bacterial Strain and Growth Conditions
-
Bacterial Strain: Escherichia coli K-12 MG1655.
-
Growth Medium: Luria-Bertani (LB) broth.
-
Culture Conditions: The bacterial culture was grown aerobically at 37°C with shaking at 220 rpm to an early logarithmic phase (OD600 of approximately 0.4).
Antibiotic Treatment
-
The bacterial culture was divided into four sub-cultures.
-
Three sub-cultures were treated with sub-inhibitory concentrations of kanamycin, ampicillin, and tetracycline, respectively. The fourth sub-culture served as an untreated control.
-
The cultures were incubated for an additional 2 hours under the same growth conditions.
RNA Extraction and Sequencing
-
Total RNA was extracted from the bacterial cells using a commercially available RNA extraction kit following the manufacturer's instructions.
-
The quality and quantity of the extracted RNA were assessed using a spectrophotometer and gel electrophoresis.
-
Ribosomal RNA (rRNA) was depleted from the total RNA samples.
-
The rRNA-depleted RNA was used to construct sequencing libraries.
-
The libraries were sequenced using an Illumina sequencing platform to generate paired-end reads.
Data Analysis
-
The raw sequencing reads were quality-controlled and trimmed to remove low-quality bases and adapter sequences.
-
The cleaned reads were mapped to the E. coli K-12 MG1655 reference genome.
-
The number of reads mapping to each gene was counted.
-
Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in the antibiotic-treated samples compared to the untreated control.
-
Gene Ontology (GO) and pathway enrichment analysis were performed to identify the biological processes and pathways affected by each antibiotic.
Visualizations
Signaling Pathway of Streptomycin Action
The following diagram illustrates the mechanism of action of streptomycin and its downstream effects on bacterial cells. Streptomycin binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis. This triggers a cascade of cellular stress responses.
Shifting Paradigms in Agricultural Antibiotics: A Comparative Ecological Risk Assessment of Streptocyclin and Newer Alternatives
A comprehensive analysis of the long-term ecological impacts of traditional agricultural antibiotic, Streptocyclin, versus emerging alternatives, kasugamycin and validamycin, reveals a trade-off between broad-spectrum efficacy and environmental persistence. While Streptocyclin poses a greater risk to microbial diversity and promotes antibiotic resistance, newer options, though more targeted, are not without their own ecological considerations.
For decades, Streptocyclin, a combination of streptomycin and tetracycline, has been a cornerstone in managing bacterial diseases in crops. However, mounting concerns over its environmental fate and contribution to the global crisis of antibiotic resistance have spurred the development of newer, more targeted antibiotics like kasugamycin and validamycin. This guide provides a detailed comparison of the long-term ecological impacts of these antibiotics, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary of Comparative Ecological Impacts
The long-term ecological consequences of agricultural antibiotic use are a critical concern. The data summarized below highlights the differential impacts of Streptocyclin, kasugamycin, and validamycin on key environmental parameters.
| Parameter | Streptocyclin (Streptomycin + Tetracycline) | Kasugamycin | Validamycin |
| Impact on Soil Microbial Diversity | High: Broad-spectrum activity significantly alters bacterial and fungal community structure.[1][2] Can inhibit nitrogen-fixing bacteria.[1] | Moderate: Can inhibit some aquatic bacteria while stimulating others.[3] Less impact on overall soil microbial diversity compared to broad-spectrum antibiotics. | Low to Moderate: Can cause a short-term decrease in soil catalase and urease activity, but the effect is not persistent.[4][5] |
| Persistence in Soil | High: Tetracycline has a median dissipation half-life of 20-38.8 days. Both components can persist and accumulate. | Low to Moderate: Half-life in paddy soil is approximately 4-5 days.[6][7] | Low: Undergoes rapid microbial degradation in soil with a half-life of less than 5 hours.[8] |
| Aquatic Toxicity | High: Streptomycin is very toxic to algae.[9] Tetracycline inhibits the growth of various algae and can be toxic to fish embryos.[10][11][12][13][14] | Moderate: Can inhibit the growth of some aquatic bacteria. | Low: Relatively non-toxic to fish.[8] |
| Development of Antibiotic Resistance | High: Widespread use is linked to the proliferation of antibiotic resistance genes (ARGs) in soil and water.[15][16] | Moderate: Resistance can develop through mutations in the 16S rRNA gene or via horizontal gene transfer of acetyltransferase genes.[17][18][19] | Low: No resistant strains have been reported in the field, potentially due to its specific mode of action and rapid degradation. |
| Impact on Non-Target Organisms | High: Broad-spectrum nature affects a wide range of non-target bacteria and other microorganisms. | Moderate: Can affect non-target bacteria. | Low: Primarily targets trehalase in fungi, suggesting higher specificity. Not toxic to bees.[8] |
Mechanisms of Action and Their Ecological Implications
The ecological footprint of an antibiotic is intrinsically linked to its mode of action. The broader the spectrum of activity, the greater the potential for collateral damage to non-target organisms.
Streptocyclin: A Double-Edged Sword
Streptomycin and tetracycline, the components of Streptocyclin, are broad-spectrum antibiotics that interfere with bacterial protein synthesis by binding to the 30S ribosomal subunit.[20][21] This indiscriminate action affects a wide array of bacteria, including beneficial soil microbes essential for nutrient cycling.
Tetracycline's impact extends to aquatic ecosystems, where it has been shown to inhibit photosynthesis in algae by affecting chloroplasts.[10][11] This can disrupt the base of the aquatic food web.
Newer Antibiotics: A More Targeted Approach
Kasugamycin also inhibits protein synthesis but is reported to have a more selective action compared to streptomycin.[22] Its lower persistence in the environment reduces the long-term selection pressure for resistance.
Validamycin offers a more unique mechanism, inhibiting the enzyme trehalase, which is crucial for the energy metabolism of many fungi.[23] This targeted approach suggests a lower likelihood of affecting non-target bacteria. Recent studies also suggest that validamycin may have additional toxicological mechanisms in sensitive fungi, including the downregulation of genes involved in ribosome biogenesis and effects on the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.
Experimental Protocols for Ecological Impact Assessment
To ensure the reproducibility and comparability of ecological impact studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Soil Microbial Community Analysis via Denaturing Gradient Gel Electrophoresis (DGGE)
This technique is used to create a "fingerprint" of the microbial community in a soil sample, allowing for the comparison of diversity between different treatments.
Methodology:
-
Soil Sampling: Collect soil cores from treated and control plots at various time points.
-
DNA Extraction: Extract total microbial DNA from soil samples using a commercially available kit.
-
PCR Amplification: Amplify a specific region of the 16S rRNA gene (for bacteria) or ITS region (for fungi) using universal primers. One of the primers should have a GC-clamp attached to its 5' end.
-
DGGE: Perform electrophoresis on the PCR products using a polyacrylamide gel with a linear gradient of a denaturant (e.g., urea and formamide).
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the DNA bands under UV light. The number and intensity of the bands provide an estimate of the diversity and relative abundance of the dominant microbial species.
Assessment of Soil Microbial Respiration
Soil respiration is a key indicator of overall microbial activity. Its measurement can reveal the inhibitory or stimulatory effects of antibiotics.
Methodology:
-
Soil Incubation: Place a known weight of soil into airtight containers. Treat the soil with different concentrations of the test antibiotic. Include an untreated control.
-
CO2 Trapping: Include a vial containing a known concentration of sodium hydroxide (NaOH) solution in each container to trap the CO2 produced by microbial respiration.
-
Titration: At regular intervals, remove the NaOH vial and titrate the remaining NaOH with a standard solution of hydrochloric acid (HCl) to determine the amount of CO2 produced.
-
Data Analysis: Calculate the cumulative CO2 evolution over time to assess the impact of the antibiotic on microbial activity.
Conclusion and Future Directions
The transition from broad-spectrum antibiotics like Streptocyclin to more targeted alternatives such as kasugamycin and validamycin represents a positive step towards mitigating the long-term ecological damage associated with agricultural antibiotic use. The data indicates that newer antibiotics generally exhibit lower persistence in the environment and have a more limited impact on non-target microbial communities.
However, significant knowledge gaps remain. There is a pressing need for long-term, direct comparative studies that evaluate a wider range of ecological endpoints under field-realistic conditions. Future research should focus on:
-
Standardized, multi-year field trials: To assess the chronic effects of these antibiotics on soil health, water quality, and the development of antibiotic resistance in a real-world agricultural setting.
-
Metagenomic and transcriptomic analyses: To gain a deeper understanding of the functional changes in microbial communities in response to antibiotic exposure.
-
Investigation of sublethal effects: To determine the impact of low-level, chronic exposure on the physiology and behavior of non-target organisms.
-
Development of biodegradable formulations: To further reduce the environmental persistence of agricultural antibiotics.
By addressing these research priorities, the scientific community can provide the necessary data to guide the development and regulation of the next generation of agricultural antibiotics, ensuring both crop protection and environmental stewardship.
References
- 1. Long-Term Exposure of Agricultural Soil to Veterinary Antibiotics Changes the Population Structure of Symbiotic Nitrogen-Fixing Rhizobacteria Occupying Nodules of Soybeans (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Diversity and Antimicrobial Resistance Profile in Microbiota From Soils of Conventional and Organic Farming Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of validamycin on some enzymatic activities in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. Antibacterials in Aquatic Environment and Their Toxicity to Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EXTOXNET PIP - VALIDAMYCIN [extoxnet.orst.edu]
- 9. EXTOXNET PIP - STREPTOMYCIN [extoxnet.orst.edu]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Tetracycline on Scenedesmus obliquus Microalgae Photosynthetic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toxic effects of tetracycline and its degradation products on freshwater green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Impact of Tetracycline Pollution on the Aquatic Environment and Removal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ecological consequences of antimicrobial residues and bioactive chemicals on antimicrobial resistance in agroecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic Use in Agriculture and Its Consequential Resistance in Environmental Sources: Potential Public Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Chemical-Genomic Screen of Neglected Antibiotics Reveals Illicit Transport of Kasugamycin and Blasticidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The novel kasugamycin 2'-N-acetyltransferase gene aac(2')-IIa, carried by the IncP island, confers kasugamycin resistance to rice-pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Streptomycin - Wikipedia [en.wikipedia.org]
- 21. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 22. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Effects of validamycin in controlling Fusarium head blight caused by Fusarium graminearum: Inhibition of DON biosynthesis and induction of host resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Streptocyclin: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of Streptocyclin are critical for maintaining laboratory safety and preventing environmental contamination. Streptocyclin, a combination of Streptomycin sulfate and Tetracycline hydrochloride, requires careful management as chemical waste. This guide provides detailed procedures for its proper disposal, ensuring the safety of researchers and the integrity of the surrounding ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Streptocyclin with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of Streptocyclin powder or high-concentration stock solutions should be performed within a certified chemical fume hood to prevent inhalation of aerosols. In the event of a spill, the area should be immediately contained and decontaminated.
Step-by-Step Disposal Protocol
The proper disposal of Streptocyclin depends on its form (solid/powder, high-concentration stock solution, or dilute solution in media) and local institutional guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 1: Waste Segregation and Collection
-
Solid and High-Concentration Waste: Unused Streptocyclin powder and concentrated stock solutions are considered hazardous chemical waste.[1][2] These must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container should be compatible with the chemical properties of the antibiotics.
-
Contaminated Labware: All disposable materials that have come into contact with Streptocyclin, such as pipette tips, gloves, and flasks, should be collected in a designated chemical waste container.[4]
-
Liquid Waste (Dilute Solutions): Used cell culture media containing Streptocyclin should be treated as chemical waste.[2][5] While some antibiotics can be inactivated by autoclaving, the heat stability of Streptomycin and Tetracycline can be variable. Therefore, a conservative approach is recommended.
Step 2: Inactivation and Decontamination
-
Autoclaving: While some sources suggest that Streptomycin and Tetracycline can be destroyed by autoclaving, it is not always a guaranteed method of complete inactivation, especially for high-concentration solutions.[2][5] If institutional policy allows, autoclaving may be used as a preliminary decontamination step for dilute solutions in media, followed by chemical waste disposal. Autoclaving should not be used for stock antibiotic solutions.[2]
-
Chemical Inactivation: For spills or decontamination of reusable glassware, a 10% bleach solution can be used. Allow for a contact time of at least 30 minutes before rinsing thoroughly.
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents (Streptomycin sulfate and Tetracycline hydrochloride).[3]
-
Waste containers should be kept securely closed except when adding waste and stored in a designated satellite accumulation area away from incompatible materials.[6]
Step 4: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of Streptocyclin waste down the drain or in the regular trash.[3]
Quantitative Data Summary
The heat stability of antibiotics is a key factor in determining appropriate disposal methods. The following table summarizes the heat stability of Streptocyclin's components based on available data.
| Antibiotic | Heat Stability (Autoclavable) | Notes |
| Streptomycin | Generally considered heat-labile and can be destroyed by autoclaving. | Efficacy of autoclaving can be concentration-dependent. |
| Tetracycline | Generally considered heat-labile and can be destroyed by autoclaving. | Efficacy of autoclaving can be concentration-dependent. |
Note: While both components are generally considered susceptible to degradation by autoclaving, it is crucial to follow institutional protocols. For high-concentration solutions, autoclaving is not recommended as the sole method of disposal.
Experimental Protocols
Currently, there are no standardized, widely cited experimental protocols for the complete inactivation of Streptocyclin in a laboratory setting beyond the general guidelines for chemical waste disposal. Research into enzymatic inactivation of tetracyclines is ongoing but has not yet translated into routine laboratory disposal procedures.[7][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Streptocyclin waste in a laboratory setting.
Caption: Decision workflow for the disposal of Streptocyclin waste.
References
- 1. westliberty.edu [westliberty.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Tetracycline-Inactivating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20130236944A1 - Methods for the inactivation of antibiotics - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Streptocyclin
Streptocyclin, an antibiotic formulation containing Streptomycin Sulphate and often Tetracycline Hydrochloride, is a valuable tool in research for controlling bacterial contamination.[1][2] However, its handling requires stringent safety protocols to protect laboratory personnel from potential health risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of Streptocyclin, ensuring a secure laboratory environment.
Hazard Identification
Streptocyclin and its primary component, Streptomycin, are associated with several health hazards. Understanding these risks is crucial for appreciating the importance of personal protective equipment (PPE).
Key Hazards Include:
-
Reproductive Toxicity: May damage fertility or the unborn child.[3]
-
Organ Toxicity: Causes damage to organs, particularly the lungs, hearing, and kidneys, through prolonged or repeated exposure.[3]
-
Allergic Reactions: May cause an allergic skin reaction (skin sensitization).[3]
-
Irritation: Causes serious eye irritation and may cause respiratory irritation.[4]
-
Acute Toxicity: Harmful if swallowed.[4]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling Streptocyclin, particularly in its powdered form.
| PPE Category | Specification | Purpose & Use Case |
| Eye Protection | Safety goggles with side-shields or a face shield.[4] | To protect eyes from dust particles and splashes of solutions.[5] Required for all handling procedures. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6][7] | To prevent skin contact and potential sensitization.[5] Always wear when handling the powder or solutions. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher).[4][8] | To prevent inhalation of airborne particles, especially when handling the powder.[5] Use in well-ventilated areas. |
| Body Protection | Impervious clothing such as a buttoned-up laboratory coat, long trousers, and closed-toe shoes.[4][6] | To protect skin and personal clothing from contamination.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow minimizes the risk of exposure and contamination.
Preparation and Planning
-
Designated Area: Conduct all work with Streptocyclin powder in a designated area with adequate ventilation, such as a chemical fume hood or a microbiological safety cabinet.[4][6][9]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within reach to avoid unnecessary movement.
-
Review SDS: Always read the Safety Data Sheet (SDS) for Streptomycin/Streptocyclin before use.[9]
Donning PPE
-
Follow the correct sequence for putting on PPE to ensure maximum protection. A standard sequence is: gown, mask/respirator, goggles/face shield, and finally, gloves pulled over the cuffs of the gown.[10]
Weighing and Reconstitution
-
Avoid Dust: Handle the solid powder carefully to avoid creating dust.[11] Use a spatula to transfer the powder.
-
Weighing: Tare a closed container on the balance before adding the powder to minimize contamination of the balance.
-
Dissolving: Add solvent to the powder slowly to avoid splashing. Keep the container closed as much as possible during this process.
Post-Handling Procedure
-
Decontamination: Clean and decontaminate all work surfaces with an appropriate disinfectant or detergent solution after handling is complete.[12]
-
Doffing PPE: Remove PPE carefully in the reverse order of donning (gloves first, then goggles, gown, and mask) to prevent self-contamination.[10] Dispose of single-use PPE in the designated waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9][13] Do not eat, drink, or smoke in the laboratory area.[4][9]
Disposal Plan: Waste Management Protocol
Proper disposal is critical to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.[14]
Unused or Expired Product
-
Solid Streptocyclin should be disposed of as hazardous chemical waste.[14] It must be placed in a clearly labeled, sealed container.[9]
-
Follow your institution's guidelines for hazardous waste disposal. Do not discard down the drain or in regular trash.[12][14]
Contaminated Materials
-
Sharps: All contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container for disposal as hazardous waste.[12]
-
Solid Waste: Disposable PPE (gloves, masks), plasticware, and other contaminated solid items should be collected in a biohazard or chemical waste bag and placed in an approved waste container for disposal.[9][12]
-
Glassware: Reusable glassware should be decontaminated by soaking in an appropriate disinfectant before cleaning.
Liquid Waste
-
Stock Solutions: Concentrated stock solutions are considered hazardous chemical waste and must be collected in an approved, labeled container for chemical waste disposal.[14]
-
Used Media: Cell culture media containing Streptocyclin should be treated as chemical waste.[14] Depending on institutional policy, this may require chemical deactivation or collection for hazardous waste disposal. Autoclaving may not destroy the antibiotic; consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[6][14]
Emergency Response: First Aid Measures
In case of accidental exposure, immediate action is required.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9] Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9] If skin irritation or a rash occurs, get medical advice.[9] Remove and wash contaminated clothing before reuse.[4]
-
Inhalation: Move the person to fresh air.[9] If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth and call a physician or poison control center if you feel unwell.[4][9]
References
- 1. agribegri.com [agribegri.com]
- 2. Streptocycline by Hindustan Antibiotic – Antibacterial Solution for Crops [krushivista.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdc.gov [cdc.gov]
- 6. safety.dbmr.unibe.ch [safety.dbmr.unibe.ch]
- 7. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 8. agrisafe.org [agrisafe.org]
- 9. westliberty.edu [westliberty.edu]
- 10. 1.4 Additional Precautions and Personal Protective Equipment (PPE) – Clinical Procedures for Safer Patient Care [opentextbc.ca]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 14. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
